4-Amino-8-bromo-2-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQZWWFUQGSMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588910 | |
| Record name | 8-Bromo-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-51-9 | |
| Record name | 8-Bromo-2-methyl-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288151-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 288151-51-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-8-bromo-2-methylquinoline CAS number and properties
An In-Depth Technical Guide to 4-Amino-8-bromo-2-methylquinoline
Introduction
This compound is a substituted quinoline derivative that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1][2] The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs.[3] The specific functionalization of this compound—an amino group at the 4-position, a bromine atom at the 8-position, and a methyl group at the 2-position—provides multiple reactive handles for further chemical modification. This guide offers a comprehensive overview of its properties, synthetic utility, and potential applications for researchers in drug discovery and materials science.
Core Chemical Identity and Properties
The fundamental identity of a chemical compound is established by its CAS number and its intrinsic physical and chemical properties. These data points are critical for sourcing, handling, and characterizing the molecule in a research setting.
Chemical Structure:
A simplified representation of this compound.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 288151-51-9 | [1][4][5][6] |
| Molecular Formula | C₁₀H₉BrN₂ | [1][4][6] |
| Molecular Weight | 237.10 g/mol | [1][4][6] |
| Appearance | Solid | |
| MDL Number | MFCD08669717 | [1][6] |
| InChI Key | VXQZWWFUQGSMAV-UHFFFAOYSA-N |
| SMILES | Cc1cc(N)c2cccc(Br)c2n1 | |
Synthesis and Reactivity
While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, its structure suggests assembly through established heterocyclic chemistry methodologies. The synthesis of the quinoline core often involves classic reactions like the Skraup or Friedländer synthesis.[3] For this particular substitution pattern, a plausible route would involve the cyclization of a suitably substituted aniline, such as 2-bromoaniline, with a compound like crotonaldehyde.[7]
The true value of this molecule lies in its reactivity, which is dictated by its distinct functional groups. The presence of both an amino group and a bromine atom on the quinoline scaffold makes it a bifunctional intermediate, enabling sequential and site-selective modifications.
Key Reactive Sites:
-
8-Bromo Group: This site is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and cyano groups, through reactions such as:
-
Suzuki Coupling (with boronic acids)
-
Heck Coupling (with alkenes)
-
Sonogashira Coupling (with terminal alkynes)
-
Buchwald-Hartwig Amination (to introduce new N-based groups)
-
Cyanation reactions[8]
-
-
4-Amino Group: The amino group is a potent nucleophile and can undergo a range of transformations, including:
-
Acylation to form amides
-
Alkylation to form secondary or tertiary amines
-
Diazotization to form a diazonium salt, which can be further converted to other functional groups.
-
This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[8] For example, the core can be elaborated at the 8-position via a Suzuki coupling, followed by modification of the 4-amino group to generate a library of diverse compounds.
Synthetic utility of this compound.
Applications in Research and Development
The primary application of this compound is as an intermediate or building block for the synthesis of more complex molecules.[1] Its utility spans several high-value research areas.
-
Pharmaceuticals and Agrochemicals: It serves as a key starting material for preparing bioactive molecules.[1] The quinoline core is particularly relevant in the development of antimalarial and anticancer agents.[1] A notable example from the literature involves the use of a similar N-benzyl-8-bromo-2-methylquinoline scaffold which was converted to a nitrile and subsequently elaborated into potent inhibitors of the NAD-hydrolyzing enzyme CD38, a target for metabolic diseases and cancer.[8]
-
Materials Science: The inherent photophysical properties of the quinoline backbone make its derivatives candidates for materials science applications.[1] They show potential in the design of fluorescent probes and optoelectronic materials, where the electronic properties can be fine-tuned through substitution at the bromo and amino positions.[1][2]
-
Coordination Chemistry: The nitrogen atoms within the quinoline ring system and the exocyclic amino group can act as ligands, coordinating with metal ions. This makes the compound and its derivatives useful in the development of metal-catalyzed reactions and sensor technology.[1][2]
Safety, Handling, and Storage
Proper handling and storage are paramount when working with any chemical reagent. Based on available safety data, this compound is classified as an acute toxin and can cause serious eye damage.
Table 2: GHS Hazard Information
| Category | Code | Description |
|---|---|---|
| Signal Word | Danger | |
| Hazard Statements | H301 | Toxic if swallowed. |
| H318 | Causes serious eye damage. | |
| Precautionary Codes | P280 | Wear protective gloves/ eye protection/ face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] Recommended storage temperature is 2-8°C, and it should be kept away from light.[1]
-
First Aid:
-
If Swallowed: Immediately call a poison control center or doctor.
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for several minutes. Seek immediate medical attention.
-
In Case of Skin Contact: Wash off with plenty of water.[9]
-
Conclusion
This compound (CAS No. 288151-51-9) is a strategically functionalized heterocyclic compound with significant potential for chemical innovation. Its dual reactive sites—the 8-bromo position amenable to cross-coupling and the 4-amino group available for nucleophilic reactions—make it an ideal scaffold for building molecular diversity. For researchers and scientists in drug development and materials science, this compound represents a valuable tool for creating novel molecules with tailored biological and physical properties. Adherence to strict safety protocols is essential when handling this toxic and corrosive substance.
References
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National Analytical Corporation - Chemical Division. 4-amino-8-bromo-2- Methylquinoline - Cas No: 288151-51-9 at Best Price in Mumbai. [Link]
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PubChem, NIH. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116. [Link]
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PubMed Central, NIH. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
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PubMed Central, NIH. 8-Bromo-2-methylquinoline. [Link]
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PubChem, NIH. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030. [Link]
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PubChem, NIH. 4-Aminoquinoline | C9H8N2 | CID 68476. [Link]
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ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]
- Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
-
ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
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ResearchGate. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. [Link]
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PubMed. 8-Bromo-2-methyl-quinoline. [Link]
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Physicochemical properties of 4-Amino-8-bromo-2-methylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-8-bromo-2-methylquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of biologically active compounds and functional materials.[1] Its derivatives are known to possess diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3] this compound is a specific derivative that combines several key functional groups onto this privileged heterocyclic core: a nucleophilic amino group at the C4 position, a versatile bromine atom at the C8 position, and a methyl group at the C2 position. This unique substitution pattern makes it a highly valuable building block for the synthesis of novel therapeutic agents and advanced materials.[4][5]
The bromine and amino groups serve as reactive handles for further chemical modifications, such as cross-coupling and substitution reactions, allowing for the construction of complex molecular architectures.[4] The quinoline backbone's inherent photophysical properties also suggest potential applications in the design of fluorescent probes and optoelectronic materials.[4]
This guide provides a comprehensive overview of the essential physicochemical properties of this compound. As this is a specialized chemical intermediate, publicly available experimental data is scarce. Therefore, this document serves a dual purpose: to consolidate known information and to provide expert-guided, validated protocols for researchers to systematically characterize the compound. We will delve into its molecular structure, outline detailed experimental workflows for its synthesis and characterization, and discuss the interpretation of the resulting data.
Molecular Identity and Structural Features
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural features of this compound—an aromatic heterocyclic amine—are predictive of its chemical reactivity and physical behavior.
| Identifier | Value | Source(s) |
| IUPAC Name | 8-bromo-2-methylquinolin-4-amine | N/A |
| CAS Number | 288151-51-9 | [4][6][7] |
| Molecular Formula | C₁₀H₉BrN₂ | [4][6] |
| Molecular Weight | 237.10 g/mol | [4][6] |
The key functional groups dictate the molecule's properties:
-
Quinoline Core: A rigid, aromatic, and weakly basic system.
-
4-Amino Group: A primary amine that significantly increases the basicity of the quinoline nitrogen through resonance and acts as a potent nucleophile and hydrogen bond donor.
-
8-Bromo Group: A heavy atom that serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or other functional moieties.
-
2-Methyl Group: Also known as a quinaldine moiety, this group can influence the molecule's steric profile and solubility.
Physicochemical Properties: Data and Estimation
| Property | Value / Expected Value | Basis / Comparison |
| Appearance | White to light yellow or off-white solid. | Based on related compounds like 8-bromoquinaldine and 4-amino-8-bromoquinoline.[5][8] |
| Melting Point | Expected: >190 °C | 4-Amino-8-bromoquinoline melts at 190-196 °C[5]. The additional methyl group may slightly alter this, but the strong hydrogen bonding from the amino group is expected to dominate, leading to a high melting point compared to 8-Bromo-2-methylquinoline (66-70 °C)[8]. |
| Boiling Point | >132 °C at 0.1 mmHg | Data for 8-Bromo-2-methylquinoline.[8] The amino group will significantly increase the boiling point due to hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols. | The aromatic core confers hydrophobicity, while the amino group allows for some aqueous solubility, especially under acidic conditions. Quinoline itself is slightly soluble in water but miscible with many organic solvents.[1] |
| pKa | Estimated: 8.5-9.5 (for quinolinium ion) | Based on 4-aminoquinoline, which has a pKa of 9.17. The electron-withdrawing bromine at C8 may slightly decrease this value. |
Experimental Characterization Workflow
A robust characterization of this compound is essential for its use in research and development. The following diagram and protocols outline a logical workflow from synthesis to comprehensive analysis.
Caption: Logical workflow for the synthesis and characterization of this compound.
Protocol 1: Synthesis and Purification
The synthesis of quinolines can be achieved through several classic methods, such as the Skraup or Doebner-von Miller reactions.[1][9][10] A plausible route to the title compound involves a variation of the Doebner-von Miller reaction using 2-bromoaniline as the starting material.
Objective: To synthesize and purify this compound.
Proposed Reaction Scheme: A solution of 2-bromoaniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to form 8-bromo-2-methylquinoline.[11][12] This intermediate is then nitrated at the 4-position, followed by reduction of the nitro group to yield the final product.
Step-by-Step Methodology:
-
Synthesis of 8-Bromo-2-methylquinoline (Intermediate):
-
To a refluxing solution of 2-bromoaniline (1.0 eq) and boric acid (1.0 eq) in 18% hydrochloric acid, slowly add a mixture of crotonaldehyde (1.2 eq) and an oxidizing agent like 2-bromonitrobenzene (0.2 eq).[11]
-
Stir the reaction mixture at 100 °C for 3 hours.
-
Add anhydrous ZnCl₂ (1.0 eq) and continue stirring for 30 minutes.[11]
-
Cool the reaction mixture in an ice bath. Filter the crude solid, wash with 2-propanol, and dissolve in water.
-
Neutralize with concentrated ammonia solution to pH 8 to precipitate the product. Filter, dry, and characterize.
-
-
Nitration at the 4-Position:
-
Dissolve the 8-bromo-2-methylquinoline intermediate in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (fuming nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the 8-bromo-4-nitro-2-methylquinoline.
-
-
Reduction to this compound:
-
Suspend the nitro intermediate in ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (H₂/Pd-C).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool, neutralize the solution, and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Concentrate the organic extracts under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and evaporate the solvent.
-
Further purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
-
Protocol 2: Structural Elucidation via Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
A singlet for the methyl (CH₃) protons around δ 2.7-2.9 ppm. (Based on 8-bromo-2-methylquinoline at δ 2.82 ppm[11][12]).
-
A broad singlet for the amino (NH₂) protons, which may vary in chemical shift (δ 5.0-7.0 ppm) depending on solvent and concentration.
-
A singlet for the H3 proton.
-
A multiplet system in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three remaining protons on the benzene ring (H5, H6, H7).
-
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Ten distinct carbon signals are expected. Look for the methyl carbon signal around δ 20-25 ppm and the aromatic carbons between δ 110-155 ppm.
-
B. Mass Spectrometry (MS)
-
Method: Use High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) in positive ion mode.
-
Analysis:
-
Look for the protonated molecular ion [M+H]⁺.
-
Crucially, observe the characteristic isotopic pattern for a single bromine atom: two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes). For C₁₀H₉BrN₂, the expected [M]⁺ peaks would be at m/z 236.00 and 237.99. The [M+H]⁺ peaks would be at m/z 237.00 and 238.99.
-
C. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis:
-
Expected Bands:
-
N-H stretching: Two medium-to-sharp bands in the 3300-3500 cm⁻¹ region.[13]
-
C-H stretching (aromatic): Bands just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.
-
N-H bending (scissoring): A strong band around 1600-1650 cm⁻¹.[13]
-
C=C and C=N stretching (aromatic rings): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
-
Protocol 3: Purity Assessment via Chromatography
Objective: To determine the purity of the synthesized compound.
A. High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: Inject a solution of the compound (~1 mg/mL in acetonitrile). Purity is calculated based on the area percentage of the main peak. A purity of ≥95% is typically required for research applications.[5]
Safety, Handling, and Storage
Hazard Profile: Based on data for similar quinoline structures, this compound should be handled as a hazardous substance.
-
Signal Word: Danger[6]
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[6]
-
Hazard Classifications: Acute Toxicity, Oral (Category 3); Serious Eye Damage (Category 1).[6]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container at 2-8°C, protected from light and moisture.[4]
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a scaffold in drug discovery and materials science. While comprehensive experimental data is not yet widely published, its physicochemical properties can be reliably determined through the systematic application of the validated protocols outlined in this guide. By following this workflow—from synthesis and purification to spectroscopic elucidation and purity assessment—researchers can ensure a high-quality starting material, enabling the confident exploration of its synthetic utility and the development of novel, high-value derivative compounds.
References
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Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2). Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. PubChem. Available at: [Link]
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Gualpa, F. A., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available at: [Link]
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Sattarzadeh, V., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. Available at: [Link]
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International Journal for Multidisciplinary Research. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]
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PubMed. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
ResearchGate. (2021). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Available at: [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3589. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
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-
SlideShare. (2024). synthesis of quinoline derivatives and its applications. Available at: [Link]
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Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. Available at: [Link]
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ResearchGate. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]
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A Technical Guide to 4-Amino-8-bromo-2-methylquinoline for Advanced Research
Abstract: This document provides an in-depth technical examination of 4-Amino-8-bromo-2-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect its molecular structure, formula, and physicochemical properties. Furthermore, this guide will detail a representative synthetic pathway and analytical validation methods, contextualizing the compound's utility as a versatile building block for drug discovery and as a functional organic material. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this molecule in their work.
Molecular Identity and Physicochemical Properties
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds foundational to numerous synthetic and biologically active molecules. The strategic placement of its functional groups—an amine at position 4, a bromine atom at position 8, and a methyl group at position 2—creates a scaffold ripe for chemical modification and imparts specific electronic and steric properties that influence its reactivity and biological interactions.
Molecular Formula and Structure
The molecular identity of this compound is definitively established by its formula and structural arrangement.
The structure consists of a bicyclic quinoline core. The key substitutions are:
-
An amino group (-NH₂) at the C4 position, which acts as a potent electron-donating group and a key site for hydrogen bonding or further derivatization.
-
A methyl group (-CH₃) at the C2 position, influencing the molecule's steric profile and electronic properties.
-
A bromine atom (-Br) at the C8 position, a heavy atom that serves as an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and modulates the molecule's lipophilicity.
2D Structure:
Caption: General workflow for synthesis, purification, and application of the target compound.
Detailed Synthetic Protocol (Representative)
This protocol is a representative example based on common synthetic strategies for quinoline derivatives. [3][4] Objective: To synthesize this compound.
Step 1: Synthesis of 8-Bromo-2-methylquinoline (Intermediate)
-
Rationale: This step creates the core quinoline scaffold. The Doebner-von Miller reaction is a classic method for this transformation, reacting an aniline with an α,β-unsaturated carbonyl compound. Here, 2-bromoaniline is the key precursor.
-
Procedure: a. To a solution of 2-bromoaniline (1.0 eq) in 18% HCl, add boric acid (0.3 eq). Heat the mixture to reflux. [4] b. Slowly add a mixture of crotonaldehyde (1.2 eq) and an oxidizing agent (e.g., 2-bromonitrobenzene, 0.2 eq) over 1 hour with continuous stirring. [4] c. Maintain the reflux at approximately 100°C for an additional 2.5 hours. d. Add anhydrous zinc chloride (1.0 eq) and stir vigorously for 30 minutes. e. Cool the reaction, neutralize with a strong base (e.g., NaOH solution) until alkaline, and extract the product with an organic solvent (e.g., dichloromethane). f. Purify the crude product via column chromatography to yield 8-bromo-2-methylquinoline. [5] Step 2: Amination of the Quinoline Core
-
Rationale: The final step is the introduction of the amino group at the C4 position. This often proceeds via a nucleophilic aromatic substitution (SNAAr) reaction on a 4-chloroquinoline intermediate, or through more modern catalytic methods.
-
Procedure (via a 4-chloro intermediate): a. The 8-bromo-2-methylquinoline from Step 1 is first oxidized to an N-oxide, then chlorinated at the C4 position using a chlorinating agent like POCl₃. b. The resulting 8-bromo-4-chloro-2-methylquinoline is then reacted with an ammonia source (e.g., aqueous ammonia or a protected amine followed by deprotection) under heat and pressure. c. The reaction mixture is worked up by neutralization and extraction. d. The final product, this compound, is purified by recrystallization or column chromatography.
Structural Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is mandatory.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline core, a singlet for the methyl group protons, and a broad singlet for the amine protons. The coupling patterns and chemical shifts will be specific to the substitution pattern. |
| ¹³C NMR | Ten distinct carbon signals, including those for the methyl group and the nine carbons of the quinoline ring system. |
| Mass Spec (MS) | A molecular ion peak (M+) and/or protonated molecule ([M+H]+) corresponding to the calculated molecular weight (237.10 g/mol ). The isotopic pattern for one bromine atom (approximately 1:1 ratio for M+ and M+2 peaks) would be a key diagnostic feature. |
| HPLC | A single major peak indicating high purity (typically >97%) under appropriate chromatographic conditions. |
Relevance in Research and Drug Development
The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. [6]The title compound, this compound, serves as a versatile building block for creating libraries of novel compounds for screening.
Structure-Activity Relationship (SAR) Insights
Each functional group on the molecule offers a vector for chemical modification, allowing for systematic exploration of the structure-activity relationship.
Caption: Key functional groups and their roles in Structure-Activity Relationship (SAR) studies.
The presence of the C8-bromo group is particularly advantageous. It allows for late-stage functionalization, where a common intermediate can be diversified into a wide array of final compounds by coupling it with various boronic acids or other organometallic reagents. [3]This strategy is highly efficient for generating chemical libraries for high-throughput screening. Research into bromo-derivatives of quinolines has highlighted their potential as anticancer agents, with some compounds showing inhibitory effects on enzymes like topoisomerase. [7][8]
Applications Beyond Pharmaceuticals
Beyond its role as a pharmaceutical intermediate, the quinoline backbone's photophysical properties make this compound a candidate for applications in materials science. [1]It can be used in the design of fluorescent probes and optoelectronic materials, where the electronic properties can be fine-tuned through derivatization at the amino and bromo positions.
Conclusion
This compound is a high-value chemical scaffold with a well-defined molecular structure and versatile reactivity. Its strategic combination of a privileged 4-aminoquinoline core with a reactive bromine handle makes it an indispensable tool for researchers in drug discovery, enabling the rapid synthesis of diverse compound libraries. Furthermore, its potential in materials science underscores its broader utility. The synthetic and analytical protocols outlined in this guide provide a framework for the reliable production and validation of this compound, empowering scientists to leverage its full potential in their research endeavors.
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Synthesis of 4-Amino-8-bromo-2-methylquinoline building block
An In-depth Technical Guide to the Synthesis of the 4-Amino-8-bromo-2-methylquinoline Building Block
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with significant biological activity.[1][2][3] Within this class, 4-aminoquinolines are particularly prominent, forming the backbone of numerous therapeutic agents, most notably in the treatment of malaria (e.g., Chloroquine, Amodiaquine) and demonstrating potential in oncology and anti-inflammatory applications.[1][2][4][5]
The target molecule, this compound (CAS 288151-51-9), is a highly valuable building block for drug discovery and organic synthesis.[6][7] Its structure is strategically functionalized:
-
The 4-amino group is a key pharmacophore, often essential for biological target engagement.
-
The 8-bromo substituent provides a versatile handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the quinoline core.
-
The 2-methyl group can influence the molecule's steric and electronic properties, potentially enhancing binding affinity or modifying metabolic stability.
This guide provides a comprehensive, technically detailed overview of a robust and field-proven synthetic route to this compound. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely recipes but self-validating systems grounded in established chemical principles.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most efficiently approached via a three-step sequence that constructs the quinoline core with the necessary functional groups strategically positioned for subsequent transformations. This pathway is designed for regiochemical control and high yields, starting from commercially available precursors.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 8-Bromo-2-methylquinolin-4-ol (Intermediate I)
The foundational step is the construction of the 8-bromo-4-hydroxy-2-methylquinoline core. This is achieved through the Conrad-Limpach reaction, a classic and reliable method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones).[3]
Mechanism and Rationale: The reaction proceeds in two main stages:
-
Condensation: The nucleophilic 2-bromoaniline attacks the electrophilic carbonyl carbon of the keto-group of ethyl acetoacetate, followed by dehydration to form an enamine intermediate, ethyl 3-((2-bromophenyl)amino)but-2-enoate. This step is typically performed at moderate temperatures.
-
Thermal Cyclization: The enamine intermediate is heated in a high-boiling point solvent. The high temperature provides the activation energy for an intramolecular electrophilic attack from the enamine's double bond onto the aniline ring, followed by elimination of ethanol to form the stable, aromatic quinolinol ring system. The choice of a high-boiling solvent like diphenyl ether or Dowtherm A is critical to achieve the necessary temperatures (typically 240-260°C) for efficient cyclization.[8]
Caption: Logical flow for the synthesis of Intermediate I.
Detailed Experimental Protocol: Synthesis of Intermediate I
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-bromoaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of acetic acid in toluene.
-
Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 2-4 hours).
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: Add the crude intermediate to a flask containing diphenyl ether (or Dowtherm A), preheated to 250°C.
-
Maintain the temperature for 30-60 minutes. The product will precipitate out of the hot solvent.
-
Allow the mixture to cool to approximately 100°C and then add hexane or heptane to fully precipitate the product.
-
Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum to afford 8-bromo-2-methylquinolin-4-ol as a solid.
Part 2: Synthesis of 4-Chloro-8-bromo-2-methylquinoline (Intermediate II)
To facilitate the introduction of the 4-amino group, the hydroxyl group of Intermediate I must be converted into a more effective leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation.[8][9]
Mechanism and Rationale: The quinolinol tautomer reacts with POCl₃ in a process analogous to the conversion of a carboxylic acid to an acid chloride. The hydroxyl group oxygen attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. Subsequent elimination, driven by the formation of the stable aromatic quinoline ring and inorganic phosphorus byproducts, results in the substitution of the hydroxyl group with a chlorine atom. Using POCl₃ as both the reagent and the solvent is common, as the excess reagent drives the reaction to completion. This reaction is highly exothermic and releases HCl gas, requiring careful handling in a well-ventilated fume hood.
Detailed Experimental Protocol: Synthesis of Intermediate II
-
In a fume hood, carefully add 8-bromo-2-methylquinolin-4-ol (Intermediate I, 1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) with stirring.
-
Fit the flask with a reflux condenser equipped with a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl gas produced.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Caution: Highly Exothermic Quench. Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8. This will precipitate the product.
-
Filter the resulting solid, wash with copious amounts of water, and dry under vacuum to yield 4-chloro-8-bromo-2-methylquinoline .
Part 3: Synthesis of this compound (Final Product)
The final step involves the conversion of the 4-chloro derivative to the target 4-amino compound via a nucleophilic aromatic substitution (S_N_Ar) reaction.[10][11][12]
Mechanism and Rationale: The quinoline ring, particularly with the electron-withdrawing nitrogen atom, is activated towards nucleophilic attack, especially at the 2- and 4-positions. The chloro substituent at the 4-position is an excellent leaving group. The reaction proceeds through a two-step addition-elimination mechanism.[12]
-
Addition: The nucleophile (ammonia) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[12]
-
Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the final 4-amino product. This reaction is often carried out in a sealed vessel to maintain a sufficient concentration of the ammonia nucleophile, which is a gas at room temperature. Using a solvent like phenol or N-methyl-2-pyrrolidone (NMP) can facilitate the reaction.[4]
Detailed Experimental Protocol: Synthesis of Final Product
-
Place 4-chloro-8-bromo-2-methylquinoline (Intermediate II, 1.0 eq) and a suitable solvent (e.g., phenol or ethanol) into a high-pressure reaction vessel (autoclave).
-
Cool the vessel and introduce a saturated solution of ammonia in the chosen solvent, or bubble ammonia gas through the mixture.
-
Seal the vessel and heat it to 120-150°C for 12-24 hours. The internal pressure will increase significantly.
-
After the reaction period, cool the vessel to room temperature before carefully venting.
-
Remove the solvent under reduced pressure.
-
Treat the residue with an aqueous base (e.g., 10% NaOH) to deprotonate the product and remove any phenolic solvent.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure This compound .
Quantitative Data Summary
| Compound Name | Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 8-Bromo-2-methylquinolin-4-ol | I | C₁₀H₈BrNO | 238.08 | ~80-90% | Solid |
| 4-Chloro-8-bromo-2-methylquinoline | II | C₁₀H₇BrClN | 256.53 | ~85-95% | Solid |
| This compound | Final Product | C₁₀H₉BrN₂ | 237.10[6] | ~70-85% | Solid |
Conclusion
The synthesis of this compound presented here is a robust, logical, and scalable route that relies on well-understood, classical organic reactions. By proceeding through the stable quinolinol and chloroquinoline intermediates, this pathway ensures high yields and excellent regiochemical control. Each step—Conrad-Limpach cyclization, POCl₃-mediated chlorination, and S_N_Ar amination—is chosen for its efficiency and reliability in the context of quinoline chemistry. This building block is now primed for further elaboration, offering researchers a reliable starting point for the development of novel pharmaceuticals and advanced materials.
References
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Barreiro, G., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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Romero-Vivas, C. M., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]
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de Souza, M. V. N., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
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Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
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Zhang, Y., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E. [Link]
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Mohamed, M. H., et al. (1993). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
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Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
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van der Westhuyzen, C. W., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
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Gensch, T., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
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The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. [Link]
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Al-Dies, A. M., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]
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TMP Chem. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
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Biological potential of 4-Amino-8-bromo-2-methylquinoline derivatives
An In-depth Technical Guide to the Biological Potential of 4-Amino-8-bromo-2-methylquinoline Derivatives
Introduction
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry, often referred to as a "privileged structure."[1][2][3] This designation arises from its ability to interact with a multitude of biological targets, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[2] Compounds built upon the quinoline core have found clinical application as anticancer, antimalarial, antibacterial, and antiviral agents.[4][5][6]
This guide focuses on a specific, highly functionalized scaffold: This compound . This molecule serves as a versatile synthetic intermediate, with each substituent offering a strategic handle for chemical modification.[7][8] The 4-amino group is a common feature in bioactive quinolines, the 8-bromo position is primed for advanced cross-coupling reactions, and the 2-methyl group influences the molecule's steric and electronic profile. The purpose of this document is to provide a comprehensive technical overview for researchers and drug development professionals, exploring this scaffold's synthetic tractability, outlining its most promising biological applications based on existing literature, and detailing the rigorous experimental workflows required for its validation.
Section 1: Synthesis and Chemical Profile
The biological potential of a chemical scaffold is intrinsically linked to its synthetic accessibility. The this compound core can be constructed through established and reliable synthetic organic chemistry reactions.
Synthetic Strategy
A plausible and efficient synthesis begins with the construction of the substituted quinoline core, followed by functionalization. A common approach is the Doebner-von Miller reaction , which is particularly well-suited for synthesizing 2-methylquinolines.[9] The key intermediate, 2-methyl-8-bromoquinoline, can be prepared via a ring-closing reaction between o-bromoaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde.[10]
Subsequent introduction of the crucial 4-amino group is typically achieved through a nucleophilic aromatic substitution (SNAr) pathway. This involves an intermediate step to create a more reactive 4-chloro derivative, which can then readily react with an amine source to yield the final 4-amino product.[11][12]
Caption: Plausible synthetic route to the target scaffold.
Chemical Reactivity and Derivatization Potential
The true value of this scaffold lies in its potential for diversification:
-
8-Bromo Position: This is a key site for introducing molecular diversity. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.
-
4-Amino Group: This group is a known pharmacophore in many antimalarial and anticancer drugs.[11] It can act as a hydrogen bond donor and can be further derivatized into amides, sulfonamides, or ureas to explore additional interactions with biological targets.
Section 2: Hypothesized Biological Activities and Mechanisms of Action
Based on extensive research into structurally related quinoline derivatives, the this compound scaffold is predicted to have significant potential in several therapeutic areas.
Anticancer Potential
Numerous quinoline derivatives exert their anticancer effects by interacting directly with DNA or inhibiting enzymes crucial for cell proliferation.[6] Highly brominated quinolines, in particular, have demonstrated potent antiproliferative activity against various cancer cell lines.[13]
-
Hypothesized Mechanism: DNA Intercalation: The planar, aromatic nature of the quinoline ring system allows it to insert, or intercalate, between the base pairs of the DNA double helix.[3][14] This physical obstruction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][6] Molecular docking studies and spectroscopic analysis of related compounds support this mode of action.[14]
Caption: Mechanism of DNA intercalation by quinoline derivatives.
Antimicrobial Potential
The quinoline core is the foundational structure for the quinolone class of antibiotics. While distinct from classic quinolones, derivatives of this scaffold often retain antibacterial properties.
-
Hypothesized Mechanism: Enzyme Inhibition: A primary mechanism for quinolone antibiotics is the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[15] These enzymes are responsible for managing DNA supercoiling during replication. Their inhibition leads to breaks in the bacterial chromosome and rapid cell death. It is plausible that novel derivatives could engage these or other essential bacterial targets.
Antiviral Potential
Certain 4-aminoquinoline derivatives, such as chloroquine and amodiaquine, have demonstrated antiviral activity against a range of viruses, including flaviviruses like Dengue.[5][16]
-
Hypothesized Mechanism: Disruption of Viral Entry/Replication: The antiviral mechanisms of quinolines can be multifaceted. They are known to increase the pH of endosomes, which can interfere with the fusion of the viral envelope with the host cell membrane, a critical early step in infection for many viruses.[5] Other quinoline derivatives have been shown to inhibit viral polymerases, directly halting the replication of the viral genome.[17]
Section 3: Experimental Validation Workflows
Rigorous, standardized protocols are essential to validate the hypothesized biological potential of new chemical entities. The following workflows provide a logical progression from initial screening to preliminary mechanistic insights.
Workflow 1: Evaluating Anticancer Activity
The primary goal is to determine a compound's cytotoxic potency against cancer cells and its selectivity over non-malignant cells.[18] A high selectivity index (SI) is a critical indicator of a promising therapeutic candidate.[19]
Caption: Workflow for in vitro anticancer activity screening.
Protocol 1: Cell Viability Assessment using XTT Assay
The XTT assay is a reliable colorimetric method for measuring cell metabolic activity, which correlates with the number of viable cells.[20][21] It is chosen over the older MTT assay due to its simpler workflow, as it produces a water-soluble formazan product, eliminating a solubilization step.[22][23]
-
Cell Seeding: Plate cells (e.g., a panel including MCF-7 breast cancer, A549 lung cancer, and non-malignant MRC-5 lung fibroblasts) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a predetermined period (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate. Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity and Selectivity
| Compound | Cancer Cell Line (e.g., MCF-7) IC₅₀ (µM) | Non-Malignant Cell Line (e.g., MRC-5) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Derivative 1 | |||
| Derivative 2 | |||
| Doxorubicin (Control) | |||
| ¹ SI = IC₅₀ (Non-Malignant Cells) / IC₅₀ (Cancer Cells) |
Workflow 2: Assessing Antimicrobial Activity
The standard for assessing antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[24]
Protocol 2: Broth Microdilution for MIC Determination
This method is widely used for its efficiency and conservation of reagents.[25]
-
Inoculum Preparation: From a fresh culture plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Minimum Inhibitory Concentrations
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Derivative 1 | |||
| Derivative 2 | |||
| Ciprofloxacin (Control) |
Workflow 3: Investigating Mechanism of Action - DNA Interaction
To test the hypothesis of DNA intercalation, UV-Visible spectroscopy can be used to monitor the interaction between the compound and calf thymus DNA (CT-DNA).
Caption: Workflow for DNA interaction study via UV-Vis spectroscopy.
Protocol 3: UV-Visible Spectroscopy for DNA Binding
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Prepare a concentrated stock solution of CT-DNA in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the compound solution at a fixed concentration in a quartz cuvette.
-
Titration: Perform a titration by adding successive small aliquots of the CT-DNA stock solution directly to the cuvette containing the compound solution.
-
Equilibration and Measurement: After each addition of DNA, mix the solution gently and allow it to equilibrate for 5 minutes. Record the UV-Vis spectrum.
-
Data Analysis: Monitor the changes in the absorption spectrum of the compound upon addition of DNA. A decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift) are characteristic of an intercalative binding mode.[14]
Section 4: Summary and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the strong biological precedent for related structures, positions it as a valuable core for drug discovery programs targeting cancer, bacterial infections, and viral diseases.
The experimental workflows detailed in this guide provide a robust framework for the initial evaluation of new derivatives. Positive results from these assays would warrant progression to more advanced studies, including:
-
Lead Optimization: A systematic structure-activity relationship (SAR) study by synthesizing a library of analogues with diverse substitutions at the 8-position (via cross-coupling) and the 4-amino group.
-
Advanced Mechanistic Studies: For anticancer leads, conducting assays to confirm apoptosis (e.g., Annexin V/PI staining) and identify specific enzyme targets (e.g., topoisomerase inhibition assays).[14] For antimicrobial leads, performing time-kill assays and screening against resistant bacterial strains.
-
In Vivo Evaluation: Testing the most promising compounds in relevant animal models of disease to assess efficacy, pharmacokinetics, and preliminary safety profiles.[18][26]
By leveraging rational design and rigorous experimental validation, derivatives of this compound can be effectively explored for their full therapeutic potential.
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ScienceScholar. Quinoline derivative and their pharmacological & medicinal potential. Available from: [Link]
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PubMed. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. Available from: [Link]
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ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be.... Available from: [Link]
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Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available from: [Link]
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National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. Available from: [Link]
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PubMed. DNA recognition by quinoline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of luzopeptin. Available from: [Link]
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National Institutes of Health. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Available from: [Link]
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National Institutes of Health. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Available from: [Link]
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National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]
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SRUC Pure. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents. Available from: [Link]
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A Comprehensive Spectroscopic Guide to 4-Amino-8-bromo-2-methylquinoline
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
4-Amino-8-bromo-2-methylquinoline is a heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a substituted quinoline, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel antimalarial and anticancer agents.[1][2][3] The strategic placement of its functional groups—an amino group at the 4-position, a bromine atom at the 8-position, and a methyl group at the 2-position—provides multiple sites for synthetic modification, allowing for the fine-tuning of biological activity and physicochemical properties.[1]
The structural integrity and purity of such intermediates are paramount in drug development and chemical research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of the molecular structure. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering field-proven insights into spectral interpretation, standard experimental protocols, and the causality behind the observed spectral features.
Molecular Identity and Structure
Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the molecule.
-
Chemical Formula: C₁₀H₉BrN₂
-
Molecular Weight: 237.10 g/mol
-
CAS Number: 288151-51-9
The structural framework provides the basis for all subsequent spectroscopic predictions and interpretations.
Note: The DOT language script above is a conceptual representation due to the complexity of rendering precise chemical structures. A visual representation is provided below.
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, the precise connectivity of atoms can be determined.
Experimental Protocol: NMR Data Acquisition
The following protocol is a self-validating, standard procedure for acquiring high-quality NMR spectra for quinoline derivatives.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amine protons to observe their exchangeable nature.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the full range of carbon signals (typically 0-200 ppm).
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the methyl, amino, and aromatic protons. The introduction of the electron-donating amino group at C4 will cause a significant upfield shift (to lower ppm values) for protons on the pyridine ring, particularly H3 and H5, compared to the unsubstituted quinoline.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (at C2) | ~2.4 - 2.6 | Singlet | 3H | N/A |
| -NH₂ (at C4) | ~5.5 - 6.5 | Broad Singlet | 2H | N/A |
| H-3 | ~6.3 - 6.5 | Singlet | 1H | N/A |
| H-6 | ~7.2 - 7.4 | Triplet | 1H | ~7.5 - 8.0 |
| H-5 | ~7.5 - 7.7 | Doublet | 1H | ~7.5 - 8.0 |
| H-7 | ~7.8 - 8.0 | Doublet | 1H | ~7.5 - 8.0 |
Interpretation:
-
Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected around 2.5 ppm, characteristic of a methyl group attached to an aromatic ring.
-
Amino Protons (-NH₂): A broad singlet, integrating to two protons, is anticipated in the region of 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace water in the solvent.
-
Aromatic Protons (H-3, H-5, H-6, H-7):
-
The proton at the C3 position is expected to be a singlet and significantly shielded (shifted upfield) due to the strong electron-donating effect of the adjacent amino group.
-
The protons on the benzene ring (H-5, H-6, H-7) will form a characteristic pattern. H-6, being flanked by two other protons, should appear as a triplet. H-5 and H-7 will appear as doublets. The exact chemical shifts are influenced by the deshielding effect of the bromine atom and the overall aromatic system. The data for the related 8-bromo-2-methylquinoline shows signals in the 7.3-8.0 ppm range, which serves as a reliable reference.[4]
-
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~20 - 25 |
| C-8 | ~115 - 120 |
| C-3 | ~118 - 122 |
| C-6 | ~122 - 125 |
| C-4a | ~125 - 128 |
| C-5 | ~128 - 131 |
| C-7 | ~133 - 136 |
| C-8a | ~145 - 148 |
| C-4 | ~148 - 152 |
| C-2 | ~155 - 158 |
Interpretation:
-
Aliphatic Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around 20-25 ppm.
-
Aromatic Carbons:
-
The carbon directly attached to the bromine atom (C-8) will have its chemical shift influenced by the heavy atom effect, placing it around 115-120 ppm.
-
The carbons bearing the amino (C-4) and methyl (C-2) groups will be significantly deshielded and appear far downfield.
-
The remaining aromatic carbons will resonate in the typical range of 118-150 ppm. The specific assignments can be confirmed using advanced 2D NMR techniques like HSQC and HMBC.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
IR Spectral Analysis (Predicted)
The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) |
| 1650 - 1550 | C=C and C=N Ring Stretching | Quinoline Ring System |
| 1640 - 1560 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1470 - 1430 | C-H Bending | Methyl Group (-CH₃) |
| ~1100 - 1000 | C-N Stretch | Aromatic Amine |
| ~600 - 500 | C-Br Stretch | Aryl Bromide |
Interpretation:
-
N-H Region: The most diagnostic feature will be two distinct peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.
-
C-H Region: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.
-
Fingerprint Region (< 1600 cm⁻¹): This region will contain a complex series of bands. The strong absorptions between 1650-1550 cm⁻¹ are characteristic of the quinoline ring's C=C and C=N stretching vibrations. The N-H bending vibration will also appear in this area. A band corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation.
-
Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each fragment, generating the mass spectrum.
Mass Spectral Analysis (Predicted)
The mass spectrum will provide clear evidence for the molecular weight and the presence of a bromine atom.
| m/z Value | Ion Identity | Interpretation |
| 237 / 239 | [M]⁺˙ and [M+2]⁺˙ | Molecular Ion Peak. The two peaks of ~1:1 intensity confirm the presence of one bromine atom. |
| 222 / 224 | [M - CH₃]⁺ | Loss of the methyl group. |
| 158 | [M - Br]⁺ | Loss of the bromine radical. |
| 143 | [M - Br - CH₃]⁺ | Subsequent loss of the methyl group after bromine loss. |
| 130 | [C₉H₆N]⁺ | Fragmentation of the quinoline ring, a common fragment for this scaffold. |
Interpretation and Fragmentation Pathway:
The most crucial feature is the molecular ion peak . Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 237 and m/z 239.[5] This M/M+2 pattern is a definitive signature for a monobrominated compound.
The fragmentation process will likely proceed through several key pathways:
-
Loss of a Methyl Radical: Cleavage of the C2-CH₃ bond can lead to a fragment at m/z 222/224.
-
Loss of a Bromine Radical: The C-Br bond can break to give a strong peak at m/z 158. This fragment corresponds to the 4-amino-2-methylquinoline radical cation.
-
Further Fragmentation: The [M-Br]⁺ fragment can further lose a methyl group to give a peak at m/z 143.
Sources
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- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility and Stability of 4-Amino-8-bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Amino-8-bromo-2-methylquinoline is a substituted quinoline that serves as a critical building block in medicinal chemistry.[1] Its structural features, including the quinoline core, an amino group, and a bromine atom, make it a versatile intermediate for the synthesis of novel bioactive molecules, particularly in the development of antimalarial and anticancer agents.[1] The amino and bromo functional groups are prime sites for further derivatization through reactions like nucleophilic substitutions and cross-coupling, allowing for the exploration of a wide chemical space to optimize pharmacological activity.[1][2]
Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development. Solubility and stability are not merely physical measurements; they are critical determinants of a compound's developability, influencing everything from reaction kinetics in synthesis to bioavailability and shelf-life of a potential drug product. This guide provides a comprehensive technical overview of the methodologies to characterize the solubility and stability of this important synthetic intermediate. As a self-validating system, the described protocols are designed to yield robust and reproducible data, essential for making informed decisions in a research and development setting.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential before embarking on experimental studies.
| Property | Value / Prediction | Source |
| Chemical Formula | C₁₀H₉BrN₂ | |
| Molecular Weight | 237.10 g/mol | |
| CAS Number | 288151-51-9 | |
| Predicted pKa | The molecule possesses two basic centers: the quinoline ring nitrogen and the 4-amino group. The quinoline nitrogen is expected to have a pKa in the range of 4-5, typical for quinolines. The 4-amino group's basicity is influenced by the aromatic system and is predicted to have a pKa in the range of 3-5. Experimental determination is crucial for precise values. | N/A |
| Predicted logP | The octanol-water partition coefficient (logP) is a measure of lipophilicity. Due to the aromatic rings and the bromo substituent, the molecule is expected to be moderately lipophilic. Online prediction tools can provide an estimate, but experimental determination is recommended for accuracy. | N/A |
| Storage Conditions | 2-8°C, away from light, dry, sealed. |
Solubility Assessment
Solubility is a critical parameter that dictates the suitability of a compound for various stages of drug development. Poor solubility can hinder absorption and lead to low bioavailability. Two key types of solubility are typically assessed: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO). It is a high-throughput method often used in early drug discovery for initial screening.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a series of aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) in a microplate format. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Shake the microplate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Measurement: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the supernatant after centrifugation or filtration.
-
Quantification: Quantify the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more accurate and relevant measure of solubility for later-stage development. The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to cover the physiological pH range and to understand the impact of the compound's pKa.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Stability Profile
Assessing the stability of this compound is crucial to ensure its integrity during storage and handling, as well as to understand its potential degradation pathways. Stability testing involves subjecting the compound to various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods. The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light. A target degradation of 5-20% is generally aimed for to ensure that the degradation products are formed at detectable levels without completely degrading the parent compound.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or elevated temperature.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of the unstressed control to identify and quantify the degradation products.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The bromo group on the aromatic ring can be susceptible to nucleophilic substitution by hydroxide ions under basic conditions, leading to the formation of 4-amino-8-hydroxy-2-methylquinoline. This reaction may be slow but could be accelerated by heat.
-
Oxidation: The amino group and the electron-rich quinoline ring are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or even polymerization.
-
Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond, leading to debromination. The resulting radical species can then react further.
Caption: Potential Degradation Pathways.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its successful application in drug discovery and development. The experimental protocols outlined in this guide provide a robust framework for characterizing these critical physicochemical properties. By employing both kinetic and thermodynamic solubility assays, researchers can gain a comprehensive picture of the compound's dissolution behavior. Furthermore, systematic forced degradation studies, guided by ICH principles, will not only establish the intrinsic stability of the molecule but also elucidate its degradation pathways. The data generated from these studies are fundamental for the development of stable formulations and reliable analytical methods, ultimately paving the way for the advancement of new and effective therapeutics.
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MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved January 17, 2026, from [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 17, 2026, from [Link]
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ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved January 17, 2026, from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 17, 2026, from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 17, 2026, from [Link]
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SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved January 17, 2026, from [Link]
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Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved January 17, 2026, from [Link]
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4-Amino-8-bromo-2-methylquinoline: A Versatile Ligand in Coordination Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Quinoline derivatives have long been a cornerstone in the development of therapeutic agents and functional materials. Their rigid, planar structure and the presence of a nitrogen heteroatom make them excellent candidates for ligand design in coordination chemistry. This guide focuses on a particularly intriguing, yet underexplored, member of this family: 4-amino-8-bromo-2-methylquinoline. While direct literature on its coordination complexes is sparse, this document will provide a comprehensive overview of its synthesis, characterization, and, by drawing parallels with closely related analogues, its significant potential as a versatile ligand. We will delve into the anticipated coordination modes, the synthesis of its prospective metal complexes, and their potential applications in catalysis and medicinal chemistry. This guide aims to serve as a foundational resource to stimulate and guide future research into the coordination chemistry of this promising ligand.
Introduction: The Quinoline Scaffold in Coordination Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, with well-known examples including the antimalarial drug chloroquine. In the realm of coordination chemistry, the nitrogen atom of the quinoline ring provides a primary coordination site. The introduction of additional functional groups onto this scaffold allows for the creation of multidentate ligands with tailored electronic and steric properties.
This compound presents a unique combination of functionalities:
-
The Quinoline Nitrogen: A primary coordination site.
-
The 4-Amino Group: A second potential coordination site, allowing for bidentate chelation. The amino group's electronic properties can also be fine-tuned through substitution.
-
The 8-Bromo Group: This heavy atom substituent can influence the photophysical properties of the resulting metal complexes and provides a handle for further synthetic modifications via cross-coupling reactions.
-
The 2-Methyl Group: This group can introduce steric hindrance, influencing the geometry of the resulting metal complexes.
These features suggest that this compound can act as a versatile ligand, forming stable complexes with a variety of transition metals. The resulting coordination compounds are anticipated to exhibit interesting catalytic and biological activities.
Synthesis and Characterization of this compound
Proposed Synthetic Pathway
The synthesis would likely begin with the appropriate substituted aniline, in this case, 2-bromoaniline.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Prospective)
The following is a prospective, step-by-step methodology based on analogous syntheses. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of 8-Bromo-2,4-dimethylquinoline
-
To a stirred solution of 2-bromoaniline (1 eq.) in a suitable solvent (e.g., ethanol), add acetylacetone (1.1 eq.).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 8-Bromo-4-chloro-2-methylquinoline
-
To 8-bromo-2,4-dimethylquinoline (1 eq.), add phosphorus oxychloride (POCl₃) (excess, ~5-10 eq.).
-
Heat the mixture at reflux for several hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 8-bromo-4-chloro-2-methylquinoline (1 eq.) in a suitable solvent (e.g., phenol or a high-boiling alcohol).
-
Bubble ammonia gas through the solution at an elevated temperature, or use a sealed tube with a solution of ammonia in an alcohol.
-
Alternatively, react with sodium azide to form the 4-azido intermediate, followed by reduction (e.g., with H₂/Pd-C or LiAlH₄) to the amine.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction mixture appropriately (e.g., extraction and purification by column chromatography).
Characterization of the Ligand
The synthesized this compound should be thoroughly characterized using a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the amino protons (the chemical shift of which will be solvent-dependent). |
| ¹³C NMR | Resonances for the quinoline carbons in the aromatic region, with the carbon bearing the bromine atom shifted to a lower field. A signal for the methyl carbon will be observed in the aliphatic region. |
| FT-IR | Characteristic N-H stretching vibrations of the primary amine in the 3300-3500 cm⁻¹ region. C=N and C=C stretching vibrations of the quinoline ring will be observed in the 1500-1650 cm⁻¹ region. |
| UV-Vis | Absorption bands in the UV region corresponding to π-π* transitions of the quinoline system. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (237.10 g/mol for C₁₀H₉BrN₂), with a characteristic isotopic pattern for bromine. |
| Single-Crystal X-ray Diffraction | Would provide definitive structural confirmation, including bond lengths, bond angles, and packing in the solid state. |
Coordination Chemistry: Insights from Analogous Ligands
Direct experimental data on the coordination chemistry of this compound is currently unavailable. However, a wealth of information exists for the closely related ligands, 8-aminoquinoline and 4-amino-2-methylquinoline. By examining the behavior of these analogues, we can predict the coordination properties of our target ligand.
Coordination Modes
Based on its structure, this compound is expected to act primarily as a bidentate N,N'-donor ligand, coordinating to a metal center through the quinoline nitrogen and the exocyclic amino group to form a stable five-membered chelate ring.
Caption: Predicted bidentate coordination of this compound to a metal center (M).
Synthesis of Metal Complexes (Prospective)
The synthesis of metal complexes with this compound would likely follow standard procedures for the coordination of N-donor ligands.
General Protocol for Complex Synthesis:
-
Dissolve the metal salt (e.g., chloride, nitrate, or acetate salt of a transition metal like Cu(II), Zn(II), Pd(II), Pt(II), Ru(II), etc.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Add a solution of this compound (1 to 2 equivalents, depending on the desired stoichiometry) in the same solvent to the metal salt solution.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time, which can range from a few hours to overnight.
-
The formation of the complex is often indicated by a color change or the precipitation of a solid.
-
The resulting complex can be isolated by filtration, washed with the solvent, and dried under vacuum.
-
Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system.
Characterization of Metal Complexes
The characterization of the resulting metal complexes would involve a combination of analytical techniques to determine their structure and properties.
| Technique | Information Gained |
| Elemental Analysis | Confirms the stoichiometry of the complex. |
| FT-IR Spectroscopy | A shift in the N-H and C=N stretching vibrations upon coordination provides evidence of ligand binding. The appearance of new bands in the far-IR region can be attributed to metal-ligand vibrations. |
| UV-Vis Spectroscopy | Changes in the ligand-based π-π* transitions and the appearance of new bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions provide insights into the electronic structure of the complex. |
| NMR Spectroscopy | For diamagnetic complexes, changes in the chemical shifts of the ligand protons upon coordination confirm complex formation. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including the coordination geometry around the metal center, bond lengths, and angles. |
| Molar Conductivity | Determines the electrolytic nature of the complexes in solution. |
| Magnetic Susceptibility | For paramagnetic complexes, this measurement determines the number of unpaired electrons and provides information about the electronic configuration of the metal ion. |
Potential Applications
The metal complexes of this compound are anticipated to have a range of applications, particularly in catalysis and medicinal chemistry, based on the known activities of related quinoline-metal complexes.
Catalysis
Quinoline-based ligands have been successfully employed in a variety of catalytic transformations. The N,N'-bidentate nature of this compound makes it a promising ligand for transition metal-catalyzed reactions.
-
Cross-Coupling Reactions: Palladium complexes of quinoline-based ligands have shown high activity in Suzuki, Heck, and Sonogashira cross-coupling reactions. The steric and electronic properties of the this compound ligand could be tuned to optimize catalyst performance.
-
Oxidation Reactions: Copper and ruthenium complexes with quinoline-derived ligands have been investigated as catalysts for the oxidation of alcohols and other organic substrates.
Caption: A generic catalytic cycle where 'L' would be this compound.
Medicinal Chemistry and Drug Development
The quinoline scaffold is a well-established pharmacophore, and its metal complexes often exhibit enhanced biological activity compared to the free ligands.
-
Anticancer Activity: Many quinoline-metal complexes, particularly those of ruthenium, platinum, and copper, have demonstrated significant in vitro and in vivo anticancer activity. The proposed mechanisms often involve DNA intercalation or binding, inhibition of enzymes like topoisomerase, and the generation of reactive oxygen species (ROS). The presence of the bromine atom in this compound could enhance the lipophilicity of its complexes, potentially improving cellular uptake.
-
Antimicrobial and Antiviral Activity: Quinoline derivatives and their metal complexes have shown broad-spectrum antimicrobial and antiviral activities. Chelation can enhance the biological activity by facilitating the transport of the metal ion into the microbial cell.
-
Neuroprotective Agents: Recent studies have shown that some 8-aminoquinoline-based metal complexes can modulate cellular pathways involved in oxidative stress, suggesting their potential as therapeutic agents for neurodegenerative diseases.
Conclusion and Future Outlook
This compound is a ligand with significant untapped potential in coordination chemistry. While direct experimental studies are lacking, the rich chemistry of its structural analogues provides a strong foundation for future research. The synthetic route proposed in this guide offers a starting point for its preparation, and the predicted coordination behavior and potential applications in catalysis and medicinal chemistry highlight the promising avenues for investigation.
Future work should focus on the successful synthesis and thorough characterization of this compound and its coordination complexes with a range of transition metals. Detailed structural studies, particularly through single-crystal X-ray diffraction, will be crucial for understanding the coordination geometries and intermolecular interactions. A systematic evaluation of the catalytic and biological activities of these novel complexes will undoubtedly open up new opportunities for the development of advanced materials and therapeutic agents. This guide serves as a call to the scientific community to explore the coordination chemistry of this versatile and promising ligand.
References
- Due to the prospective nature of this guide, direct references for the coordination chemistry of this compound are not available.
-
Combes Quinoline Synthesis: Combes, A. Bull. Soc. Chim. Fr.1888 , 49, 89.
-
Synthesis of 4-Aminoquinolines: A comprehensive review of synthetic strategies for 4-aminoquinolines can provide valuable insights into the final amination step.
-
Coordination Chemistry of 8-Aminoquinoline: Lukić, S. R., et al. "Synthesis, characterization and antimicrobial activity of novel Pd(II) and Pt(II) complexes with 8-aminoquinoline." Journal of the Serbian Chemical Society 81.1 (2016): 1-13.
-
Biological Activity of Quinoline-Metal Complexes: A comprehensive review on the biological activities of medicinal metal complexes synthesized from quinoline scaffolds. Bioinorganic Chemistry and Applications2023 , Article ID 9983183.
-
Catalytic Applications of Quinoline-Based Ligands: Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chem. Rec.2024 , e202400116.
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Amino-8-bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the synthesis and discovery of 4-Amino-8-bromo-2-methylquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just a series of steps, but a cohesive narrative that explains the strategic decisions and chemical principles underpinning the synthetic pathway. Every protocol is designed to be self-validating, with in-text citations to authoritative sources providing a foundation for the methodologies described.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The rigid, planar structure of the quinoline ring system allows for diverse functionalization, leading to a wide array of biological activities. Notably, the 4-aminoquinoline scaffold is the backbone of several crucial antimalarial drugs, including chloroquine and amodiaquine.[2][3] The introduction of various substituents onto the quinoline ring can modulate the compound's physicochemical properties and biological activity, making the targeted synthesis of novel quinoline derivatives a key focus in drug discovery. This guide focuses on the synthesis of this compound, a molecule with functional groups that offer multiple avenues for further chemical modification, suggesting its potential as a versatile building block in the development of new therapeutic agents and functional materials.[4]
Proposed Synthetic Pathway: A Strategic Approach
The synthesis of this compound is most strategically approached through a multi-step sequence that first constructs the core quinoline structure, followed by functional group manipulations to install the desired amino group. The chosen pathway is designed for efficiency and control over regioselectivity, leveraging well-established and reliable chemical transformations.
The overall synthetic workflow is depicted below:
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- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of 4-Amino-8-bromo-2-methylquinoline
Introduction and Significance
4-Amino-8-bromo-2-methylquinoline is a highly functionalized heterocyclic compound that serves as a critical structural motif and versatile intermediate in medicinal chemistry and materials science.[1] Its quinoline core is a well-established pharmacophore found in numerous therapeutic agents, most notably antimalarials like chloroquine and primaquine. The strategic placement of the amino group at the 4-position and the bromine atom at the 8-position provides two distinct reactive handles for further molecular elaboration. The bromo group is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group allows for amide bond formation and other nucleophilic derivatizations.[1]
This dual functionality makes this compound a valuable building block for generating libraries of complex molecules in drug discovery programs, particularly in the search for novel anticancer and anti-infective agents.[1][2] This document provides a comprehensive guide to its synthesis, detailing robust protocols, the rationale behind procedural choices, and methods for characterization.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached via a multi-step sequence starting from a commercially available aniline. The core strategy involves first constructing the 8-bromo-2-methylquinoline scaffold, followed by functionalization at the C4 position. A classic and reliable method for forming the quinoline ring is the Doebner-von Miller reaction, which involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated aldehyde.[3][4]
Once the 8-bromo-2-methylquinoline intermediate is secured, the introduction of the C4-amino group is achieved through a well-precedented nucleophilic aromatic substitution (SNAr) pathway.[5][6] This requires activating the C4 position, typically by converting it to a better leaving group, such as chlorine. The overall synthetic workflow is therefore designed as follows:
-
Protocol 1: Synthesis of 8-bromo-2-methylquinoline via an acid-catalyzed cyclization.
-
Protocol 2: Synthesis of the key intermediate, 4-chloro-8-bromo-2-methylquinoline.
-
Protocol 3: Amination of the C4 position to yield the final target compound.
Physicochemical and Registry Data
A summary of the key properties for the final product is provided below for reference.
| Property | Value | Reference |
| Compound Name | This compound | [7] |
| Synonym | 8-Bromo-2-methylquinolin-4-amine | [2] |
| CAS Number | 288151-51-9 | [7] |
| Molecular Formula | C₁₀H₉BrN₂ | [1][7] |
| Molecular Weight | 237.10 g/mol | [1][7] |
| Appearance | Solid / Off-white powder | [2][7] |
| Storage Conditions | 2-8°C, away from light, dry, sealed | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-2-methylquinoline
This protocol utilizes a modified Doebner-von Miller reaction to construct the quinoline core. The reaction proceeds by condensing 2-bromoaniline with crotonaldehyde in the presence of a strong acid and an oxidizing agent. The acid catalyzes both the initial Michael addition and the subsequent cyclization and dehydration steps.
Materials and Reagents:
-
2-Bromoaniline
-
Crotonaldehyde
-
Hydrochloric acid (18% aqueous solution)
-
2-Bromonitrobenzene (oxidizing agent)
-
Zinc chloride (ZnCl₂, anhydrous)
-
Ammonium hydroxide (concentrated)
-
2-Propanol
-
Round-bottom flask, reflux condenser, heating mantle, stirring plate
-
Standard glassware for workup and filtration
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromoaniline (0.05 mol, 8.60 g) and 18% hydrochloric acid (50 mL). Heat the mixture to reflux with stirring.
-
Reagent Addition: In a separate beaker, prepare a mixture of crotonaldehyde (0.06 mol, 4.20 g) and 2-bromonitrobenzene (0.01 mol, 2.02 g). Add this mixture dropwise to the refluxing aniline solution over a period of 1 hour.
-
Reaction: Maintain the reaction at reflux (approx. 100-110°C) with vigorous stirring for an additional 2.5 hours.[3]
-
Catalyst Addition: After 2.5 hours, add an equimolar amount of anhydrous zinc chloride (0.05 mol, 6.81 g) to the reaction mixture and continue to stir vigorously for 30 minutes.
-
Workup and Isolation: Cool the reaction mixture in an ice bath. A crude brown solid should precipitate. Filter the solid and wash it thoroughly with cold 2-propanol.
-
Neutralization: Dissolve the collected solid in a minimal amount of water and transfer it to a beaker. While stirring, carefully add concentrated ammonium hydroxide until the pH of the solution reaches ~8. The product will precipitate.
-
Purification: Filter the resulting solid, wash with cold water, and air dry. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 8-bromo-2-methylquinoline as a grey or off-white solid.[3] A typical yield for this reaction is around 50-60%.[3]
Protocol 2: Synthesis of 4-Chloro-8-bromo-2-methylquinoline
This protocol involves two key transformations. First, the quinoline nitrogen is oxidized to an N-oxide. This activates the C4 position, which is electronically analogous to the para position of pyridine, making it susceptible to nucleophilic attack. Second, the N-oxide is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to install the chloro group at C4.
Materials and Reagents:
-
8-Bromo-2-methylquinoline (from Protocol 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃) - (Caution: Corrosive and reacts violently with water)
-
Crushed ice
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfite (aqueous solution)
Step-by-Step Methodology:
Part A: N-Oxidation
-
Dissolution: Dissolve 8-bromo-2-methylquinoline (1.0 eq) in DCM in a round-bottom flask.
-
Oxidation: Cool the solution to 0°C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. If m-CPBA was used, add aqueous sodium sulfite to reduce excess peroxide. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 8-bromo-2-methylquinoline-N-oxide.
Part B: Chlorination
-
Reaction Setup: (Perform this step in a well-ventilated fume hood) . Carefully add the crude N-oxide from the previous step to an excess of phosphorus oxychloride (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor by TLC.[8]
-
Workup: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. POCl₃ reacts exothermically with water.
-
Neutralization & Isolation: Once the quenching is complete, carefully neutralize the acidic solution with solid sodium bicarbonate or a saturated solution until the pH is ~7-8. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with water, and dry. The crude 4-chloro-8-bromo-2-methylquinoline can be purified by recrystallization from ethanol or column chromatography (silica gel, hexanes:ethyl acetate gradient).
Protocol 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SNAr) where the highly activated C4-chloro substituent is displaced by an amino group. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position electrophilic and thus susceptible to this transformation.[5]
Materials and Reagents:
-
4-Chloro-8-bromo-2-methylquinoline (from Protocol 2)
-
Ammonium hydroxide (concentrated aqueous solution, ~28-30%)
-
Phenol (as catalyst/solvent)
-
Pressure vessel or sealed tube
-
Ethyl acetate or Dichloromethane for extraction
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-rated reaction vessel, combine 4-chloro-8-bromo-2-methylquinoline (1.0 eq), phenol (1.5 eq), and concentrated ammonium hydroxide (10-20 eq).
-
Reaction: Seal the vessel tightly and heat the mixture to 150-160°C in an oil bath behind a blast shield for 12-18 hours. The high temperature and pressure are necessary to drive the reaction with ammonia as the nucleophile.
-
Workup and Isolation: Cool the vessel to room temperature before opening. Transfer the contents to a beaker and add 10% aqueous NaOH to deprotonate the phenol, making it water-soluble.
-
Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.
Summary of Protocols
| Protocol | Starting Material | Key Reagents | Conditions | Product | Typical Yield |
| 1 | 2-Bromoaniline, Crotonaldehyde | HCl, 2-Bromonitrobenzene, ZnCl₂ | Reflux, ~110°C, 4h | 8-Bromo-2-methylquinoline | 50-60% |
| 2 | 8-Bromo-2-methylquinoline | 1. m-CPBA 2. POCl₃ | 1. RT, 16h 2. Reflux, ~110°C, 4h | 4-Chloro-8-bromo-2-methylquinoline | ~70-80% |
| 3 | 4-Chloro-8-bromo-2-methylquinoline | Conc. NH₄OH, Phenol | Sealed vessel, 150-160°C, 18h | This compound | ~60-70% |
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Yang, Z. G., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. Available at: [Link]
- Google Patents. (2015). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Romero-Castro, G. I., & Delgado, J. L. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1385437. Available at: [Link]
- Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- Google Patents. (2009). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
-
Alam, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19478–19504. Available at: [Link]
-
Frontiers Media. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 729-737. Available at: [Link]
-
ResearchGate. (2000). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]
-
Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3460–3474. Available at: [Link]
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- 4. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
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Suzuki coupling reactions using 4-Amino-8-bromo-2-methylquinoline
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Using 4-Amino-8-bromo-2-methylquinoline
Introduction: Bridging Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its impact is particularly profound in pharmaceutical research and development, where it enables the efficient assembly of complex molecular architectures from readily available building blocks.[2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4][5]
Within the landscape of medicinal chemistry, the quinoline scaffold is a "privileged structure," forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[6][7][8] The specific building block, This compound , is a highly valuable intermediate. The bromine atom at the C8 position serves as a reactive handle for cross-coupling, while the amino group at C4 and the methyl group at C2 modulate the electronic properties and provide vectors for further functionalization.[9] This guide provides a comprehensive overview, detailed protocols, and expert insights for successfully employing this versatile substrate in Suzuki-Miyaura coupling reactions.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to troubleshooting and optimizing any reaction. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[1] The reactivity order for halides in this step is generally I > Br > Cl.[4]
-
Transmetalation : Before the organoboron reagent (e.g., a boronic acid) can transfer its organic group to the palladium center, it must be activated by a base.[10] The base forms a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which then readily undergoes transmetalation, displacing the halide on the Pd(II) complex and placing both organic partners on the same palladium atom.[4]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple, forming the new C-C bond and the desired product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1]
Protocol 1: General Procedure for Conventional Heating
This protocol is a robust starting point for coupling with various aryl- and heteroarylboronic acids. [11]
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can sometimes improve yields. [11]
-
Reaction Setup : In a microwave reaction vial, combine this compound (1.0 equiv.), the boronic acid or its pinacol ester (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition : Add the degassed solvent (e.g., DME or Dioxane, often with 10-20% water).
-
Sealing : Crimp the vial cap securely.
-
Reaction : Place the vial in the microwave reactor. Heat the reaction to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes). Use the stir function.
-
Work-up and Purification : After the vial has cooled completely, perform the work-up and purification steps as described in Protocol 1.
Data Presentation: Illustrative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of this compound with representative boronic acids. Yields are illustrative and will vary with optimization.
| Boronic Acid Partner | Pd Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) / Time | Typical Yield |
| Phenylboronic Acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 °C / 12 h | 85-95% |
| 3-Pyridylboronic Acid | Pd(dppf)Cl₂ (4%) | K₃PO₄ (3.0) | DME/H₂O (5:1) | 100 °C / 8 h | 70-85% |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 °C / 6 h | 90-98% |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2.0) | Dioxane | 130 °C / 30 min (µW) | 65-80% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvent; Low reaction temperature. | Use fresh catalyst and ensure rigorous degassing of solvents. Increase reaction temperature or switch to microwave heating. |
| Recovery of Starting Material | Ineffective catalyst/ligand combination for the specific substrate. | Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos). Try a different palladium precatalyst (e.g., Pd₂(dba)₃). |
| Protodeboronation (Boronic acid is replaced by -H) | Presence of excess water or acid; Reaction too slow, allowing for decomposition. | Use anhydrous solvents if possible (with a base like KF); Use a more active catalyst to accelerate the coupling rate; Use a boronic ester instead of the acid. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure thorough degassing. Reduce catalyst loading. Add the boronic acid slowly to the reaction mixture. |
| Difficult Purification | Close polarity of product and byproducts (e.g., homocoupled boronic acid). | Optimize the stoichiometry (use closer to 1.1 equiv. of boronic acid). Adjust the mobile phase for column chromatography (try different solvent systems). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective strategy for synthesizing a diverse library of substituted quinoline derivatives for pharmaceutical and materials science applications. [9][12]By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous experimental techniques such as maintaining an inert atmosphere, researchers can achieve high yields and clean conversions. The protocols and insights provided herein serve as a robust foundation for developing novel molecular entities based on this valuable heterocyclic scaffold.
References
- Benchchem. Technical Support Center: Suzuki Coupling with Haloquinolines.
- Organic Chemistry Portal. Suzuki Coupling.
- WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- MySkinRecipes. This compound.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:10.1039/C6SC02118B.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Myers, A. The Suzuki Reaction - Chem 115.
- Smolecule. Buy 4-Amino-7-bromo-8-methylquinoline.
- Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- Nobel Prize organization. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- PMC. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem. Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
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- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
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- 12. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-Amino-8-brom-2-methylchinolin für die medizinische Chemie
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 17. Januar 2026 Dokument-ID: AN-2026-QMBC-001
Zusammenfassung für die Geschäftsleitung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation (Derivatisierung) von 4-Amino-8-brom-2-methylchinolin, einem hochgradig vielseitigen Molekülgerüst ("Scaffold") für die Wirkstoffforschung. Chinolin-Derivate sind eine etablierte Klasse von Verbindungen mit einem breiten Spektrum an pharmakologischen Aktivitäten, darunter antimalaria, krebshemmende, antivirale und entzündungshemmende Eigenschaften.[1][2][3][4] Die spezifische Struktur von 4-Amino-8-brom-2-methylchinolin bietet drei strategische Ankerpunkte für die chemische Synthese, die es Forschern ermöglichen, gezielt große und vielfältige Molekülbibliotheken zur Identifizierung neuer therapeutischer Wirkstoffe zu erstellen.[5] Wir beschreiben bewährte Protokolle für die selektive Funktionalisierung am C8-Bromatom mittels Palladium-katalysierter Kreuzkupplungsreaktionen sowie an der C4-Aminogruppe durch Acylierung, um die Struktur-Wirkungs-Beziehungen (SAR) systematisch zu untersuchen.
Einleitung: Die strategische Bedeutung des 4-Amino-8-brom-2-methylchinolin-Scaffolds
Das Chinolin-Ringsystem ist in der medizinischen Chemie als "privilegiertes Gerüst" bekannt, da es in der Lage ist, an eine Vielzahl biologischer Zielstrukturen zu binden und somit eine Grundlage für zahlreiche zugelassene Medikamente bildet.[1][2][6] Die hier vorgestellte Verbindung, 4-Amino-8-brom-2-methylchinolin, ist ein besonders wertvolles Ausgangsmaterial für die Wirkstoffentwicklung. Seine Nützlichkeit ergibt sich aus der orthosterischen Anordnung seiner funktionellen Gruppen:
-
Das C8-Bromatom: Dient als reaktiver "Griff" für eine Vielzahl von metallkatalysierten Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung von Aryl-, Heteroaryl- oder Alkylgruppen, um die sterischen und elektronischen Eigenschaften des Moleküls präzise zu steuern und Wechselwirkungen mit der Zielprotein-Bindetasche zu optimieren.[5][7]
-
Die C4-Aminogruppe: Fungiert als potenzieller Wasserstoffbrücken-Donor und als Nukleophil. Sie kann leicht modifiziert werden, um die Löslichkeit, die Zellpermeabilität und die Bindungsaffinität zu verbessern.[8][9]
-
Die C2-Methylgruppe: Beeinflusst die Lipophilie und die sterische Konformation des Moleküls und kann die metabolische Stabilität erhöhen.
Dieser Leitfaden konzentriert sich auf die beiden reaktivsten Positionen – das C8-Bromatom und die C4-Aminogruppe – und stellt robuste Protokolle für deren Derivatisierung vor.
Abbildung 1: Übersicht der Derivatisierungsstrategien für 4-Amino-8-brom-2-methylchinolin.
Strategie A: Funktionalisierung am C8-Bromatom mittels Kreuzkupplung
Die Palladium-katalysierte Kreuzkupplung ist eine der leistungsfähigsten Methoden in der modernen organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. Das C8-Bromatom des Chinolin-Gerüsts ist ein idealer Reaktionspartner für diese Transformationen.
Suzuki-Miyaura-Kreuzkupplung zur C-C-Bindungsbildung
Kausale Begründung: Die Suzuki-Miyaura-Reaktion wird eingesetzt, um Aryl- oder Heteroarylgruppen an das Chinolin-Gerüst zu koppeln.[7][10][11] Dies ist von entscheidender Bedeutung, um Moleküle zu entwerfen, die in hydrophobe Bindungstaschen von Zielproteinen passen (z. B. bei Kinasen) oder um π-π-StapWechselwirkungen zu ermöglichen. Die Reaktion ist bekannt für ihre hohe Toleranz gegenüber funktionellen Gruppen, was sie ideal für komplexe Moleküle in späten Synthesestadien macht.
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.[11]
Detailliertes Versuchsprotokoll 1: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung
-
Prinzip: Eine Palladium(0)-Spezies reagiert mit dem Arylbromid in einer oxidativen Addition. Nach einer Transmetallierung mit dem Organoboran-Reagenz (aktiviert durch eine Base) wird das gewünschte Produkt durch reduktive Eliminierung freigesetzt und der Katalysator regeneriert.[11]
-
Materialien:
-
4-Amino-8-brom-2-methylchinolin (1,0 Äquiv.)
-
Aryl- oder Heteroarylboronsäure/-ester (1,2–1,5 Äquiv.)
-
Palladium-Präkatalysator (z. B. Pd(PPh₃)₄ [2-5 mol%] oder PdCl₂(dppf) [2-5 mol%])
-
Base (z. B. K₂CO₃, Cs₂CO₃ [2,0-3,0 Äquiv.])
-
Lösungsmittel (z. B. 1,4-Dioxan/H₂O, Toluol/H₂O, DMF)
-
Schlenk-Kolben, Magnetrührer, Heizplatte, Inertgas (Argon oder Stickstoff)
-
-
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem ausgeheizten Schlenk-Kolben werden 4-Amino-8-brom-2-methylchinolin, die Boronsäure, die Base und der Palladium-Katalysator unter Inertgasatmosphäre eingewogen.
-
Inertisierung: Der Kolben wird dreimal evakuiert und mit Inertgas (Argon oder Stickstoff) gefüllt, um Sauerstoff zu entfernen, der den Katalysator desaktivieren kann.
-
Lösungsmittelzugabe: Das entgaste Lösungsmittelgemisch (z. B. Dioxan/Wasser 4:1) wird über eine Spritze zugegeben.
-
Reaktion: Die Reaktionsmischung wird unter starkem Rühren auf 80–100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt. Die typische Reaktionszeit beträgt 4–24 Stunden.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat und Wasser verdünnt. Die organische Phase wird abgetrennt, die wässrige Phase wird erneut mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird in der Regel durch Säulenchromatographie an Kieselgel gereinigt.
-
-
Charakterisierung: Die Identität und Reinheit des Produkts werden durch ¹H-NMR, ¹³C-NMR und hochauflösende Massenspektrometrie (HRMS) bestätigt.
Tabelle 1: Beispielhafte Bedingungen für die Suzuki-Miyaura-Kupplung
| Eintrag | Boronsäure-Partner | Katalysator / Base | Lösungsmittel | Temperatur | Ausbeute (%) |
| 1 | Phenylboronsäure | Pd(PPh₃)₄ / K₂CO₃ | Toluol / EtOH / H₂O | 90 °C | > 85 |
| 2 | 4-Methoxyphenylboronsäure | PdCl₂(dppf) / Cs₂CO₃ | 1,4-Dioxan / H₂O | 100 °C | > 90 |
| 3 | Pyridin-3-yl-boronsäure | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluol / H₂O | 100 °C | > 80 |
| 4 | Thiophen-2-boronsäure | Pd(PPh₃)₄ / Na₂CO₃ | DMF / H₂O | 95 °C | > 88 |
Anmerkung: Die Ausbeuten sind typische Werte, die auf Literaturdaten für ähnliche Substrate basieren und für dieses spezifische Molekül optimiert werden müssen.[7][12]
Buchwald-Hartwig-Aminierung zur C-N-Bindungsbildung
Kausale Begründung: Diese Reaktion ist die Methode der Wahl, um eine Vielzahl von primären oder sekundären Aminen an die C8-Position zu koppeln.[13][14] Dies ist besonders nützlich, um basische Zentren einzuführen, die die Löslichkeit bei physiologischem pH-Wert verbessern oder spezifische Wasserstoffbrückenbindungen mit dem Zielprotein eingehen können. Die Wahl des Liganden am Palladium-Zentrum ist entscheidend für die Effizienz der Reaktion und muss auf das jeweilige Amin-Nukleophil abgestimmt werden.[15][16]
Detailliertes Versuchsprotokoll 2: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung
-
Prinzip: Ähnlich wie bei der Suzuki-Kupplung durchläuft die Reaktion einen katalytischen Zyklus aus oxidativer Addition, Koordination des Amins, Deprotonierung zur Bildung eines Palladium-Amido-Komplexes und anschließender reduktiver Eliminierung.[13][17]
-
Materialien:
-
4-Amino-8-brom-2-methylchinolin (1,0 Äquiv.)
-
Amin (primär oder sekundär) (1,1–1,5 Äquiv.)
-
Palladium-Präkatalysator (z. B. Pd₂(dba)₃ [1-3 mol%] oder ein Pd-Präkatalysator wie G3-XPhos)
-
Phosphin-Ligand (z. B. XPhos, RuPhos, BINAP [2-6 mol%])
-
Starke, nicht-nukleophile Base (z. B. NaOtBu, K₃PO₄, LiHMDS [1,2–2,0 Äquiv.])
-
Wasserfreies, aprotisches Lösungsmittel (z. B. Toluol, Dioxan)
-
-
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem ausgeheizten Schlenk-Kolben werden der Palladium-Präkatalysator und der Ligand eingewogen. Der Kolben wird mit Inertgas gespült.
-
Reagenzienzugabe: Das 4-Amino-8-brom-2-methylchinolin und die Base werden unter Inertgasatmosphäre zugegeben.
-
Lösungsmittel und Amin: Wasserfreies, entgastes Lösungsmittel wird zugegeben, gefolgt vom Amin-Reaktionspartner.
-
Reaktion: Die Mischung wird unter Rühren auf 80–110 °C erhitzt, bis die DC- oder LC-MS-Analyse eine vollständige Umsetzung anzeigt (typischerweise 2–18 Stunden).
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser oder gesättigter NH₄Cl-Lösung gestoppt. Die Mischung wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden getrocknet und eingeengt.
-
Reinigung: Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel oder durch Umkristallisation.
-
-
Sicherheitshinweis: Starke Basen wie Natrium-tert-butoxid sind pyrophor und müssen unter Inertgas gehandhabt werden.
Strategie B: Funktionalisierung an der C4-Aminogruppe
Die exozyklische Aminogruppe an der C4-Position ist ein ausgezeichnetes Nukleophil und ein Wasserstoffbrücken-Donor. Ihre Modifikation ist eine einfache und effektive Methode, um die pharmakokinetischen Eigenschaften (ADME) des Moleküls zu modulieren.
Detailliertes Versuchsprotokoll 3: Allgemeine Vorschrift für die Acylierung der Aminogruppe
-
Kausale Begründung: Die Umwandlung des primären Amins in ein Amid oder Sulfonamid neutralisiert dessen Basizität und führt eine Wasserstoffbrücken-Akzeptor-Einheit (die Carbonyl- oder Sulfonylgruppe) ein. Dies kann die Bindungsaffinität dramatisch verändern und die Lipophilie erhöhen, was oft zu einer besseren Zellmembran-Permeabilität führt.
-
Materialien:
-
4-Amino-8-brom-2-methylchinolin oder ein C8-derivatisierter Analog (1,0 Äquiv.)
-
Säurechlorid oder Sulfonylchlorid (1,0–1,2 Äquiv.)
-
Nicht-nukleophile Base (z. B. Pyridin, Triethylamin, DIPEA [1,5–3,0 Äquiv.])
-
Wasserfreies aprotisches Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))
-
-
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Das Chinolin-Derivat wird in einem Rundkolben in wasserfreiem Lösungsmittel gelöst. Die Base wird zugegeben.
-
Reagenzzugabe: Die Mischung wird auf 0 °C gekühlt (Eisbad). Das Säurechlorid oder Sulfonylchlorid, gelöst in einer kleinen Menge des Lösungsmittels, wird langsam zugetropft.
-
Reaktion: Die Reaktion wird bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 2–16 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktion wird mit Wasser oder einer milden Säure (z. B. 1 M HCl) verdünnt. Die organische Phase wird abgetrennt, mit gesättigter NaHCO₃-Lösung und anschließend mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und eingeengt.
-
Reinigung: Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
-
Fazit und Ausblick
4-Amino-8-brom-2-methylchinolin ist ein außerordentlich nützlicher Baustein für die medizinische Chemie. Die in diesem Leitfaden beschriebenen Protokolle für die selektive Derivatisierung an den C8- und C4-Positionen bieten einen robusten und rationalen Ansatz zur Synthese von fokussierten Molekülbibliotheken. Die Fähigkeit, durch Suzuki-Miyaura- und Buchwald-Hartwig-Kupplungen eine große Vielfalt an Substituenten am C8-Arylring einzuführen, kombiniert mit der einfachen Modifikation der C4-Aminogruppe, ermöglicht eine umfassende Erforschung der Struktur-Wirkungs-Beziehungen. Diese Strategien sind entscheidend für die Optimierung von Leitsubstanzen und die Entwicklung neuer, potenter und selektiver Wirkstoffkandidaten in Therapiegebieten wie Onkologie und Infektionskrankheiten.[5][8][18]
Referenzen
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.[Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate.[Link]
-
Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry.[Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central, NIH.[Link]
-
Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Autech.[Link]
-
4-Amino-8-bromo-2-methylquinoline. MySkinRecipes.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.[Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate.[Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.[Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.[Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. PubMed.[Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Biological Activities of Quinoline Derivatives. Bentham Science.[Link]
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Application Notes and Protocols for the Synthesis of Novel Antimalarial Agents Utilizing 4-Amino-8-bromo-2-methylquinoline
Introduction: The Strategic Imperative for Novel Quinolines in Antimalarial Drug Discovery
The quinoline scaffold remains a cornerstone in the development of antimalarial therapeutics, from the historic use of quinine to the synthesis of chloroquine and its modern derivatives.[1][2] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate a continuous effort to innovate and develop new agents that can overcome these resistance mechanisms.[1][3] This guide focuses on a promising, yet underexplored, starting material: 4-Amino-8-bromo-2-methylquinoline .
The strategic selection of this scaffold is underpinned by several key hypotheses:
-
The 4-aminoquinoline core is a well-established pharmacophore known to interfere with heme detoxification in the parasite's food vacuole, a critical pathway for its survival.[4][5]
-
The 2-methyl group can influence the steric and electronic properties of the quinoline ring, potentially modulating interactions with biological targets and affecting metabolic stability.
-
The 8-bromo substituent offers a versatile synthetic handle for further molecular elaboration through modern cross-coupling reactions. This allows for the introduction of diverse chemical moieties to probe new areas of chemical space and potentially engage with novel biological targets or circumvent existing resistance mechanisms.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound in the synthesis of next-generation antimalarial agents. We will delve into the rationale behind synthetic choices, provide detailed experimental protocols, and outline methods for the biological evaluation of the synthesized compounds.
Part 1: Synthetic Strategies and Core Methodologies
The synthesis of novel antimalarial agents from this compound can be broadly approached in two main stages:
-
Synthesis of the this compound core.
-
Derivatization of the core scaffold at the 4-amino and/or 8-bromo positions.
Synthesis of the this compound Scaffold
While this compound is commercially available, understanding its synthesis provides valuable insights into the generation of analogues with varied substitution patterns. A general and adaptable two-step method for the synthesis of substituted quinoline rings can be employed.[6]
Caption: Synthetic pathways for the derivatization of the this compound core.
Protocol 1: N-Alkylation at the 4-Amino Position
This protocol describes the introduction of an alkyl side chain, a common feature in many clinically used 4-aminoquinoline antimalarials.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 equivalents), and stir for a short period at room temperature.
-
Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane) (1.1 equivalents) and heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, pour into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.
Protocol 2: Suzuki Cross-Coupling at the 8-Bromo Position
This protocol enables the introduction of aryl or heteroaryl moieties at the 8-position, significantly expanding the chemical diversity of the synthesized compounds.
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature of 80-110 °C for several hours until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 8-aryl/heteroaryl-substituted product.
Part 2: Biological Evaluation of Synthesized Compounds
A critical component of the drug discovery process is the robust biological evaluation of the newly synthesized compounds. This section outlines key in vitro and in vivo assays for assessing antimalarial efficacy.
In Vitro Antiplasmodial Activity
The primary in vitro assay measures the ability of the synthesized compounds to inhibit the growth of P. falciparum in cultured human erythrocytes.
Table 1: In Vitro Antimalarial Activity of Representative Quinolines
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | 3D7 (CQS) | 15.0 | [7] |
| Chloroquine | W2 (CQR) | 140 | [7] |
| Amodiaquine | K1 (CQR) | 8 | [8] |
| Hypothetical Compound 1 | 3D7 (CQS) | To be determined | |
| Hypothetical Compound 1 | W2 (CQR) | To be determined | |
| Hypothetical Compound 2 | 3D7 (CQS) | To be determined | |
| Hypothetical Compound 2 | W2 (CQR) | To be determined |
CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant
Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
-
Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and W2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Add the parasite culture (at a defined parasitemia and hematocrit) to each well. Include positive (chloroquine) and negative (no drug) controls.
-
Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration.
In Vivo Antimalarial Efficacy (Murine Model)
Promising compounds from in vitro screening should be evaluated for their efficacy in a murine malaria model, such as Plasmodium berghei or Plasmodium yoelii.
Protocol: 4-Day Suppressive Test in Mice
-
Infect Swiss mice with a rodent malaria parasite (e.g., P. yoelii nigeriensis).
-
Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.
-
On day 4 post-infection, collect blood from the tail vein of each mouse.
-
Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of parasite suppression compared to an untreated control group.
-
Monitor the survival of the mice for a specified period (e.g., 30 days) to assess the curative potential of the compounds.
Mechanistic Studies: Hemozoin Inhibition Assay
To investigate if the synthesized compounds act via the classical quinoline mechanism of inhibiting hemozoin formation, a cell-free assay can be performed.
Workflow for Hemozoin Inhibition Assay
Caption: A schematic representation of the in vitro hemozoin inhibition assay.
Protocol: Hemozoin Inhibition Assay
-
Prepare a solution of hemin in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the hemin solution to each well.
-
Initiate the polymerization of hemin to β-hematin (hemozoin) by adding an acetate buffer (pH 4.8).
-
Incubate the plate at 37 °C for 24 hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate to pellet the insoluble β-hematin.
-
Transfer the supernatant containing unreacted hemin to a new plate.
-
Quantify the amount of unreacted hemin in the supernatant, for example, by measuring the absorbance at 405 nm.
-
Calculate the percentage of inhibition of hemozoin formation for each compound concentration and determine the IC₅₀.
Conclusion and Future Directions
This compound represents a highly versatile and strategically valuable scaffold for the development of novel antimalarial agents. The synthetic protocols and biological evaluation methods outlined in these application notes provide a robust framework for researchers to explore the chemical space around this core structure. The dual points of derivatization at the 4-amino and 8-bromo positions offer a unique opportunity to fine-tune the pharmacological properties of the resulting compounds, with the potential to identify candidates with potent activity against drug-resistant malaria parasites. Future work should focus on building a diverse library of analogues and establishing a comprehensive structure-activity relationship to guide the design of the next generation of quinoline-based antimalarials.
References
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Singh, K. et al. (2015). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Infectious Diseases, 1(11), 532-544. Available from: [Link]
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Kaur, K. et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry, 86, 297-307. Available from: [Link]
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Solomon, V. R. et al. (2005). Design and synthesis of new antimalarial agents from 4-aminoquinoline. Bioorganic & Medicinal Chemistry Letters, 15(7), 1859-1862. Available from: [Link]
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Kumar, A. et al. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic Chemistry, 91, 103094. Available from: [Link]
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Khan, M. A. (2016). Anti-Malarial; 8-aminoquinolines. Slideshare. Available from: [Link]
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Rajapakse, C. S. K. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Strains of Plasmodium falciparum. PLoS ONE, 10(10), e0140878. Available from: [Link]
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Singh, A. et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13095-13106. Available from: [Link]
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Liew, K. Y. et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6982. Available from: [Link]
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Various Authors. (2017). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. ResearchGate. Available from: [Link]
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Basilico, N. et al. (2020). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 25(23), 5585. Available from: [Link]
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Roepe, P. D. et al. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Antimicrobial Agents and Chemotherapy, 57(1), 325-333. Available from: [Link]
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Wood, M. A. et al. (2023). Designing Novel Bisquinoline Antimalarials from Historical 4-Aminoquinolines. ChemRxiv. Available from: [Link]
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Wang, F. et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(4), 2453-2460. Available from: [Link]
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Application of 4-Amino-8-bromo-2-methylquinoline in Anticancer Drug Discovery: A Technical Guide for Researchers
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse biological activities. In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, with several compounds approved for clinical use and many more in various stages of development.[1][2] These molecules exert their anticancer effects through a variety of mechanisms, including the inhibition of protein kinases that drive tumor growth, interference with DNA replication and repair enzymes like topoisomerases, and the induction of programmed cell death (apoptosis).[3]
This technical guide focuses on 4-Amino-8-bromo-2-methylquinoline , a strategically substituted quinoline derivative poised for application in anticancer drug discovery. While primarily utilized as a versatile synthetic intermediate, its structural features—a nucleophilic amino group at the 4-position, a bromine atom at the 8-position enabling further chemical modifications, and a methyl group at the 2-position—make it an attractive starting point for the development of novel and potent anticancer agents.[4][5] This document will provide an in-depth exploration of the potential mechanisms of action for compounds derived from this scaffold, detailed protocols for their synthesis and biological evaluation, and a framework for interpreting the resulting data.
Potential Mechanisms of Action and Therapeutic Targets
The anticancer potential of derivatives of this compound can be inferred from the activities of structurally related compounds. The strategic placement of substituents on the quinoline core allows for the fine-tuning of activity against specific cancer-associated targets.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Quinoline-based compounds have been successfully developed as inhibitors of several key kinases implicated in cancer.[2][3]
-
Pim-1 Kinase: This serine/threonine kinase is overexpressed in various human cancers and is involved in promoting cell survival and proliferation. The 8-hydroxyquinoline moiety has been identified as an important pharmacophore for Pim-1 inhibition, suggesting that derivatives of this compound could be designed to target this kinase.[3]
-
EGFR, VEGFR-2, and PI3K/Akt Signaling: The epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and the PI3K/Akt pathway are critical drivers of tumor growth, angiogenesis, and survival. Several 4-anilinoquinoline derivatives have shown potent inhibitory activity against these targets. The 4-amino group of our title compound provides a convenient handle for the introduction of anilino and other aromatic moieties to explore this mode of action.
Caption: Potential kinase inhibition pathways for derivatives of this compound.
Topoisomerase Inhibition and DNA Intercalation
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. Many established anticancer drugs, such as doxorubicin, function by inhibiting these enzymes. Quinoline derivatives can act as topoisomerase inhibitors, often by intercalating into the DNA helix and stabilizing the enzyme-DNA cleavage complex, which ultimately leads to apoptotic cell death.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of derivatives of this compound and their subsequent evaluation for anticancer activity.
Synthesis of 4-Anilino-8-bromo-2-methylquinoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction to synthesize a library of 4-anilino derivatives.
Caption: General workflow for the synthesis of 4-anilino-8-bromo-2-methylquinoline derivatives.
Materials:
-
This compound
-
Various substituted anilines
-
Solvent (e.g., ethanol, isopropanol)
-
Acid catalyst (e.g., concentrated HCl)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the substituted aniline (1.1 equivalents).
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired 4-anilino-8-bromo-2-methylquinoline derivative.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a robust and widely used technique for screening the cytotoxic potential of novel compounds.[6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) from the curve using appropriate software.
-
Data Presentation
The results of the cytotoxicity screening should be presented in a clear and concise manner to allow for easy comparison of the activity of different derivatives.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 4-Anilino-8-bromo-2-methylquinoline Derivatives
| Compound ID | R-group on Aniline | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Lead-01 | 4-methoxy | [Insert Data] | [Insert Data] | [Insert Data] |
| Lead-02 | 4-chloro | [Insert Data] | [Insert Data] | [Insert Data] |
| Lead-03 | 3,4-dichloro | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The data presented in this table is for illustrative purposes only and will need to be generated through experimentation.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel anticancer agents. Its strategic functionalization allows for the exploration of multiple mechanisms of action, including the inhibition of key protein kinases and interference with DNA replication. The protocols outlined in this guide provide a solid foundation for the synthesis and in vitro evaluation of derivatives of this compound.
Future research should focus on expanding the library of derivatives to establish clear structure-activity relationships (SAR). Promising compounds with potent in vitro activity should be further investigated for their specific molecular targets and their efficacy in more advanced preclinical models, such as in vivo xenograft studies. The ultimate goal is to identify lead compounds with high potency, selectivity for cancer cells, and favorable pharmacological properties for further development as clinical candidates.
References
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- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(16), 5534-5539.
- Hu, C., et al. (2012). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters, 22(19), 6213-6216.
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 223, 113642.
- Smith, A. B., et al. (2020). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 30(15), 127263.
- Abdel-Maksoud, M. S., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(23), 8206.
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MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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Chem-Impex. (n.d.). 4-Amino-8-bromoquinoline. Retrieved January 17, 2026, from [Link]
- Özcan, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401015.
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(16), 5534-5539.
- Iqbal, J., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1639.
- Ialongo, C., et al. (2020).
- Acar, Ç., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1073-1088.
- Chen, Y.-L., et al. (2023).
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- Al-Qaisi, Z. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279.
- Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
- Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 981657.
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Application Notes and Protocols: Metal-Catalyzed Cross-Coupling with 4-Amino-8-bromo-2-methylquinoline
Introduction: The Strategic Value of the 4-Amino-2-methylquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1] Specifically, the 4-aminoquinoline moiety is renowned for its presence in antimalarial drugs like chloroquine and amodiaquine, and its derivatives are actively investigated for anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6][7] The subject of this guide, 4-Amino-8-bromo-2-methylquinoline, is a particularly valuable synthetic intermediate. Its structure combines the biologically relevant 4-aminoquinoline core with a strategically placed bromine atom at the 8-position. This bromine atom serves as a versatile reactive handle for metal-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse molecular fragments.[8][9]
This document provides in-depth technical guidance and detailed protocols for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound as the electrophilic partner. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles that govern the choice of reagents and conditions.
Core Concept: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these powerful transformations lies a common mechanistic framework: the palladium catalytic cycle.[10][11] This cycle typically involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[12][13] Understanding this fundamental process is critical for troubleshooting and optimizing cross-coupling reactions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[14][15]
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[12][14]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl or vinyl-aryl structures.[15][16][17] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the organoboron reagents.[18] For the 8-bromoquinoline substrate, this reaction is ideal for synthesizing 8-aryl or 8-vinyl derivatives, which are common motifs in drug candidates.
Causality Behind Experimental Choices
-
Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, sterically hindered and electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) paired with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often provide superior results, especially for challenging substrates.[19] These bulky ligands promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[20]
-
Base: The base is not merely a proton scavenger. It plays a critical role in activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[16] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, with stronger bases often being more effective but potentially introducing side reactions with sensitive functional groups.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can also be employed, particularly with bases like KF.[16][21]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | ~95 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2%) / XPhos (4%) | K₃PO₄ (2.5) | Toluene | 100 | >90 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | ~85 |
Note: Yields are illustrative and can vary based on reaction scale and purity of reagents.
Experimental Protocol: Synthesis of 4-Amino-2-methyl-8-phenylquinoline
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe. Stir the suspension for 5 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated 4-Amino-2-methyl-8-phenylquinoline by ¹H NMR, ¹³C NMR, and HRMS.
Application Note 2: Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[22][23][24] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles under conditions far milder than classical methods like the Ullmann condensation.[22] For the 8-bromoquinoline scaffold, this reaction provides direct access to 8-aminoquinoline derivatives, which are key components of various bioactive molecules.[25]
Causality Behind Experimental Choices
-
Ligand is Key: The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand.[26][27] First and second-generation ligands (e.g., DPPF, BINAP) were effective for some substrates, but the development of sterically hindered, electron-rich biaryl phosphine ligands by the Buchwald group (e.g., RuPhos, BrettPhos, JohnPhos) dramatically expanded the reaction's scope and efficiency.[28][29] These ligands accelerate the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of less reactive aryl chlorides and a wider array of amines.[22]
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine (or N-H precursor) without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) are used for more sensitive substrates.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water can hydrolyze the strong base and interfere with the catalytic cycle. Therefore, anhydrous solvents (e.g., toluene, THF, dioxane) and rigorous inert atmosphere techniques are essential.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2%) / RuPhos (4%) | NaOtBu (1.4) | Toluene | 100 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2%) / BrettPhos (4%) | K₃PO₄ (2.0) | Dioxane | 110 | ~90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1%) / XPhos (2%) | LHMDS (1.5) | THF | 80 | >90 |
| 4 | Benzophenone imine* | Pd(OAc)₂ (2%) / BINAP (3%) | NaOtBu (1.4) | Toluene | 100 | ~85 |
*Benzophenone imine is used as an ammonia equivalent; the product is subsequently hydrolyzed to yield the primary amine.[24][30]
Experimental Protocol: Synthesis of 4-Amino-2-methyl-8-morpholinoquinoline
-
Glovebox Preparation: Inside an argon-filled glovebox, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a vial.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) to the vial.
-
Reaction Setup: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum heating block at 100 °C.
-
Reaction & Monitoring: Stir the reaction for 12-24 hours. Monitor for completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, eluting with an appropriate solvent system like dichloromethane/methanol) to obtain the desired product.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Application Note 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl or vinyl halides.[31][32] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[32][33] It provides a powerful route to install alkynyl groups, which are valuable as rigid linkers in molecular design or as versatile handles for further transformations (e.g., click chemistry, partial reduction, or hydration).
Causality Behind Experimental Choices
-
Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[31] This copper acetylide is much more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl complex.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its presence dramatically accelerates the reaction, allowing it to proceed under much milder conditions than copper-free variants.[31]
-
Amine Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in excess and often serves as both the base and part of the solvent system. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.
-
Ligand: Simple phosphine ligands like triphenylphosphine (PPh₃) are often sufficient for the Sonogashira coupling, in contrast to the more specialized ligands required for Suzuki and Buchwald-Hartwig reactions.
Experimental Protocol: Synthesis of 4-Amino-8-(ethynylphenyl)-2-methylquinoline
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL) via syringe. Stir to dissolve the solids. Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. A gentle warming to 40-50 °C can be applied if the reaction is sluggish.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) to remove the copper salts and amine hydrochloride. Wash with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the pure alkynylated quinoline.
-
Characterization: Confirm the product identity and purity by NMR and HRMS.
General Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Inappropriate base or temperature. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous degassing and inert atmosphere techniques. Use freshly distilled/anhydrous solvents. Screen different bases and temperatures. |
| Formation of Homocoupled Byproducts | Suzuki: Boronic acid decomposition. Sonogashira: Oxidative coupling of the alkyne (Glaser coupling). | Use a slight excess (1.1-1.2 eq) of the boronic acid, not more. Ensure rigorous exclusion of oxygen for Sonogashira coupling. |
| Debromination of Starting Material | Presence of water or protic impurities; Reductive side-pathways in the catalytic cycle. | Ensure all reagents and solvents are anhydrous. Use a slightly less reactive base if possible. |
| Difficult Purification | Co-elution of product with ligand or byproducts. | Choose a catalyst/ligand system that is easily separable (e.g., using a fluorous-tagged ligand or a water-soluble ligand like SPhos). Perform an aqueous wash to remove inorganic salts before chromatography. |
Conclusion
This compound stands as a powerful and versatile building block for the synthesis of complex molecules. Mastery of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions enables chemists to strategically and efficiently elaborate this core scaffold. By understanding the fundamental mechanisms and the rationale behind the selection of specific catalysts, ligands, and conditions, researchers can unlock the full synthetic potential of this intermediate, accelerating the discovery and development of novel therapeutics and functional materials.
References
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- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
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- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). MySkinRecipes.
- Previous methods for the synthesis of 4-aminoquinoline. (n.d.).
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences.
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024).
- Buchwald–Hartwig amin
- Application of multicomponent reactions to antimalarial drug discovery. Part 3: discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. (n.d.). PubMed.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. (n.d.).
- Buchwald Ligands Review. (n.d.). Entegris.
- Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. (2025). YouTube.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Sonogashira coupling. (n.d.). Wikipedia.
- 4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis.
- comparing the efficacy of different catalysts for 3-bromoquinoline coupling. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. (n.d.). SciSpace.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (n.d.). PubMed.
- CAS 6628-04-2: 4-Amino-2-methylquinoline. (n.d.). CymitQuimica.
- Sonogashira coupling. (2019). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. (n.d.). PubMed.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023).
- Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). University of Southampton ePrints.
- Strategies for the synthesis of 8‐aminoquinoline derivatives. (n.d.).
- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
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Amination of Brominated Quinolines: A Comprehensive Guide to Synthetic Strategies and Practical Execution
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with aminoquinoline derivatives playing a pivotal role in the development of therapeutics for a wide range of diseases, including malaria, cancer, and various infectious agents.[1] The strategic introduction of an amino group onto the quinoline core is a critical step in synthesizing these valuable compounds, often starting from readily available brominated quinolines. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary experimental procedures for the amination of brominated quinolines. We will delve into the mechanistic underpinnings and practical execution of three principal synthetic methodologies: the Palladium-Catalyzed Buchwald-Hartwig Amination, the Copper-Catalyzed Ullmann Condensation, and Nucleophilic Aromatic Substitution (SNAr). This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Aminoquinolines in Drug Discovery
The quinoline ring system is considered a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. The addition of an amino group can significantly modulate the pharmacological properties of the quinoline core, influencing its basicity, polarity, and ability to form hydrogen bonds.[2] This makes the amination of quinolines a crucial transformation for generating diverse libraries of compounds for biological screening. The choice of amination strategy depends on several factors, including the position of the bromine atom on the quinoline ring, the nature of the amine, and the presence of other functional groups on the substrates.
Comparative Analysis of Amination Methodologies
The selection of an appropriate amination method is critical for the successful synthesis of the target aminoquinoline. Below is a comparative overview of the three main strategies discussed in this guide.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium | Copper | Typically catalyst-free |
| Reaction Conditions | Generally milder (often < 120 °C) | Harsher (often > 100 °C) | Varies, can be harsh |
| Substrate Scope | Broad, tolerates a wide range of amines and functional groups | Good, but can be limited with certain amines | Requires activated quinoline ring (electron-withdrawing groups) |
| Ligand Requirement | Yes, crucial for catalytic activity | Often required for good yields and milder conditions | No |
| Base | Wide variety of bases can be used | Often requires strong bases | Base is often used |
| Cost & Toxicity | Palladium is expensive and toxic | Copper is less expensive and less toxic | Generally lower cost |
Choosing the Right Path:
-
Buchwald-Hartwig amination is often the first choice for its broad applicability and milder conditions, especially when dealing with complex molecules and sensitive functional groups.[3]
-
Ullmann condensation is a valuable alternative, particularly when cost is a major consideration. Modern protocols with improved ligands have made this method more accessible.[4]
-
Nucleophilic Aromatic Substitution (SNAr) is most effective when the bromoquinoline is activated by electron-withdrawing groups, and the bromine is at an electron-deficient position (e.g., 2- or 4-position).[5]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] The reaction is catalyzed by a palladium complex and involves the coupling of an aryl halide (bromoquinoline) with an amine in the presence of a base and a phosphine ligand.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromoquinoline, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired aminoquinoline is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 3-Aminoquinoline
This protocol describes the synthesis of 3-aminoquinoline from 3-bromoquinoline using benzophenone imine as an ammonia equivalent, followed by hydrolysis.
Materials:
-
3-Bromoquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Benzophenone imine
-
Toluene (anhydrous)
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (10% aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and rac-BINAP (0.03 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and add 2 M HCl (10 mL). Stir vigorously for 1 hour.
-
Neutralize the mixture with 10% NaOH solution and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data
| Bromoquinoline | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| 6-Bromoquinoline | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8 | 92 |
| 8-Bromoquinoline | n-Butylamine | Pd(OAc)₂ / DavePhos | K₃PO₄ | t-BuOH | 90 | 16 | 88 |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[4] While traditionally requiring harsh reaction conditions, modern protocols employing various ligands have significantly improved the reaction's scope and mildness.
Mechanistic Insights
The mechanism of the Ullmann condensation is still a subject of some debate, but a plausible pathway involves:
-
Formation of a Copper-Amide Complex: The amine reacts with the Cu(I) catalyst in the presence of a base to form a copper-amide complex.
-
Oxidative Addition: The bromoquinoline undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The aminoquinoline product is formed via reductive elimination, regenerating the Cu(I) catalyst.
Caption: Plausible catalytic cycle for the Ullmann condensation.
Experimental Protocol: Synthesis of N-Phenyl-2-aminoquinoline
Materials:
-
2-Bromoquinoline
-
Aniline
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, combine 2-bromoquinoline (1.0 mmol), aniline (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMSO (5 mL) and heat the mixture to 90 °C with stirring for 24 hours under an argon atmosphere.
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Representative Data
| Bromoquinoline | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromoquinoline | Piperidine | CuI / DMEDA | K₂CO₃ | Dioxane | 110 | 24 | 85 |
| 5-Bromoquinoline | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 78 |
| 7-Bromoquinoline | Diethylamine | CuI / Phenanthroline | Cs₂CO₃ | NMP | 120 | 18 | 82 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for the amination of haloquinolines that are activated by electron-withdrawing groups.[5] The reaction proceeds via an addition-elimination mechanism.
Mechanistic Principles
The SNAr mechanism involves two key steps:
-
Nucleophilic Addition: The amine attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is further stabilized by any electron-withdrawing groups.
-
Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the departure of the bromide ion.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-8-bromo-2-methylquinoline
A Senior Application Scientist's Guide to Troubleshooting Low Yield
Welcome to the technical support guide for the synthesis of 4-Amino-8-bromo-2-methylquinoline. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. This guide provides in-depth, cause-and-effect troubleshooting advice, moving from frequently asked questions to detailed, stage-specific diagnostics.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis.
Q1: My initial reaction to form the 8-bromo-2-methylquinoline core (Doebner-von Miller reaction) resulted in a significant amount of black tar and a very low yield. What is the primary cause?
A1: Tar formation is a classic issue in Skraup and Doebner-von Miller reactions, which are notoriously exothermic and operate under harsh acidic conditions.[1] This is often due to the polymerization of the α,β-unsaturated carbonyl reactant or intermediates. To mitigate this, control the reaction's exothermicity by slow, cooled addition of sulfuric acid and consider using a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[1]
Q2: My final Buchwald-Hartwig amination step is failing, and I'm recovering mostly my 4-chloro-8-bromo-2-methylquinoline starting material. What is the most common point of failure?
A2: The most common failure points for a Buchwald-Hartwig amination are the deactivation of the palladium catalyst or improper reaction setup. This catalytic cycle is highly sensitive to oxygen and water. Ensure you are using an anhydrous, degassed solvent and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2] The choice of palladium precatalyst, ligand, and base are also codependent and critical for success.[2][3]
Q3: I'm observing hydrodehalogenation in my final amination step (the 4-chloro group is being replaced by hydrogen). How can I prevent this side reaction?
A3: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It can be promoted by certain catalyst systems or the presence of protic impurities. To minimize it, ensure your solvent and reagents are scrupulously dry. Optimizing the catalyst-to-ligand ratio and sometimes lowering the reaction temperature can also suppress this pathway.[2]
Q4: How do I choose the optimal ligand and base for the Buchwald-Hartwig amination step?
A4: Ligand and base selection is highly dependent on the substrate. For aryl chlorides, which are less reactive than bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the oxidative addition step.[2] The base must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures.[2]
Part 2: In-Depth Troubleshooting Guide
The synthesis of this compound is typically a multi-step process. We will troubleshoot each critical stage of a common synthetic pathway.
Visualizing the Synthetic Pathway
The following diagram outlines a common and effective route for the synthesis.
Caption: A common three-stage synthetic route to the target compound.
Stage 1: Low Yield in 8-Bromo-2-methylquinoline Synthesis (Doebner-von Miller)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Violent, Uncontrolled Reaction | The reaction is highly exothermic. | 1. Add concentrated H₂SO₄ slowly with efficient external cooling (ice bath).2. Ensure vigorous mechanical stirring to dissipate heat.3. Incorporate a moderator like ferrous sulfate (FeSO₄) into the reaction mixture.[1] |
| Extensive Tar/Polymer Formation | Harsh acidic and oxidizing conditions are causing polymerization of reactants and intermediates. | 1. Optimize the reaction temperature; avoid excessive heating.[1]2. Use a moderator (see above) to control the reaction rate and reduce charring.3. For purification, steam distillation of the crude product can be an effective method to separate the quinoline from non-volatile tar.[1] |
| Low Conversion of 2-Bromoaniline | Insufficient activation or incorrect stoichiometry of the oxidant. | 1. Ensure the oxidant (e.g., nitrobenzene, arsenic acid) is present in the correct stoichiometric amount.2. Confirm the strength and purity of the sulfuric acid used. |
Stage 3: Low Yield in this compound Synthesis (Buchwald-Hartwig Amination)
This palladium-catalyzed C-N cross-coupling is often the most challenging step. Low yield is typically traced back to one of five key areas: the catalyst, the ligand, the base, the solvent/atmosphere, or substrate-specific issues.
Troubleshooting Workflow Diagram
Use this decision tree to diagnose the root cause of low yield in the amination step.
Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination step.
Deep Dive into Amination Parameters
| Parameter | Potential Issue | Expert Insights & Solutions |
| Catalyst System | Inactive Catalyst: The active Pd(0) species is not forming or is decomposing. | Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often superior to traditional sources like Pd(OAc)₂ as they more cleanly generate the active LPd(0) catalyst.[2] If using a Pd(II) source, reduction to Pd(0) is required, which can be facilitated by the phosphine ligand.[2] |
| Ligand Choice | Inappropriate Ligand: The ligand is not effectively facilitating oxidative addition or reductive elimination. Aryl chlorides are particularly challenging. | For electron-rich aryl chlorides, bulky, electron-rich biarylphosphine ligands are essential. Consult a ligand selection guide, but good starting points include XPhos , RuPhos , or BrettPhos .[2] The stability and activity of the catalytic complex are critically dependent on the ligand's structure. |
| Base Selection | Incorrect Base Strength/Type: The base may be too weak to deprotonate the amine, or too strong/nucleophilic, causing side reactions or degradation. | Strong, non-nucleophilic bases like NaOtBu * or LHMDS are common and effective.[2] However, if your substrate has base-sensitive functional groups, a switch to weaker inorganic bases like Cs₂CO₃ or K₃PO₄ is warranted, though this may require a higher reaction temperature.[2] The physical properties of the base also matter; grinding it to a fine powder can increase its reactivity. |
| Solvent & Atmosphere | Presence of O₂ or H₂O: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can lead to hydrodehalogenation and other side reactions. | This is non-negotiable. The solvent (e.g., toluene, dioxane, THF) must be anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of argon or nitrogen.[2] |
| Amine Source | Low Nucleophilicity or Volatility: The amine source may not be reactive enough, or if using ammonia gas, handling can be difficult. | For the synthesis of a primary arylamine (-NH₂), direct use of ammonia can be challenging. A common strategy is to use an ammonia equivalent, such as benzophenone imine followed by acidic hydrolysis, or a protected amine like t-butyl carbamate followed by deprotection.[4] |
Buchwald-Hartwig Catalytic Cycle: Points of Failure
Caption: The catalytic cycle for the Buchwald-Hartwig amination and key failure points.
Part 3: Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of 4-chloro-8-bromo-2-methylquinoline. Optimization will be necessary.
Materials:
-
4-chloro-8-bromo-2-methylquinoline (1.0 mmol)
-
Amine source (e.g., Benzophenone imine, 1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., Sodium t-butoxide, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
In a glovebox, add the 4-chloro-8-bromo-2-methylquinoline, palladium precatalyst, and base to the reaction vial.
-
Seal the vial with the cap.
-
Remove the vial from the glovebox and add the anhydrous, degassed toluene via syringe.
-
Add the amine source via syringe.
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100-110 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Eastgate, M. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1275–1280. Available at: [Link]
-
Kranz, M., et al. (2018). Regioselective Synthesis of Thieno[3,2‐b]quinolones by Acylation/Two‐Fold Buchwald–Hartwig Reactions. ChemistrySelect, 3(45), 12836-12841. Available at: [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Aillerie, F., et al. (2014). A practical copper-catalyzed N-arylation of amides and nucleobases with 4-haloquinolines. Tetrahedron Letters, 55(30), 4124-4127.
- Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinoline derivatives. Tetrahedron Letters, 48(49), 8633-8636.
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23887-23917. Available at: [Link]
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents.
Sources
Technical Support Center: Optimization of Suzuki Coupling for 4-Amino-8-bromo-2-methylquinoline
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Amino-8-bromo-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common challenges and maximizing reaction efficiency. Our approach is rooted in a mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in this specific coupling is a frequent issue. The primary factors to scrutinize are the activity of the palladium catalyst, the choice of base and solvent, and the integrity of your starting materials. The electron-donating amino group at the 4-position and the nitrogen within the quinoline ring can complicate the catalytic cycle.[1][2] Start by ensuring your palladium source is active and that the reaction is conducted under a strictly inert atmosphere to prevent catalyst decomposition.[3]
Q2: I'm observing significant dehalogenation (replacement of bromine with hydrogen). How can this side reaction be minimized?
A2: Dehalogenation is a common side reaction, particularly with electron-rich and N-heterocyclic halides.[1] It often arises from the formation of a palladium-hydride species.[1] To mitigate this, consider switching to a weaker base such as K₂CO₃ or K₃PO₄, as strong bases can sometimes promote this side reaction.[1] Additionally, ensure your solvents are anhydrous if the protocol calls for it, as water can be a proton source.[1][3] Using bulky, electron-rich phosphine ligands can also disfavor the pathways leading to dehalogenation.[1]
Q3: Which palladium catalyst and ligand combination is a good starting point for this substrate?
A3: For N-heterocyclic halides like your quinoline derivative, catalyst systems employing bulky, electron-rich phosphine ligands are often effective.[2][4] A robust starting point would be a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos.[1][2] These ligands are known to enhance the rates of both oxidative addition and reductive elimination, which is beneficial for this type of substrate.[4] Pd(dppf)Cl₂ is another commonly used and effective catalyst for haloquinolines.[2][5]
Q4: How critical is the choice of base and solvent for the coupling of this compound?
A4: The base and solvent are critical and their effects are often interconnected.[3][6][7] The base is necessary to activate the boronic acid for transmetalation.[8] For this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over strong organic bases.[2][9] The solvent must solubilize all reactants and can influence catalyst activity.[2] Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are common choices.[2][10] The optimal base-solvent combination will need to be determined experimentally for your specific boronic acid partner.
Q5: Can the amino group on the quinoline ring interfere with the reaction?
A5: Yes, the amino group, being a Lewis base, can potentially coordinate to the palladium center and inhibit catalysis.[1][11] While the unprotected amine is often tolerated in Suzuki couplings, if you are facing persistent issues, protection of the amino group (e.g., as a Boc-carbamate) could be considered as a troubleshooting step, although this adds extra steps to your synthesis.[12]
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing.[3] 2. Poor Ligand Choice: The ligand may not be suitable for this specific electron-rich, heterocyclic substrate.[2] 3. Suboptimal Base/Solvent: The chosen base may not be effective in the solvent system, or the reactants may have poor solubility.[2][6] 4. Reaction Temperature Too Low: Insufficient thermal energy for oxidative addition or other steps in the catalytic cycle.[2] | 1. Catalyst Check: Use a fresh batch of palladium precatalyst. Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[3] 2. Ligand Screening: Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These promote the crucial oxidative addition step with challenging substrates. 3. Base/Solvent Optimization: Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃) in various solvents (Dioxane, Toluene, THF), often with an aqueous component (e.g., 10:1 solvent:water ratio).[2][9] 4. Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition. |
| Significant Dehalogenation Byproduct | 1. Formation of Pd-H Species: The palladium complex is reacting with a proton source (e.g., water, alcohol solvent, or amine base).[1][10] 2. Slow Reductive Elimination: The desired C-C bond formation is slow, allowing competing dehalogenation pathways to dominate. | 1. Base & Solvent Modification: Switch to a milder, non-nucleophilic base like K₃PO₄ or K₂CO₃.[1] Avoid alcohol solvents and ensure aprotic solvents like dioxane or toluene are dry. 2. Ligand Optimization: Employ bulkier ligands that can accelerate reductive elimination, such as XPhos or other biaryl phosphines.[4] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[3][10] 2. Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid has more opportunity to homocouple. | 1. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[1] 2. Base & Water Content: The choice of base and the amount of water can influence the rate of transmetalation. Sometimes, anhydrous conditions can suppress homocoupling.[3] Alternatively, a different base might better facilitate the formation of the active boronate species. |
| Incomplete Conversion | 1. Catalyst Deactivation: The catalyst may be losing activity over the course of the reaction. 2. Insufficient Reagents: The stoichiometry of the boronic acid or base may be off. 3. Reaction Time: The reaction may simply require a longer time to reach completion. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary. 2. Check Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). Ensure the base is present in sufficient excess (typically 2-3 equivalents). 3. Monitor Reaction: Extend the reaction time and monitor progress by TLC or LC-MS until the starting material is consumed. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting as each step presents potential optimization points.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A Logical Troubleshooting Workflow
When encountering a problematic reaction, a systematic approach is more effective than random screening. The following workflow can guide your optimization process.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Recommended Starting Protocol
This protocol serves as a robust starting point for the Suzuki coupling of this compound. Optimization will likely be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)[9]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1 M with respect to the quinoline) and a solvent ratio of 10:1 (dioxane:water).
-
Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Li, S., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Chepiga, K. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
Liao, C.-Y., et al. (2009). Robust and electron-rich cis-palladium(II) complexes with phosphine and carbene ligands as catalytic precursors in Suzuki coupling reactions. Chemistry, 15(2), 405-417. [Link]
-
Arisawa, M. (2009). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan, 67(10), 1055–1065. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6444-6455. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
-
Fors, B. P., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-8-bromo-2-methylquinoline
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 4-Amino-8-bromo-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the multi-step synthesis of this important pharmaceutical intermediate, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The most reliable and commonly employed synthetic route involves a three-stage process, which will form the basis of our discussion:
-
Doebner-von Miller Reaction: Cyclization of 2-bromoaniline with crotonaldehyde to form the 8-bromo-2-methylquinoline core.
-
Hydroxylation/Chlorination: Conversion of the quinoline core to an activated 4-chloro intermediate. This is often achieved by first forming the 4-quinolone (4-hydroxyquinoline) followed by chlorination with an agent like phosphorus oxychloride (POCl₃).[1]
-
Nucleophilic Aromatic Substitution (SₙAr): Displacement of the 4-chloro substituent with an amino group to yield the final product.
This guide is structured to help you troubleshoot issues at each of these critical stages.
Visualized Synthesis Workflow
The following diagram outlines the general synthetic pathway discussed in this guide.
Caption: General multi-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter. Each entry details the issue, its probable causes, and actionable solutions based on established chemical principles.
Problem 1: Low Yield in Stage 1 (8-Bromo-2-methylquinoline Synthesis)
Question: My Doebner-von Miller reaction with 2-bromoaniline is giving a low yield (<30%) and a significant amount of tar-like byproduct. What's going wrong?
Potential Causes & Solutions:
-
Exothermic Reaction & Polymerization: The reaction of anilines with α,β-unsaturated aldehydes like crotonaldehyde is highly exothermic.[2] Uncontrolled temperature spikes can lead to the polymerization of crotonaldehyde and the formation of intractable tars.
-
Solution: Maintain strict temperature control. Add the crotonaldehyde dropwise to the heated acidic solution of 2-bromoaniline, ensuring the internal temperature remains stable. Using an ice bath for cooling during the addition can be beneficial.
-
-
Inefficient Oxidation: The Doebner-von Miller reaction requires an oxidizing agent to facilitate the final aromatization step. The aniline starting material can serve as the oxidant, but this is often inefficient.
-
Solution: Introduce a more effective oxidizing agent. A common strategy is to use a small amount of a nitroaromatic compound, such as 2-bromonitrobenzene, which acts as a more reliable hydrogen acceptor.[3]
-
-
Harsh Acidic Conditions: While acid-catalyzed, excessively harsh conditions can promote side reactions.
-
Solution: Use a moderator. The inclusion of boric acid or anhydrous zinc chloride can temper the reaction's vigor and improve yields by complexing with intermediates.[3] A published procedure using 2-bromoaniline, crotonaldehyde, 18% HCl, boric acid, and 2-bromonitrobenzene as an oxidant reported a yield of 52%.[3]
-
Problem 2: Incomplete Conversion in Stage 2 (4-Chloro Intermediate Synthesis)
Question: I'm attempting to chlorinate my 8-bromo-2-methyl-4-quinolone intermediate with POCl₃, but I'm recovering a lot of starting material. How can I drive the reaction to completion?
Potential Causes & Solutions:
-
Presence of Moisture: Phosphorus oxychloride (POCl₃) is highly reactive towards water.[1] Any moisture in the reaction flask, solvent, or starting material will consume the reagent, leading to an incomplete reaction.
-
Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware before use and cool under an inert atmosphere (N₂ or Argon). Use a freshly opened or distilled bottle of POCl₃.
-
-
Insufficient Temperature or Reaction Time: The conversion of the 4-quinolone tautomer to the 4-hydroxyquinoline and subsequent reaction with POCl₃ requires sufficient thermal energy.
-
Solution: Increase the reaction temperature. These reactions are typically run at reflux in neat POCl₃ or with a high-boiling inert solvent. Monitor the reaction by TLC or LCMS and ensure it is heated until no starting material is observed.
-
-
Inefficient Workup: The workup for POCl₃ reactions is critical. The product must be carefully isolated from the reaction mixture.
-
Solution: A standard, effective workup involves slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.[1] This quenches the excess POCl₃. The acidic solution is then carefully neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the solid 4-chloro product, which can be collected by filtration.[1]
-
Problem 3: Poor Yield or No Reaction in Stage 3 (Final Amination)
Question: My nucleophilic aromatic substitution on 4-chloro-8-bromo-2-methylquinoline with ammonia is failing. What are the critical parameters for this SₙAr reaction?
Potential Causes & Solutions:
-
Insufficient Nucleophile Reactivity/Concentration: Ammonia is a gas, and its concentration in solution can be a limiting factor. The 4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate.[4][5] However, a sufficient concentration of the nucleophile is still required.
-
Solution: Use a sealed pressure vessel. Heating the 4-chloro substrate in a solution of alcohol (e.g., ethanol, 2-propanol) saturated with ammonia gas, or using a concentrated aqueous ammonia solution in a sealed tube, will increase the concentration and pressure, driving the reaction forward.[1]
-
-
Inadequate Solvent Choice: The solvent plays a crucial role in solubilizing the substrate and facilitating the substitution.
-
Solution: Polar, aprotic solvents like DMSO or polar, protic solvents like ethanol are often effective. For challenging substitutions, DMSO at higher temperatures (140-180 °C) can be very effective, sometimes under microwave conditions to shorten reaction times.[6]
-
-
Reaction Temperature is Too Low: SₙAr reactions, especially with a neutral nucleophile like ammonia, often require significant thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature, typically in the range of 120-180 °C, especially when using a sealed vessel. Always prioritize safety by using appropriate pressure-rated equipment.
-
Troubleshooting Decision Tree
This flowchart provides a systematic approach to diagnosing low-yield reactions.
Caption: A decision tree for systematic troubleshooting of low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: Can I introduce the amino group using a Buchwald-Hartwig amination instead of SₙAr?
A: Yes, this is a plausible alternative, though mechanistically different. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] It would involve coupling the 4-chloro-8-bromo-2-methylquinoline with an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by deprotection.[8] This method is particularly useful for introducing more complex or sterically hindered amines and can sometimes proceed under milder conditions than high-temperature SₙAr.[9] However, it requires careful optimization of the palladium catalyst, phosphine ligand, and base. For the synthesis of a simple primary amine like the target compound, SₙAr is often more direct and cost-effective if it proceeds efficiently.
Q2: My final product is difficult to purify. What are the likely impurities and best purification methods?
A: The primary impurities are likely unreacted 4-chloro starting material and potentially di-aminated or hydrolyzed byproducts.
-
Purification Strategy: Column chromatography on silica gel is the most common and effective method. A gradient elution system starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will typically provide good separation. The amino group on your product can cause streaking on silica gel; adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this by neutralizing acidic sites on the silica. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final step to obtain highly pure material.
Q3: How critical is the choice of base and ligand for a potential Buchwald-Hartwig approach?
A: The choice is absolutely critical as the catalytic system's efficacy depends on the synergy between the metal, ligand, and base.
-
Ligands: For coupling with aryl chlorides, electron-rich, sterically hindered phosphine ligands are required. Common choices include biarylphosphine ligands (e.g., XPhos, SPhos) or bulky alkylphosphine ligands (e.g., t-Bu₃P).[9]
-
Bases: A strong, non-nucleophilic base is needed to deprotonate the amine or ammonia equivalent. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. The base must be strong enough to facilitate the catalytic cycle but not so reactive that it causes degradation of the substrate or ligand.[10]
The optimal combination must be determined experimentally, as it is highly dependent on the specific substrate.
Table 1: Key Parameter Considerations for the Amination Step (SₙAr)
| Parameter | Common Options | Rationale & Expert Insights |
| Amine Source | NH₃ (gas), NH₄OH (conc.), NH₄Cl | Gaseous ammonia in a sealed vessel provides the highest concentration.[1] Ammonium hydroxide is a convenient and common lab reagent. Ammonium salts can also work at high temperatures. |
| Solvent | Ethanol, 2-Propanol, DMSO, Dioxane | Alcohols are good for solubilizing the substrate and are compatible with ammonia.[1] DMSO is a highly polar aprotic solvent that can significantly accelerate SₙAr rates but requires higher purity and can be difficult to remove.[6] |
| Temperature | 120 - 180 °C | Higher temperatures are generally required to overcome the activation energy for C-Cl bond cleavage. Monitor for potential decomposition at the upper end of this range. |
| Additives | Copper (I) salts (e.g., CuI) | In some cases of SₙAr, catalytic amounts of copper salts can facilitate the displacement of the halide, a reaction sometimes referred to as an Ullmann-type condensation. This is worth exploring if standard thermal conditions fail. |
| Pressure | 1 - 15 bar (in sealed vessel) | Increased pressure (autogenous from heating the solvent and ammonia) keeps the nucleophile in the solution phase and increases its effective concentration, accelerating the reaction rate. |
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination.
- Silva, L. F., et al. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
- Donnelly, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- BenchChem. (2025). Technical Support Center: Troubleshooting Amination Reactions.
- Omar, W. A. E., & Hormi, O. E. O. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Hussain, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring.
- Reyes-Gutiérrez, P. E., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.
- BenchChem. (2025). optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
- Chen, G., et al. (2009). 8-Bromo-2-methylquinoline. PubMed Central.
- Smith, J. (n.d.). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Zhang, Y., et al. (2009). Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
- Jones, A. B., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Ökten, S., et al. (n.d.). Bromination of 8-substituted quinolines. ResearchGate.
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- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Side product formation in the synthesis of 4-Amino-8-bromo-2-methylquinoline
Technical Support Center: Synthesis of 4-Amino-8-bromo-2-methylquinoline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. We will explore the causality behind common side product formations and provide field-proven strategies to optimize your reaction outcomes.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is typically not a single reaction but a strategic, multi-step process. A common and logical approach involves first constructing the core 8-bromo-2-methylquinoline ring system, followed by the introduction of the C4-amino group. This strategy circumvents the challenges of directing cyclization with a potentially interfering amino group already present on the aniline precursor.
The most prevalent route can be summarized in three key stages:
-
Doebner-von Miller Reaction: Synthesis of 8-bromo-2-methylquinoline from 2-bromoaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde.
-
Halogenation: Conversion of the intermediate to a more reactive 4-chloro derivative, which is highly susceptible to nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the amino group at the C4 position.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: The Doebner-von Miller Reaction (Stage 1)
Q: My reaction mixture for 8-bromo-2-methylquinoline is turning into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?
A: This is the most frequently reported problem in Doebner-von Miller and related Skraup syntheses. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (crotonaldehyde in this case).[1] Under the harsh acidic and often hot conditions, crotonaldehyde readily self-condenses and polymerizes, forming intractable tars.
Causality: The strong acid catalyst protonates the carbonyl oxygen of crotonaldehyde, making the β-carbon highly electrophilic. While this facilitates the desired 1,4-conjugate addition of 2-bromoaniline, it also promotes the polymerization of the aldehyde itself.
Solutions & Troubleshooting:
| Strategy | Mechanism of Action | Key Recommendations |
| Slow Reagent Addition | Minimizes the instantaneous concentration of the α,β-unsaturated carbonyl, favoring the desired bimolecular reaction over polymerization.[1] | Add crotonaldehyde dropwise to the heated acidic solution of 2-bromoaniline over an extended period. |
| Use of a Moderator | The reaction is notoriously exothermic. Moderators like ferrous sulfate (FeSO₄) or boric acid help to control the reaction's vigor, preventing localized temperature spikes that accelerate tar formation.[2] | Add a catalytic amount of FeSO₄ or boric acid to the initial reaction mixture before adding the acid and aldehyde.[2][3] |
| Temperature Control | Excessive heat accelerates polymerization side reactions. | Gently heat the reaction to initiate it, but maintain careful control. If the reaction becomes too vigorous, use an ice bath to moderate it. |
| Optimize Acid Catalyst | The type and concentration of the acid are critical. While strong Brønsted acids (H₂SO₄, HCl) are common, Lewis acids (ZnCl₂, SnCl₄) can also be effective and may alter the side-reaction profile.[4][5] | Ensure the acid is of the correct concentration. For particularly sensitive substrates, consider screening different Lewis or Brønsted acids. |
Q: I've isolated my Stage 1 product, but NMR analysis suggests the presence of a dihydroquinoline impurity. Why did this form?
A: The final step of the Doebner-von Miller mechanism is an oxidation that aromatizes the newly formed heterocyclic ring.[6] Often, an external oxidizing agent (e.g., the nitro-analogue of the starting aniline, arsenic acid) is added to ensure this step goes to completion.[7] If the oxidizing conditions are insufficient or the reaction is quenched prematurely, the 1,2-dihydroquinoline intermediate may be isolated as a significant side product.
Solution:
-
Ensure an appropriate oxidizing agent is present in a sufficient stoichiometric amount.
-
Increase the reaction time or temperature moderately to promote full aromatization.
-
Consider bubbling air or oxygen through the reaction mixture if compatible with the solvent and safety protocols.
Issue 2: The Amination Reaction (Stage 3)
Q: The conversion of 4-chloro-8-bromo-2-methylquinoline to the final product is incomplete, and I'm isolating a significant amount of starting material. How can I drive the reaction to completion?
A: Low conversion in the SNAr step typically points to issues with nucleophilicity, leaving group departure, or reaction conditions. The 4-chloro group on the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. However, several factors can still impede the reaction.
Solutions & Troubleshooting:
| Factor | Potential Problem | Recommendations |
| Reaction Temperature | Insufficient thermal energy to overcome the activation barrier of the Meisenheimer complex formation. | Increase the reaction temperature. SNAr reactions on heterocyclic systems often require heating, sometimes to reflux in solvents like ethanol, isopropanol, or DMF.[8][9] |
| Solvent Choice | The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). | Polar aprotic solvents like DMF or DMSO are often excellent choices as they can solvate the cation while leaving the nucleophile relatively free. Protic solvents like ethanol can also be effective.[8][10] |
| Base | If using an amine salt or if the reaction generates acid (e.g., HCl), a base is required to neutralize the acid and free the nucleophilic amine. | Add a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or triethylamine to the reaction mixture.[8][9] |
| Amine Source | The chosen source of the "amino" group (e.g., ammonia, a protected amine) may not be sufficiently nucleophilic or may be sterically hindered. | For direct amination with ammonia, high pressure and temperature may be required. Alternatively, using a protected amine followed by deprotection can be a more controllable route. |
Q: My mass spectrometry results show a peak corresponding to 8-bromo-2-methylquinolin-4-ol. Where is this coming from?
A: This side product, a quinolinone, is formed by the hydrolysis of your 4-chloro intermediate. The C4 position is highly electrophilic and susceptible to attack by water, which can be present as a contaminant in your reagents or solvent, or be introduced during workup.
Solution:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Careful Workup: During the aqueous workup, minimize the contact time of the 4-chloro intermediate with the aqueous phase, especially if the conditions are neutral or basic, which can accelerate hydrolysis.
Section 3: Visualizing the Side Product Mechanism
The most critical side reaction to control is the polymerization of crotonaldehyde during the Doebner-von Miller synthesis. The diagram below illustrates the initial Michael addition leading to the desired intermediate versus the competing polymerization pathway.
Section 4: Recommended Experimental Protocols
The following protocols are provided as a starting point and are based on established methodologies for quinoline synthesis.[3][8] Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: Synthesis of 8-Bromo-2-methylquinoline (Stage 1)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-bromoaniline (1.0 eq), ferrous sulfate heptahydrate (0.1 eq), and concentrated hydrochloric acid (approx. 3 eq in water).
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Reagent Addition: Through the dropping funnel, add a mixture of crotonaldehyde (1.2 eq) and 2-bromonitrobenzene (0.2 eq, as oxidant) slowly over 1-2 hours.[3] CAUTION: The reaction is exothermic.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Make the solution strongly alkaline (pH > 10) by the slow addition of concentrated sodium hydroxide or ammonia solution.
-
Isolation: The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product is often a dark oil or solid. Purify by column chromatography on silica gel or by vacuum distillation to obtain 8-bromo-2-methylquinoline.
Protocol 2: Synthesis of this compound (Stages 2 & 3)
Note: This protocol combines chlorination and amination. Stage 2 (chlorination) yields a moisture-sensitive intermediate that is often used directly without extensive purification.
-
Chlorination (Stage 2): In a flask protected from moisture, add 8-bromo-2-methylquinoline (1.0 eq) to phosphorus oxychloride (POCl₃, ~5-10 eq). Heat the mixture to reflux for 3-4 hours.
-
Removal of POCl₃: After cooling, carefully remove the excess POCl₃ under reduced pressure. CAUTION: POCl₃ is corrosive and reacts violently with water.
-
Intermediate Workup: The residue, containing crude 4-chloro-8-bromo-2-methylquinoline, should be cautiously quenched by pouring onto a mixture of ice and ammonia or by adding it to a cold, stirred solution of a suitable amine in a solvent like isopropanol.[8]
-
Amination (Stage 3): Add the desired amine source (e.g., a solution of ammonia in ethanol, or another primary/secondary amine, 1.5-2.0 eq).[8]
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting 4-chloro intermediate is consumed.
-
Isolation & Purification: Cool the reaction mixture. If a precipitate forms, isolate the solid by filtration. Otherwise, remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final this compound.
References
- BenchChem. (2025). How to avoid impurities in quinoline cyclization reactions.
- BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
- Surrey, A. R. (1949). Name Reactions in Organic Chemistry. Academic Press.
- Sloop, J. C. (2009). Regioselectivity in the Combes reaction for the synthesis of trifluoromethyl-substituted quinolines. Journal of Fluorine Chemistry, 130(2), 248-251.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de Paris, 49, 89-92.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Organic Chemistry Portal. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- Pharmaffiliates. (n.d.). Quinoline-impurities.
- Kumar, R., & Sharma, P. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Sravanthi, G., & Parveen, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20635-20657. [Link]
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015).
- Gugliemo, S., et al. (2025).
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- MySkinRecipes. (n.d.). This compound.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
-
Wang, S., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115566. [Link]
- BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Frontiers Media S.A. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Li, H., et al. (2010). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2783. [Link]
- CN101602723B - Preparation method of 2-methyl-8-aminoquinoline. (2012).
- Jin, C., et al. (2019). Visible‐Light‐Induced Remote C−H Difluoroalkylation of 8‐Aminoquinolines via Debrominative Coupling with Functionalized Difluoromethyl Bromides. Asian Journal of Organic Chemistry, 9(2), 236-240.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-8-bromo-2-methylquinoline
Welcome to the technical support center for the purification of 4-Amino-8-bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate.[1] This document provides troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to the Challenges
This compound is a key building block in the synthesis of various bioactive molecules, including potential antimalarial and anticancer agents.[1] Its purification, however, can be challenging due to the presence of closely related impurities from its synthesis. The quinoline core, the amino group, and the bromo substituent all contribute to its specific reactivity and solubility profile, which must be carefully considered during purification.
Common synthetic routes to quinoline derivatives, such as the Doebner-von Miller or Combes syntheses, can result in a variety of byproducts.[2][3][4][5] These can include unreacted starting materials, isomers with the bromine at a different position, or even di-brominated species. The basicity of the amino group and the quinoline nitrogen also influences its behavior in different pH environments, a factor that can be exploited during purification.
This guide will walk you through common issues and provide robust, field-tested protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on typical quinoline syntheses, you can anticipate the following impurities:
-
Starting Materials: Unreacted 2-bromoaniline or its derivatives.
-
Isomeric Byproducts: Positional isomers such as 4-Amino-6-bromo-2-methylquinoline.
-
Over- or Under-brominated Species: 4-Amino-2-methylquinoline (de-brominated) or 4-Amino-6,8-dibromo-2-methylquinoline.
-
Oxidation Products: The quinoline ring system can be susceptible to oxidation, leading to colored impurities.
-
Polymeric Material: Acid-catalyzed syntheses can sometimes produce tar-like polymeric byproducts.
Q2: My purified compound is colored (yellow to brown), but the NMR looks clean. What could be the cause?
A2: Trace amounts of highly colored impurities, often oxidation products, can persist even when they are below the detection limit of standard NMR. These impurities may not significantly affect the NMR spectrum but can be problematic for applications sensitive to color or trace contaminants. An additional purification step, such as treatment with activated carbon followed by recrystallization, can often resolve this issue.
Q3: What is the approximate solubility of this compound in common lab solvents?
-
Good Solubility: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Moderate Solubility: Ethyl acetate, Acetone, Methanol, Ethanol (likely requires heating).
-
Poor Solubility: Water, Hexanes, Diethyl ether. These are estimations, and it is crucial to perform small-scale solubility tests with your crude material to determine the optimal solvent system for your purification.
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction can be a powerful first-pass purification technique. The amino group at the 4-position and the quinoline nitrogen are basic and can be protonated in an acidic aqueous solution (e.g., 1M HCl). This will render the desired compound water-soluble, allowing for the removal of non-basic organic impurities by washing with an organic solvent. Subsequent basification of the aqueous layer (e.g., with NaOH or NaHCO₃) will precipitate the purified product. However, be aware that some impurities with basic sites may also be co-extracted.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Compound is sticking to the silica gel: The basic amino group can strongly interact with the acidic silica gel. 2. Incorrect solvent system: The chosen eluent may not be polar enough to effectively move the compound off the column. | 1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in your eluent system) to neutralize acidic sites. 2. Increase eluent polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol or ethyl acetate) in your eluent system. A gradient elution is often more effective than an isocratic one. |
| Co-elution of Impurities During Chromatography | 1. Similar polarity of the impurity and the product. 2. Column overloading. | 1. Optimize the solvent system: Try a different solvent system. For example, if you are using Hexane/Ethyl Acetate, consider switching to Dichloromethane/Methanol. 2. Use a longer column: This will increase the separation resolution. 3. Reduce the amount of crude material loaded onto the column. |
| Product Oiling Out During Recrystallization | 1. The solution is too saturated. 2. The cooling process is too rapid. 3. The chosen solvent is not ideal. | 1. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly. 2. Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. 3. Try a different recrystallization solvent or a co-solvent system. For example, dissolving in a good solvent like hot methanol and then slowly adding a poor solvent like water until turbidity is observed can induce crystallization. |
| Multiple Spots on TLC After Purification | 1. Incomplete purification. 2. On-plate decomposition: The compound may be unstable on the silica TLC plate. | 1. Repeat the purification step. Consider using a different technique (e.g., recrystallization if you previously used chromatography). 2. Add a small amount of triethylamine to the TLC developing solvent to prevent streaking and decomposition of basic compounds. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Slurry Preparation and Column Packing:
- Choose an appropriate column size based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
- Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Dichloromethane/Methanol).
- Pour the slurry into the column and allow it to pack under gentle pressure.
2. Sample Loading:
- Dissolve your crude this compound in a minimum amount of dichloromethane.
- In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation.
- Carefully add the dry-loaded sample to the top of the packed column.
3. Elution:
- Begin eluting with a low polarity solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity (e.g., by increasing the percentage of Methanol).
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
1. Solvent Selection:
- In a small test tube, add a small amount of your crude material.
- Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, it is likely too good of a solvent for recrystallization.
- If the solid is insoluble at room temperature, heat the mixture. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent. A methanol/water or ethanol/water co-solvent system is often a good starting point.
2. Recrystallization Procedure:
- Place the crude material in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
- If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before filtering hot through a fluted filter paper to remove the carbon.
- Allow the solution to cool slowly to room temperature.
- Once crystals have formed, cool the flask in an ice bath to maximize precipitation.
- Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Visualization of the Purification Workflow
Caption: General purification workflow for this compound.
References
-
Jain, A. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(25), 14667-14691. Available from: [Link]
-
PubChem. (n.d.). 4-Amino-2-methylquinoline. National Center for Biotechnology Information. Retrieved from: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from: [Link]
-
Li, W., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. Available from: [Link]
-
Frontiers in Chemistry. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1189689. Available from: [Link]
-
National Analytical Corporation. (n.d.). 4-amino-8-bromo-2- Methylquinoline - Cas No: 288151-51-9. Retrieved from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from: [Link]
-
St. John, M. P., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 4-Amino-8-bromo-2-methylquinoline in Synthetic Protocols
Welcome to the technical support hub for 4-Amino-8-bromo-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to minimize degradation, improve reaction yields, and ensure the purity of your target compounds. Our approach is grounded in the fundamental principles of heterocyclic chemistry, drawing upon established literature and extensive field experience.
Introduction: Understanding the Reactivity Profile of this compound
This compound is a valuable intermediate, prized for its dual functional handles: a nucleophilic amino group and a bromine-substituted aromatic ring amenable to a wide array of cross-coupling reactions. However, the interplay of these functionalities can also render the molecule susceptible to degradation under various reaction conditions. The electron-donating nature of the 4-amino group activates the quinoline ring system, while the 8-bromo position is a prime site for both desired transformations and potential side reactions. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Discoloration and Impurity Formation
Q1: My reaction mixture turns dark brown or black upon heating or addition of a reagent. What is the likely cause?
A1: The development of a dark coloration is a common indicator of degradation, often stemming from oxidation of the aminoquinoline core. The 4-amino group makes the aromatic system electron-rich and thus more susceptible to oxidation.
-
Plausible Mechanisms:
-
Oxidative Coupling/Polymerization: Under oxidative conditions (e.g., presence of air at high temperatures, certain metal catalysts like Cu(II) in excess, or strong oxidants), radical-mediated or direct oxidative coupling between quinoline molecules can occur, leading to the formation of high-molecular-weight, colored impurities.
-
Oxidation of the Amino Group: While less common without specific reagents, the amino group itself can be a site of oxidation, potentially leading to the formation of nitroso or nitro derivatives, which can be colored and lead to further decomposition.
-
-
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent air-oxidation, especially at elevated temperatures.
-
Degas Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Reagent Purity: Ensure the purity of your reagents and solvents. Peroxides in ethereal solvents (like THF or Dioxane) can initiate oxidation.
-
Temperature Control: Avoid excessive temperatures. If a reaction requires high heat, incrementally increase the temperature and monitor for color change as an early sign of degradation.[1]
-
Section 2: Low Yields and Incomplete Conversion
Q2: I am observing low yields in my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), with a significant amount of starting material remaining or unidentifiable byproducts.
A2: Low yields in cross-coupling reactions with this compound can be attributed to several factors, including catalyst inhibition, side reactions at the bromine and amino positions, and general degradation under the reaction conditions.
-
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Solution |
| Catalyst Inhibition/Deactivation | The 4-amino group can coordinate to the metal center of the catalyst (e.g., Palladium), potentially inhibiting its catalytic activity. | Screen different ligands. Bulky, electron-rich phosphine ligands can sometimes mitigate this issue. Consider using a catalyst system known to be robust for amino-substituted aryl halides. |
| Competitive Side Reactions | The amino group can sometimes participate in undesired side reactions, such as N-arylation in Buchwald-Hartwig couplings if an amine coupling partner is also used. | Protect the 4-amino group as a carbamate (e.g., Boc) or an amide. This temporarily removes its nucleophilicity and coordinating ability. The protecting group can be removed in a subsequent step. |
| Hydrodehalogenation (De-bromination) | Under certain reductive conditions, particularly in the presence of a palladium catalyst, a hydrogen source (e.g., residual water, certain solvents or additives), and a base, the C-Br bond can be cleaved, leading to the formation of 4-amino-2-methylquinoline. | Ensure anhydrous conditions. Choose your base and solvent system carefully. Some bases or their byproducts can act as hydride sources. |
| Harsh Basic Conditions | While necessary for many cross-coupling reactions, strong bases at high temperatures can promote decomposition of the quinoline ring system.[2] | Screen a panel of bases. Milder bases like K₃PO₄ or Cs₂CO₃ are often effective and less harsh than strong hydroxide or alkoxide bases.[3] |
-
Experimental Workflow for Optimizing a Suzuki Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Section 3: Unwanted Nucleophilic Substitution
Q3: I am attempting a reaction at another position on the molecule, but I am observing substitution of the bromine atom.
A3: The 8-bromo substituent is on an aromatic ring and is generally stable, but it can be susceptible to nucleophilic aromatic substitution (SNAr), especially if there are strong activating groups on the ring or if potent nucleophiles are used at high temperatures.
-
Factors Influencing Unwanted SNAr:
-
Strong Nucleophiles: Reagents like sodium azide, thiols, or secondary amines can displace the bromide, particularly at elevated temperatures.[4]
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can facilitate SNAr reactions.[3]
-
Reaction Temperature: Higher temperatures provide the necessary activation energy for the substitution to occur.
-
-
Mitigation Strategies:
-
Temperature Control: Perform the desired reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Protecting Groups: If the intended reaction is sensitive to the bromo- or amino-groups, consider a protecting group strategy.
-
Alternative Synthetic Route: It may be necessary to reconsider the order of synthetic steps. For instance, perform the desired transformation before introducing the 8-bromo substituent if possible.
-
Section 4: Stability to Light and pH
Q4: Does this compound have any known instabilities to light or acidic/basic conditions?
A4: Yes, quinoline derivatives can be sensitive to both light and pH extremes.
-
Photostability:
-
Mechanism: Quinolines can undergo photocatalytic degradation, especially in the presence of photosensitizers and UV light.[5] This process often involves the generation of reactive oxygen species (ROS) like superoxide radicals, which can attack the electron-rich quinoline ring, leading to hydroxylation and eventual ring cleavage.[5]
-
Prevention: Protect reactions and stored material from direct light.[6] Use amber vials or wrap reaction flasks in aluminum foil. This is particularly important for lengthy reactions or when storing solutions of the compound.
-
-
pH Stability:
-
Acidic Conditions: The amino group and the quinoline nitrogen are basic and will be protonated in acidic media. While this often does not cause immediate degradation, very strong acids combined with heat can promote side reactions or decomposition. Some acid-catalyzed reactions, like certain cyclizations, can be sensitive, and the choice of acid is crucial.[7]
-
Basic Conditions: The compound is generally stable in mild to moderate basic conditions, which are required for many cross-coupling reactions. However, extremely strong bases or prolonged heating in the presence of a strong base can lead to degradation.[2] Studies on the degradation of related quinolone pollutants have shown that pH can significantly affect the degradation rate.[8]
-
-
Logical Flow for Assessing Stability:
Caption: Key factors leading to potential degradation pathways.
Summary of Best Practices
-
Storage: Store at 2-8°C, protected from light, in a tightly sealed container under an inert atmosphere.[6]
-
Inert Conditions: For reactions, especially those requiring heat, always use an inert atmosphere (N₂ or Ar) and degassed solvents.
-
Moderate Temperatures: Use the lowest temperature necessary for the reaction to proceed at a reasonable rate. Monitor for discoloration upon heating.
-
Judicious Choice of Reagents: Carefully select catalysts, ligands, and bases. When in doubt, screen a variety of conditions on a small scale first.
-
Protect from Light: Keep reactions and stock solutions shielded from direct light to prevent photodegradation.
-
Consider Protection: If side reactions involving the 4-amino group are suspected, consider using a suitable protecting group.
By adhering to these guidelines, you can significantly improve the success of your reactions involving this compound, leading to higher yields, improved purity, and more reliable results in your research and development endeavors.
References
- BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- MDPI. (2022).
- Smolecule. (n.d.). Buy 4-Amino-7-bromo-8-methylquinoline | 1189106-52-2. Smolecule.
- Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. BenchChem.
- ResearchGate. (2014). Photocatalytic degradation of quinoline in aqueous solution by P-25 film coated on foam nickel substrate.
- Zhong, W., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490.
- Semantic Scholar. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Semantic Scholar.
- ACS Publications. (n.d.). Inorganic Chemistry Journal.
- MDPI. (2024). Strong Bases Design: Key Techniques and Stability Issues. MDPI.
- Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein-Institut.
- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Valdés, C. M. R., et al. (2024).
- Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400589.
- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
- ResearchGate. (2023). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR 288151-51-9. Sigma-Aldrich.
- IndiaMART. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Amino-3-bromo-2-methylquinoline. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester | 1242260-34-9. Sigma-Aldrich.
- Frontiers. (2024).
- PubMed. (2009). 8-Bromo-2-methyl-quinoline.
- ResearchGate. (2021). A possible SET mechanism for the coupling reaction of 8‐aminoquinoline amides with sulfonyl chlorides.
- Ma, D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21380.
- BOC Sciences. (n.d.). CAS 288151-51-9 this compound. BOC Sciences.
- BenchChem. (2025). Technical Support Center: Degradation of 2-Amino-4-hydroxy-8-methylquinoline. BenchChem.
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 288151-51-9]. Ivy Fine Chemicals.
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- 2. Strong Bases Design: Key Techniques and Stability Issues [mdpi.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 5. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
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Strategies to minimize impurities in 4-Amino-8-bromo-2-methylquinoline synthesis
Technical Support Center: Synthesis of 4-Amino-8-bromo-2-methylquinoline
A Guide to Minimizing Impurities and Maximizing Purity
Welcome, researchers and chemists, to our dedicated technical guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science, but its synthesis can be fraught with challenges related to impurity formation.[1] This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide you with the field-proven insights and mechanistic understanding needed to navigate these challenges successfully. As your Senior Application Scientist, my goal is to explain not just the how, but the why behind each strategic choice, ensuring your protocols are robust and self-validating.
Section 1: Understanding the Synthetic Landscape & Core Challenges
The most common and practical approach to synthesizing this compound does not typically involve a direct one-step process. A robust strategy often involves a multi-step sequence, commonly beginning with a variation of the Doebner-von Miller reaction to construct the 8-bromo-2-methylquinoline core, followed by subsequent functionalization to install the C4-amino group. This approach allows for greater control over regiochemistry and reduces the formation of intractable side products.
The primary challenges encountered in this synthesis are:
-
Controlling Tar and Polymer Formation: The acidic and often oxidative conditions of quinoline ring formation can lead to polymerization of reactants and intermediates.[2]
-
Managing Regioselectivity: Ensuring the correct placement of the bromine atom at the C8 position and preventing the formation of other isomers.
-
Preventing Over-Bromination: The quinoline ring, especially when activated by an amino group, is susceptible to further electrophilic substitution, leading to di-brominated impurities.[3]
-
Achieving Clean Amination: The introduction of the amino group at the C4 position can be incomplete or accompanied by hydrolysis side reactions.
The following workflow diagram illustrates a common synthetic strategy.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide
Q1: My Doebner-von Miller cyclization is producing a large amount of black, intractable tar instead of the desired 8-bromo-2-methylquinoline. What is causing this and how can I fix it?
Answer: Tar formation is a classic issue in Skraup and Doebner-von Miller reactions, arising from the harsh acidic and oxidizing conditions that cause polymerization of the crotonaldehyde and other reactive intermediates.[2] The reaction is also notoriously exothermic, and localized hotspots can accelerate these unwanted side reactions.
Causality & Mitigation Strategies:
-
Uncontrolled Exotherm: The condensation and cyclization are highly exothermic. If the reaction temperature spikes, polymerization rates increase dramatically.
-
Solution: Control the addition rate of your reagents, particularly the acid and the crotonaldehyde mixture. Use an ice bath to maintain a consistent internal temperature, especially during the initial phase. Ensure vigorous mechanical stirring to dissipate heat effectively throughout the reaction volume.[2]
-
-
Excessive Oxidant/Acid Concentration: While necessary for the reaction, overly harsh conditions promote charring.
-
Solution: Introduce a moderator. Ferrous sulfate (FeSO₄) or boric acid are commonly used to make the reaction less violent and suppress tarring.[2][4] These moderators help to control the reaction's redox potential and pace.
-
Protocol Insight: A published procedure for the related 2-methyl-8-bromoquinoline uses a mixture of 2-bromoaniline, boric acid, and HCl, heated to reflux before the slow addition of crotonaldehyde and an oxidant like 2-nitrobromobenzene.[4][5] This pre-mixing and controlled addition is key.
-
Q2: My final product is contaminated with a di-brominated species, likely 4-Amino-5,8-dibromo-2-methylquinoline. How can I prevent this side reaction?
Answer: This is a common problem of over-bromination. The quinoline core, particularly when activated by the powerful electron-donating amino group at the C4 position, becomes highly susceptible to further electrophilic aromatic substitution (SEAr). The C5 and C7 positions are electronically activated and can react with any residual brominating agent or bromine sources.[3]
Causality & Mitigation Strategies:
-
High Reactivity of the Product: The amino group strongly activates the ring, making it more reactive than the starting material.
-
Solution: The most effective strategy is to introduce the bromine atom before the amino group is installed. Following the workflow in Section 1 (synthesizing 8-bromo-2-methylquinoline first, then nitrating and reducing) completely circumvents this issue. The nitro group at C4 is strongly deactivating, which protects the ring from further bromination during any subsequent steps.
-
-
Harsh Brominating Conditions: If your synthetic route involves brominating a pre-existing aminoquinoline, the choice of reagent and conditions is critical.
-
Solution: Avoid using elemental bromine (Br₂) directly, as it is highly reactive. N-bromosuccinimide (NBS) is a milder and more controllable source of electrophilic bromine.[6] Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and carefully control the stoichiometry, using just over one equivalent of the brominating agent.
-
Caption: Pathway for di-bromination impurity formation.
Q3: The final reduction step (nitro to amine) is giving me low yields and multiple byproducts. How can I improve this transformation?
Answer: The reduction of an aromatic nitro group is a well-established but sensitive transformation. Impurities can arise from incomplete reduction (hydroxylamines, azo compounds) or side reactions if the conditions are not optimized.
Causality & Mitigation Strategies:
-
Inappropriate Reducing Agent or Conditions: The choice of reducing agent and solvent system is crucial for a clean conversion.
-
Solution: Catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate is often very clean and efficient. However, it requires specialized equipment. For a standard laboratory setting, a metal/acid combination is reliable. Tin(II) chloride (SnCl₂) in concentrated HCl or ethanol is a classic and highly effective method for this specific reduction. Iron powder in acetic acid is another viable, cost-effective option.
-
-
Difficult Workup: The workup procedure must effectively neutralize the acid and separate the product from metal salts.
-
Solution: After the reaction is complete (monitored by TLC), carefully neutralize the acidic solution with a base like NaOH or Na₂CO₃ until the solution is strongly basic (pH > 10). This precipitates the tin or iron hydroxides and frees the amine product. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Thorough extraction is necessary to recover all the product.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which analytical techniques are best for identifying and quantifying impurities in my final product? For comprehensive impurity profiling, a combination of methods is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS) is the gold standard. It allows for the separation of closely related impurities (like regioisomers) and provides mass data for identification. High-resolution ¹H NMR (400 MHz or higher) is also essential for structural confirmation and can be used for quantitative analysis (qNMR) if an internal standard is used.[7]
FAQ 2: What are the most critical reaction parameters to control throughout the entire synthesis? Across the entire synthesis, three parameters are universally critical:
-
Temperature: Essential for controlling reaction rates and minimizing side reactions, especially during the exothermic cyclization and any electrophilic substitution steps.
-
Stoichiometry: Precise control over the molar ratios of reactants is key to preventing byproducts from unreacted starting materials or over-reaction (e.g., di-bromination).
-
Atmosphere: For sensitive intermediates or final products, particularly the final amine, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.
FAQ 3: How should I properly store the final this compound to ensure its long-term stability? The 4-amino group makes the compound susceptible to slow oxidation upon exposure to air and light, often leading to discoloration. For long-term storage, the compound should be kept in a tightly sealed amber vial, away from light, and in a refrigerated (2-8°C) and dry environment.[1] For maximum stability, storing under an inert atmosphere is ideal.
Section 4: Key Experimental Protocols & Data
Protocol: Purification by Flash Column Chromatography
This protocol is designed to separate the target compound from less polar impurities (e.g., unreacted 8-bromo-2-methylquinoline) and more polar baseline impurities (e.g., polymerization products).
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a thick slurry.
-
Solvent Evaporation: Gently remove the solvent from the slurry under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This "dry loading" technique prevents band broadening and improves separation.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system. A typical column size is 50-100 times the weight of the crude material.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with the selected solvent system. The polarity of the eluent should be gradually increased to effectively separate the compounds. Monitor the fractions by Thin-Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield the purified this compound.
Data Table: Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Gradient: Hexanes/Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. The amino group imparts significant polarity, requiring a more polar eluent than its precursors. |
| TLC Visualization | UV light (254 nm) and/or Iodine stain | The quinoline ring is UV-active. An iodine chamber can help visualize compounds that are less UV-active. |
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Acta Crystallographica Section E. (n.d.). 8-Bromo-2-methylquinoline. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of 8-aminoquinoline antimalarial agents. Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
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- 3. researchgate.net [researchgate.net]
- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Experimental Protocols for 4-Amino-8-bromo-2-methylquinoline Derivatives
Welcome to the technical support center for the synthesis and refinement of experimental protocols for 4-Amino-8-bromo-2-methylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your experimental success.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with significant pharmacological applications.[1][2] Derivatives of 4-aminoquinoline, in particular, form the backbone of several critical drugs, most notably the antimalarial agent Chloroquine.[1] The introduction of substituents like a bromine atom at the 8-position and a methyl group at the 2-position creates a versatile intermediate, this compound, which serves as a valuable building block for developing new therapeutic agents, including anticancer and antimalarial drugs.[3] The bromo and amino functional groups are strategic handles for further molecular elaboration through reactions like cross-coupling and nucleophilic substitutions.[3]
However, the synthesis of polysubstituted quinolines can be challenging, often plagued by issues such as low yields, side reactions, and purification difficulties.[4][5] This guide provides a structured approach to navigate these common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and handling of this compound derivatives.
Q1: What is the most reliable general method for synthesizing the 2,4,8-trisubstituted quinoline core?
A1: The Friedländer annulation is one of the most robust and widely used methods for constructing substituted quinolines.[4][6] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[4][7] For the target molecule, this would typically involve reacting a 2-amino-3-bromobenzaldehyde or a related ketone with acetone or a similar carbonyl compound. While classic methods often used harsh conditions, modern protocols employ milder catalysts like p-toluenesulfonic acid or various Lewis acids to improve yields and reduce side reactions.[6][8]
Q2: Why are my reaction yields consistently low when using the Friedländer synthesis?
A2: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[4] Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the degradation of starting materials or the desired product.[4] A significant competing side reaction is the self-condensation (aldol condensation) of the ketone reactant, which consumes the starting material and reduces the yield of the quinoline.[4][5] The choice of catalyst and solvent is also critical; an inappropriate system can result in low conversion rates or the formation of undesired byproducts.[4]
Q3: My crude product is a dark, tarry substance. How can I effectively purify it?
A3: Tar formation is common in many classical quinoline syntheses, such as the Skraup synthesis, due to harsh acidic and oxidizing conditions.[9] For products like this compound, a multi-step purification strategy is often necessary.
-
Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the basic aminoquinoline, moving it to the aqueous layer and leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product, which can be extracted back into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is the next step. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: The final step for obtaining a highly pure, crystalline solid is recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Q4: What are the key safety precautions when working with these compounds and their synthetic precursors?
A4: Standard laboratory safety protocols must be strictly followed.
-
Handling Reagents: Many reagents used in quinoline synthesis, such as strong acids (H₂SO₄), bases (KOH), and brominating agents, are corrosive and toxic. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Product Hazards: Substituted quinolines may have unknown toxicological properties. Based on related compounds, they should be handled with care, avoiding inhalation, ingestion, and skin contact.[10]
-
Reaction Monitoring: Some quinoline syntheses, like the Skraup reaction, can be highly exothermic and must be carefully controlled to prevent runaway reactions.[9]
Section 2: Detailed Experimental Protocol - Friedländer Synthesis
This section provides a detailed, step-by-step protocol for a plausible synthesis of a key intermediate, which can then be aminated. We will focus on the synthesis of 8-Bromo-2-methylquinoline as a representative example.
Protocol: Synthesis of 8-Bromo-2-methylquinoline via Modified Skraup Reaction
The Skraup reaction is a classic method that, while sometimes vigorous, can be effectively controlled to produce the desired quinoline core. This modified protocol uses a moderator to control the reaction's exothermicity.[9]
Materials:
-
2-Bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
2-Nitro-bromobenzene (as an oxidizing agent)
-
Boric acid (as a moderator)[11]
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ammonia solution (conc. NH₃·H₂O)
-
2-Propanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2-bromoaniline (1.0 eq).
-
Addition of Reagents: To the flask, add 18% HCl solution, and boric acid (1.0 eq).[11] Begin stirring and heat the mixture to reflux (approx. 100-110 °C).
-
Slow Addition: Prepare a mixture of crotonaldehyde (1.2 eq) and 2-nitro-bromobenzene (0.2 eq). Add this mixture dropwise to the refluxing solution over 1 hour with vigorous stirring. Causality: Slow addition is crucial to control the exothermic reaction and prevent excessive tar formation.[9]
-
Reaction: Maintain the reaction at reflux with stirring for an additional 2.5-3 hours.[11]
-
Work-up:
-
Add anhydrous ZnCl₂ (1.0 eq) and stir vigorously for 30 minutes.[11]
-
Cool the reaction mixture in an ice bath. A crude brown solid should precipitate.
-
Filter the solid and wash it with cold 2-propanol.
-
Dissolve the collected solid in water and carefully neutralize the solution to a pH of ~8 using a concentrated ammonia solution.[11] The product will precipitate.
-
-
Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum. The crude 8-Bromo-2-methylquinoline can be further purified by recrystallization from an ethanol/water mixture to yield a grey or off-white solid.[11]
Workflow Visualization
Caption: Workflow for the synthesis of 8-Bromo-2-methylquinoline.
Section 3: Troubleshooting Guide
This section provides a question-and-answer guide to troubleshoot specific issues encountered during synthesis, purification, and characterization.
Synthesis Troubleshooting
Q: My reaction yield is extremely low, and the main product is a polymeric tar. What went wrong?
A: This is a classic problem in quinoline synthesis, often caused by uncontrolled polymerization or degradation.
| Problem | Possible Cause | Suggested Solution | Citation |
| Low Yield & Tar Formation | Reaction temperature was too high or the addition of reagents was too fast, causing an uncontrolled exotherm. | 1. Ensure slow, dropwise addition of reactants with efficient stirring and cooling. 2. Use a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent. 3. Optimize the temperature; avoid excessive heating. | [9] |
| Incomplete Reaction | Insufficient reaction time or catalyst activity. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Extend the reaction time if starting material is still present. 3. Ensure the catalyst (e.g., acid) is fresh and used in the correct concentration. | [4][5] |
| Mixture of Regioisomers | (Applicable in Combes synthesis with unsymmetrical diketones) Steric and electronic effects directing cyclization to multiple positions. | 1. Modify the substituents on the aniline or diketone to favor one isomer sterically. 2. Experiment with different acid catalysts (e.g., H₂SO₄ vs. Polyphosphoric acid), as this can alter the isomer ratio. | [9][12] |
Troubleshooting Logic: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Purification and Characterization Troubleshooting
Q: I am unable to get my final product to crystallize. What should I try?
A: Failure to crystallize is usually due to persistent impurities or using an inappropriate solvent.
-
Purity Check: Run a high-resolution TLC or ¹H NMR of your amorphous solid. If significant impurities are visible, another round of column chromatography is necessary.
-
Solvent Screening: Take small aliquots of your product and test different solvents. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful batch can also initiate crystallization.
Q: My ¹H NMR spectrum shows broad peaks for the amine proton and some aromatic protons. Is this normal?
A: Yes, this can be normal. The N-H proton of the amino group can undergo chemical exchange, which often results in a broad singlet that may not integrate perfectly. Its chemical shift can also vary depending on the solvent and concentration. Broadening of adjacent aromatic protons can sometimes occur due to quadrupolar effects from the nitrogen atom or restricted bond rotation. Running the NMR in a different solvent (e.g., DMSO-d₆ instead of CDCl₃) can sometimes sharpen these peaks.
Expected Spectroscopic Data
The following table provides approximate, expected chemical shifts for the core 8-bromo-2-methylquinoline structure. The addition of the 4-amino group will cause shifts in these values, particularly for protons on the same ring.
| Proton | Approximate ¹H NMR Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (at C2) | 2.7 - 2.8 | singlet (s) |
| H3 | 7.2 - 7.4 | doublet (d) |
| H4 | 7.9 - 8.1 | doublet (d) |
| H5 | 7.9 - 8.1 | doublet (d) |
| H6 | 7.3 - 7.5 | triplet (t) |
| H7 | 7.6 - 7.8 | doublet (d) |
Note: Data are estimations based on related structures.[11][13] Actual values will vary based on the full substitution pattern and solvent.
Section 4: Downstream Derivatization
The this compound scaffold is primed for further modification, making it a valuable intermediate in medicinal chemistry. The two key functional handles are the C8-Bromo group and the C4-Amino group.
Reactions at the C8-Bromo Position
The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form a new C-C bond, attaching aryl, heteroaryl, or alkyl groups.[14]
-
Buchwald-Hartwig Amination: Reacts with amines in the presence of a palladium catalyst and a strong base to form a new C-N bond, creating more complex diamine structures.
Reactions at the C4-Amino Position
The amino group is a nucleophile and can be derivatized through several common reactions.
-
Acylation/Sulfonylation: Reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. This is a common strategy to explore structure-activity relationships.[15]
-
Reductive Amination: Can be used to form more complex secondary or tertiary amines if the amino group is primary.
Derivatization Pathways
Caption: Key downstream derivatization pathways for the core scaffold.
References
- BenchChem. (2025).
-
Al-Ostoot, F.H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis.
-
Wikipedia. Combes quinoline synthesis. [Link]
- Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
-
Alebeche, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Wang, H., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E. [Link]
-
MySkinRecipes. This compound. [Link]
- Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
Al-Zoubi, R.M. (2015). Synthesis of Quinoline and derivatives. [Link]
-
PubChem. 2-Methyl-8-aminoquinoline. [Link]
-
Kumar, A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. ResearchGate. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Amino-8-bromo-2-methylquinoline
Introduction: The Quinoline Core in Modern Research
Substituted quinolines are a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials. 4-Amino-8-bromo-2-methylquinoline is a key heterocyclic building block, offering multiple functionalization points for the synthesis of novel compounds in drug discovery programs, particularly in the development of antimalarial and anticancer agents.[1] Given its role as a critical intermediate, unambiguous structural verification is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the structural elucidation of such organic molecules.[2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic characteristics of this compound. In the absence of direct, published experimental spectra for this specific compound, we will leverage a comparative approach, dissecting the electronic effects of each substituent by analyzing experimentally-derived data from closely related analogues. This method not only allows for a robust prediction of the target molecule's spectral signature but also provides researchers with a deeper understanding of structure-spectra correlations within the quinoline family.
Molecular Structure and IUPAC Numbering
A standardized numbering system is essential for unambiguous spectral assignment. The IUPAC convention for the quinoline ring system is used throughout this guide.
Caption: IUPAC numbering of this compound.
Experimental Protocol and Analytical Workflow
Acquiring high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol is a self-validating system designed for compounds of this class.
Step-by-Step Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3] The higher concentration for ¹³C NMR is necessary due to its lower natural abundance and gyromagnetic ratio.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is often a first choice for its excellent dissolving properties for many organic compounds.
-
Homogenization: Ensure complete dissolution, using gentle vortexing or sonication if necessary. A homogenous solution is crucial for achieving sharp, well-resolved NMR signals.[3]
-
Filtration (Critical Step): Filter the sample solution directly into a high-quality 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool. This step removes any particulate matter, which can severely degrade magnetic field homogeneity and result in broad spectral lines.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with a unique identifier.
Data Acquisition Workflow
The logical flow from a prepared sample to a fully assigned structure involves a series of 1D and 2D NMR experiments.
Caption: Standard workflow for NMR-based structure elucidation.
Comparative Analysis: Deconstructing Substituent Effects
To accurately predict the spectrum of the target molecule, we must first understand the influence of each substituent on the quinoline scaffold. This is achieved by comparing the experimental NMR data of quinoline with its substituted derivatives.
| Compound / Position | Quinoline | 4-Amino-2-methylquinoline | 8-Bromo-2-methylquinoline [3] |
| ¹H NMR (δ, ppm) | |||
| H-2 | 8.89 (dd) | - | - |
| H-3 | 7.41 (dd) | 6.36 (s) | 7.23 (d) |
| H-4 | 8.12 (dd) | - | 8.00 (d) |
| H-5 | 7.75 (d) | 7.93 (d) | 7.95 (d) |
| H-6 | 7.52 (ddd) | 7.42 (t) | 7.30 (t) |
| H-7 | 7.65 (ddd) | 7.60 (t) | 7.73 (dd) |
| H-8 | 8.08 (d) | 7.82 (d) | - |
| 2-CH₃ | - | 2.45 (s) | 2.72 (s) |
| 4-NH₂ | - | 4.75 (br s) | - |
| ¹³C NMR (δ, ppm) | |||
| C-2 | 150.2 | 158.2 | 158.9 (pred.) |
| C-3 | 120.9 | 98.2 | 121.8 (pred.) |
| C-4 | 136.1 | 151.7 | 136.0 (pred.) |
| C-4a | 128.2 | 123.5 | 128.0 (pred.) |
| C-5 | 129.4 | 122.0 | 133.0 (pred.) |
| C-6 | 126.5 | 123.5 | 127.3 (pred.) |
| C-7 | 127.6 | 128.9 | 127.6 (pred.) |
| C-8 | 129.0 | 118.8 | 117.5 (pred.) |
| C-8a | 148.4 | 148.9 | 146.5 (pred.) |
| 2-CH₃ | - | 24.8 | 25.0 (pred.) |
Note: Data is typically referenced to TMS in CDCl₃. Predicted ¹³C values for 8-Bromo-2-methylquinoline are estimated based on established substituent effects.
Interpretation of Substituent Effects
-
2-Methyl Group (-CH₃): This is a weak electron-donating group. Its primary effect is observed on the adjacent C-2 and C-3 positions. In 8-bromo-2-methylquinoline, the methyl protons appear as a sharp singlet around δ 2.72 ppm.[3]
-
4-Amino Group (-NH₂): This is a powerful electron-donating group (EDG) that acts through resonance. Its effect is most pronounced at the ortho (C-3) and para (C-5, C-7, C-8a) positions. This strong shielding effect causes a dramatic upfield shift of the H-3 proton to δ 6.36 ppm in 4-amino-2-methylquinoline. Similarly, the C-3 carbon is shifted significantly upfield to δ 98.2 ppm. The protons of the amino group itself typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.
-
8-Bromo Group (-Br): Bromine exerts a dual effect. It is electron-withdrawing through induction but can be weakly electron-donating through resonance. Its primary influence is a deshielding (downfield) effect on the adjacent H-7 proton. The most significant impact is on the ipso-carbon (C-8), which is directly attached to the bromine, causing it to shift upfield due to the "heavy atom effect".
Predicted NMR Profile of this compound
By combining the observed effects, we can construct a detailed predicted NMR spectrum for the target molecule. The powerful electron-donating 4-amino group is expected to dominate the electronic environment of the pyridine ring, while the 8-bromo group will primarily influence the carbocyclic ring.
Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Key Couplings |
| 2-CH₃ | ~2.5 | s | 3H | Singlet, influenced by 4-NH₂ group. |
| H-3 | ~6.4 | s | 1H | Singlet due to lack of adjacent proton; strongly shielded by 4-NH₂. |
| 4-NH₂ | ~4.8-5.2 | br s | 2H | Broad singlet, exchangeable proton. |
| H-5 | ~7.8 | d | 1H | Doublet, coupled to H-6 (J ≈ 8 Hz). |
| H-6 | ~7.2 | t | 1H | Triplet, coupled to H-5 and H-7 (J ≈ 8 Hz). |
| H-7 | ~7.6 | d | 1H | Doublet, coupled to H-6 (J ≈ 8 Hz); deshielded by 8-Br. |
Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Rationale |
| 2-CH₃ | ~25.0 | Typical chemical shift for a methyl group on an aromatic ring. |
| C-3 | ~98.5 | Strongly shielded by the adjacent 4-NH₂ group. |
| C-8 | ~117.0 | Ipso-carbon attached to bromine, shifted upfield. |
| C-6 | ~124.0 | Shielded by para-relationship to 4-NH₂. |
| C-4a | ~124.5 | Shielded by 4-NH₂. |
| C-7 | ~128.0 | Influenced by adjacent bromine. |
| C-5 | ~132.0 | Deshielded by proximity to the pyridine ring and bromine. |
| C-8a | ~147.0 | Quaternary carbon, relatively insensitive to 8-Br. |
| C-4 | ~151.5 | Quaternary carbon attached to the amino group. |
| C-2 | ~158.0 | Quaternary carbon attached to the methyl group. |
Advanced Structural Verification: The Role of 2D NMR
While 1D NMR provides the primary data, unambiguous assignment for a polysubstituted system like this requires 2D NMR experiments. These techniques reveal through-bond and through-space correlations, confirming the connectivity and spatial relationships of atoms.
-
COSY (Correlation Spectroscopy): Would confirm the connectivity of the H-5/H-6/H-7 spin system in the carbocyclic ring through cross-peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton signal with the carbon to which it is attached, confirming the assignments for C-3, C-5, C-6, C-7, and the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons over two or three bonds. The diagram below illustrates the key expected HMBC correlations that would definitively confirm the structure.
Sources
A Senior Application Scientist’s Guide to the Mass Spectrometry Characterization of 4-Amino-8-bromo-2-methylquinoline
Introduction
In the landscape of pharmaceutical and materials science research, substituted quinolines are foundational scaffolds. 4-Amino-8-bromo-2-methylquinoline, in particular, serves as a critical intermediate for synthesizing bioactive molecules, including potential antimalarial and anticancer agents, and for developing novel fluorescent probes.[1] Its precise structural confirmation and purity assessment are non-negotiable for advancing drug development pipelines and ensuring the integrity of materials science applications. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural insight.
This guide provides an in-depth comparison of mass spectrometry methodologies for the robust characterization of this compound. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental design, compare ionization techniques based on the analyte's specific physicochemical properties, and detail the workflows required for unambiguous structural elucidation.
Analyte Overview: Physicochemical Properties
A successful mass spectrometry analysis begins with a fundamental understanding of the analyte. The properties of this compound dictate our strategic choices for ionization, fragmentation, and detection.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | [1] |
| Monoisotopic Mass | 235.9953 g/mol | Calculated |
| Average Mass | 237.10 g/mol | [1] |
| Key Structural Features | Basic amino group (-NH₂), Aromatic quinoline core, Methyl substituent (-CH₃), Halogen (Bromine) | [1] |
| Predicted Ionization Behavior | The basic amino group is readily protonated, making it an excellent candidate for positive-mode electrospray ionization (ESI). The overall aromaticity and moderate polarity also suggest suitability for atmospheric pressure chemical ionization (APCI).[2][3] |
Part 1: A Comparative Analysis of Ionization Techniques
The first and most critical step in MS analysis is the conversion of the neutral analyte into a gas-phase ion.[4] The choice of ionization source is paramount and directly impacts sensitivity and data quality. For a molecule like this compound, three primary atmospheric pressure ionization techniques warrant consideration: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).
Head-to-Head Comparison: ESI vs. APCI vs. APPI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Principle | A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. Solvent evaporation leads to gas-phase ions.[2][5] | A corona discharge ionizes a solvent vapor, which then transfers a proton to the vaporized analyte.[2] | A UV lamp emits photons that directly ionize the analyte or a dopant molecule, which then ionizes the analyte.[4] |
| Best For | Polar, ionizable, and large, non-volatile molecules (e.g., peptides, proteins).[2][3] | Less polar, smaller, and more volatile compounds that are neutral in solution.[2][3] | Nonpolar and moderately polar compounds, particularly those with aromatic systems. Less susceptible to matrix effects.[6] |
| Pros for this Analyte | The basic amino group makes it highly suitable for protonation and detection in positive ion mode.[3] | Efficiently ionizes the quinoline core, potentially with less matrix suppression than ESI. | Excellent for aromatic systems and can ionize compounds that are challenging for ESI and APCI. |
| Cons for this Analyte | Can be susceptible to ion suppression from matrix components. May not be efficient if the analyte is not sufficiently polar. | Requires the analyte to be thermally stable and volatile enough to enter the gas phase. | May require a dopant for efficient ionization depending on the analyte's ionization potential. |
| Expected Ion | [M+H]⁺ | [M+H]⁺ | M⁺• or [M+H]⁺ |
Decision Workflow: Selecting the Optimal Ionization Source
The following workflow provides a logical path to determining the best ionization technique for this compound.
Caption: Workflow for selecting the optimal ionization source.
Experimental Protocol: Ionization Source Screening
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution in a typical mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive ion mode.
-
System Setup: Use a liquid chromatography (LC) system coupled to a mass spectrometer. For initial screening, bypass the LC column and introduce the sample via flow injection analysis (FIA) at a flow rate of 0.2 mL/min.
-
ESI Analysis:
-
Equip the mass spectrometer with the ESI source operating in positive ion mode.
-
Set the mass analyzer to scan a range of m/z 100-400.
-
Inject 5 µL of the working solution and acquire data. Look for the protonated molecule [M+H]⁺ at approximately m/z 237.0 and 239.0.
-
-
APCI Analysis:
-
If the ESI signal is weak or if comparing ionization efficiency, switch to the APCI source.[7]
-
Allow the source to reach thermal stability as per the manufacturer's instructions.
-
Inject 5 µL of the working solution under the same MS conditions and acquire data, again looking for the characteristic isotopic pattern of the [M+H]⁺ ion.
-
-
Data Evaluation: Compare the signal-to-noise (S/N) ratio and absolute intensity of the [M+H]⁺ ion peaks obtained from each source to determine the most sensitive method for this specific analyte.
Part 2: Unambiguous Formula Confirmation with High-Resolution Mass Spectrometry (HRMS)
Once an effective ionization method is established, the next step is to confirm the elemental composition. Low-resolution instruments provide nominal mass, but HRMS instruments (like TOF or Orbitrap) provide a mass measurement with high accuracy (typically < 5 ppm error), allowing for the confident assignment of an elemental formula.[8]
The Bromine Isotope Signature: A Definitive Marker
A key feature of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively). This results in a highly characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da. This "M" and "M+2" pattern is a powerful diagnostic tool.[9]
| Ion | Elemental Formula | Theoretical Monoisotopic Mass (m/z) |
| [M+H]⁺ | [C₁₀H₁₀⁷⁹BrN₂]⁺ | 237.0031 |
| [M+2+H]⁺ | [C₁₀H₁₀⁸¹BrN₂]⁺ | 238.9990 |
Experimental Protocol: HRMS Analysis for Formula Verification
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap, calibrated according to the manufacturer's specifications immediately prior to analysis.
-
Method Setup: Infuse the 1 µg/mL working solution directly or use a suitable LC method for sample introduction.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-400. Ensure the resolution is set to a minimum of 20,000 (FWHM).
-
Data Analysis:
-
Extract the spectrum for the analyte peak.
-
Measure the accurate mass of the monoisotopic peak ([M+H]⁺) and its corresponding M+2 isotope peak.
-
Verify that the mass difference between the two peaks is approximately 1.9959 Da.
-
Use the instrument's software to calculate the elemental formula based on the measured accurate mass of the monoisotopic peak. The mass error should be less than 5 ppm.
-
Confirm that the measured isotopic pattern closely matches the theoretical pattern for a molecule containing one bromine atom.
-
Part 3: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
While HRMS confirms the elemental formula, it does not confirm the structure (i.e., the specific arrangement of atoms). Tandem mass spectrometry (MS/MS or MS²) is employed for this purpose.[10] In an MS/MS experiment, the ion of interest (the precursor ion, in this case, [M+H]⁺) is mass-selected, subjected to fragmentation (commonly through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are mass-analyzed. The resulting fragmentation pattern serves as a structural fingerprint.[11]
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is predicted to occur at the weakest bonds and involve stable neutral losses. The quinoline ring itself is relatively stable, but substituents can be cleaved.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Predicted Fragment Ions and Rationale
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Rationale |
| 237.0 / 239.0 | 222.0 / 224.0 | •CH₃ (15 Da) | Loss of the methyl radical from the 2-position. The bromine isotope pattern is retained. |
| 237.0 / 239.0 | 220.0 / 222.0 | NH₃ (17 Da) | Loss of ammonia from the protonated 4-amino group. The bromine isotope pattern is retained. |
| 237.0 / 239.0 | 158.0 | •Br (79/81 Da) | Homolytic cleavage of the C-Br bond. This fragment will not have the 1:1 isotope pattern. |
| 237.0 / 239.0 | 209.0 / 211.0 | HCN (27 Da) + H | A common fragmentation pathway for aromatic amines involving the amino group and an adjacent ring carbon. The bromine isotope pattern is retained. |
Experimental Protocol: MS/MS Analysis for Structural Confirmation
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, ion trap, or Orbitrap) is required.
-
Method Setup:
-
Introduce the sample via FIA or LC.
-
Set the instrument to Product Ion Scan mode.
-
In the first mass analyzer (MS1), select the monoisotopic precursor ion, m/z 237.0.
-
In the collision cell, apply a range of collision energies (e.g., stepping from 10-40 eV) to induce fragmentation. The optimal energy will produce a rich spectrum of fragment ions.
-
In the second mass analyzer (MS2), scan a mass range (e.g., m/z 50-250) to detect all product ions.
-
-
Repeat for Isotope: Repeat the experiment, selecting the M+2 precursor ion (m/z 239.0) in MS1. The resulting product ion spectrum should show fragments that are all shifted up by 2 Da for any fragment still containing the bromine atom. This confirms the location of the bromine on those fragments.
-
Data Interpretation: Match the observed product ions to the predicted fragmentation pathway. The presence of the expected fragments provides strong evidence for the proposed chemical structure.
Conclusion and Recommendations
The comprehensive characterization of this compound is efficiently achieved through a systematic mass spectrometry workflow.
-
Starting Point: Due to the presence of the basic amino group, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point for achieving high sensitivity. However, a direct comparison with APCI is prudent to ensure optimal ionization efficiency.[3][7]
-
Confirmation: High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous elemental formula confirmation. The characteristic 1:1 isotopic pattern for bromine provides a definitive diagnostic marker that must be present.[9]
-
Elucidation: Tandem Mass Spectrometry (MS/MS) provides the final piece of the puzzle, offering a structural fingerprint through controlled fragmentation. The observed product ions should be rationalized against predicted pathways to confirm the connectivity of the atoms.[10][11]
By following this multi-faceted approach, researchers, scientists, and drug development professionals can confidently verify the identity and structure of this compound, ensuring the quality and integrity of their subsequent research and development efforts.
References
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Kovács, L., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
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Gülcan, M., et al. (2002). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]
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University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]
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Vilas, A. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. Available at: [Link]
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AxisPharm. Electrospray and APCI Mass Analysis. Available at: [Link]
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Abou-El-Soaad, M. F., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Di Giorgio, C., et al. (2004). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]
-
Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography? Available at: [Link]
-
Smith, R. M. (2003). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]
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Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
Hogenboom, A. C., et al. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. Journal of Mass Spectrometry. Available at: [Link]
-
J. Am. Soc. Mass Spectrom. (2018). The structures of the substituted quinolines. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). (2024). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Available at: [Link]
-
Wikipedia. Tandem mass spectrometry. Available at: [Link]
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LCGC. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. Available at: [Link]
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ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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PubChem. 4-Amino-2-methylquinoline. Available at: [Link]
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PubMed. 8-Bromo-2-methyl-quinoline. Available at: [Link]
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PubChem. 2-Methyl-8-aminoquinoline. Available at: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]
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Definitive Structural Elucidation of 4-Amino-8-bromo-2-methylquinoline: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the single-crystal X-ray diffraction technique for the definitive structural determination of 4-Amino-8-bromo-2-methylquinoline, a key intermediate in pharmaceutical development.[1][2] We will explore the causality behind the experimental choices in X-ray crystallography, from crystal growth to data refinement, establishing a self-validating protocol. Furthermore, this guide presents a comparative analysis with alternative characterization techniques, including Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry, to provide researchers, scientists, and drug development professionals with a holistic understanding of the optimal analytical strategies for this class of compounds.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For the unambiguous determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing), single-crystal X-ray diffraction is the unparalleled gold standard. This level of detail is crucial for understanding structure-activity relationships (SAR), polymorphism, and designing new molecular entities.[3]
Experimental Protocol: From Solution to Structure
The successful X-ray crystal structure analysis begins with the most critical and often most challenging step: growing a high-quality single crystal.
Step 1: High-Purity Material Synthesis and Preparation The starting material, this compound, must be of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[4] Synthesis can be achieved through established routes for quinoline derivatives, often involving cyclization reactions.[5][6]
Step 2: Single Crystal Growth Protocol (Slow Evaporation) The slow evaporation technique is a robust and widely used method for growing high-quality single crystals suitable for X-ray diffraction.[7] This method relies on gradually increasing the solute concentration to the point of supersaturation, which induces the formation of a single, well-ordered crystal nucleus.
-
Solvent Selection: The choice of solvent is paramount. The ideal solvent should dissolve the compound moderately; if the compound is too soluble, it will be difficult to reach supersaturation, and if it is poorly soluble, it will precipitate as a powder.[4] For the closely related compound 8-bromo-2-methylquinoline, ethanol was used successfully.[8] Therefore, ethanol or a mixture such as chloroform-ethanol is a logical starting point.
-
Protocol:
-
Dissolve this compound in the chosen solvent (e.g., ethanol) at room temperature to create a near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm and puncture it with a few small holes using a needle. This restricts the rate of solvent evaporation, allowing for slow crystal growth, which is essential for quality.
-
Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.
-
Once suitable crystals have formed, carefully harvest them using a spatula or forceps.
-
Step 3: X-ray Data Collection High-quality crystals are mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is typically collected using a monochromatic X-ray source, such as Molybdenum (Mo Kα) or Copper (Cu Kα) radiation.[3] The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
Step 4: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Specialized software like SHELXS and SHELXL are commonly used for this process.[8] The final refined structure provides the precise atomic coordinates, from which bond lengths, angles, and intermolecular interactions like hydrogen bonding or π-π stacking can be analyzed.[9][10]
Visualizing the SC-XRD Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
A Comparative Analysis of Characterization Techniques
While SC-XRD provides the definitive solid-state structure, it is part of a broader suite of analytical tools. Each technique offers complementary information, and their combined use provides a complete picture of the compound's identity, purity, and properties.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| Single-Crystal XRD (SC-XRD) | Absolute 3D molecular structure, bond lengths/angles, stereochemistry, intermolecular interactions, crystal packing.[11] | Single, high-quality crystal (0.1-0.5 mm). | Unambiguous, definitive structural data; "gold standard". | Crystal growth can be difficult and time-consuming; not suitable for amorphous or non-crystalline materials. |
| Powder XRD (PXRD) | Crystalline phase identification, polymorphism screening, bulk sample crystallinity, unit cell parameters.[3] | Microcrystalline powder (~10-20 mg). | Fast, non-destructive, excellent for bulk characterization and quality control. | Does not provide atomic coordinates or detailed structural information; peak overlap can be an issue in mixtures. |
| NMR Spectroscopy (¹H, ¹³C) | Molecular structure in solution (atom connectivity), confirmation of functional groups, purity assessment.[8][12] | Soluble sample (~5-10 mg) in a deuterated solvent. | Excellent for confirming the covalent structure and purity in the solution state; relatively fast. | Provides an average structure in solution, not the solid-state conformation; less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with HRMS), fragmentation patterns for structural clues. | Small amount of sample (~1 µg - 1 mg), soluble or volatile. | Extremely high sensitivity, accurate mass determination. | Does not provide information on atom connectivity or stereochemistry; isomers are often indistinguishable. |
Strategic Application of Techniques
A logical workflow for characterizing a new batch of this compound would involve using these techniques synergistically.
-
Initial Confirmation: Mass Spectrometry is used first to confirm the molecular weight (237.10 g/mol for C₁₀H₉BrN₂) and, with high resolution, the elemental formula.[1][13]
-
Structural Verification & Purity: NMR Spectroscopy confirms the expected covalent structure in solution and is a primary tool for assessing purity.
-
Bulk Crystallinity: PXRD is used to analyze the bulk powder, ensuring it is a single crystalline phase and providing a fingerprint for future batch-to-batch comparisons.
-
Definitive Structure: SC-XRD is the final step, providing the absolute proof of structure and critical information about the solid-state packing that influences physical properties like solubility and stability.
Interrelation of Analytical Methods
Caption: Relationship between analytical techniques for characterization.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. While spectroscopic methods like NMR and Mass Spectrometry are indispensable for verifying molecular identity and purity in solution, they cannot provide the definitive three-dimensional structural information of the solid state. Powder X-ray diffraction is a powerful tool for assessing bulk crystallinity and identifying polymorphs. However, it is the successful application of single-crystal X-ray diffraction that delivers the unambiguous atomic-level detail of molecular conformation and crystal packing. This information is not merely academic; it is fundamental to advancing drug development, enabling a deeper understanding of a compound's physicochemical properties and its interactions in a biological system. Therefore, SC-XRD should be considered an essential component of the characterization workflow for crucial pharmaceutical intermediates like this compound.
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A Comparative Guide to the Biological Activity of 4-Amino-8-bromo-2-methylquinoline Derivatives
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents on the bicyclic framework.[6] This guide focuses on a specific, promising subclass: 4-Amino-8-bromo-2-methylquinoline derivatives . The strategic placement of an amino group at the C4 position, a bromine atom at C8, and a methyl group at C2 creates a unique electronic and steric profile, making these compounds compelling candidates for drug development.[7][8] This document provides a comparative analysis of the primary biological activities of these derivatives, grounded in experimental data, to elucidate structure-activity relationships and guide future research endeavors.
Part 1: Anticancer Activity - Targeting Cellular Proliferation
Quinoline-based compounds have emerged as potent anticancer agents, acting through diverse mechanisms to thwart malignant cell growth.[9][10] These mechanisms often involve the inhibition of critical cellular machinery, such as topoisomerases and protein kinases, or the induction of programmed cell death (apoptosis).[9] The 4-aminoquinoline core, in particular, is a well-established pharmacophore in anticancer drug design.[11][12]
Comparative Analysis of Anticancer Potency
While specific data for a wide range of this compound derivatives is nascent, we can infer their potential by comparing structurally related quinoline compounds against various human cancer cell lines. The data below illustrates how substitutions on the quinoline scaffold dictate cytotoxic efficacy, typically measured by the half-maximal inhibitory concentration (IC₅₀).
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 | 1.38 | Chalcone moiety linked to a 2-methylquinoline |
| HCT-116 | 5.34 | ||
| MCF-7 | 5.21 | ||
| 4-Aminoquinoline Derivative (10) | MCF-7 | ~2x Doxorubicin | N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine |
| 4-Aminoquinoline Derivative (11) | MCF-7 | ~2-3x Doxorubicin | 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amine |
| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 | 8.50 | Morpholine at C2, substituted aniline at C4 |
| Quinoline-Amidrazone Hybrid (10d) | A549 (Lung) | 43.1 | Amidrazone scaffold with ethyl carboxylate |
| MCF-7 (Breast) | >100 | ||
| 8-Hydroxyquinoline-5-sulfonamide (3c) | C-32 (Melanoma) | ~Cisplatin | 8-hydroxy group, sulfonamide at C5 |
Data synthesized from multiple sources for comparative illustration.[11][13][14][15][16]
Causality Behind Experimental Design: The choice of diverse cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) is critical for establishing the breadth and selectivity of a compound's anticancer activity. Comparing IC₅₀ values against a standard chemotherapeutic agent like Doxorubicin or Cisplatin provides a benchmark for potency.[11][14] The presence of the 2-methyl group in compound 11 appears to enhance potency compared to its unsubstituted counterpart 10 , highlighting the importance of this specific substitution.[11]
Visualizing the Experimental & Mechanistic Landscape
To systematically evaluate novel quinoline derivatives, a structured workflow is essential. This begins with broad cytotoxicity screening and funnels promising candidates toward more detailed mechanistic studies.
Caption: Quinoline derivatives can stabilize the topoisomerase-DNA complex, leading to permanent DNA breaks and apoptosis.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines. [17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (~37°C, 5% CO₂) to allow for cell attachment. [17]2. Compound Preparation: Prepare serial dilutions of the this compound derivatives in a complete cell culture medium. The final solvent (e.g., DMSO) concentration should not exceed 0.5% to avoid solvent-induced toxicity. [17]3. Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours under standard culture conditions. [17]5. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. [17]7. Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Part 2: Antimicrobial Activity - Combating Pathogenic Microbes
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel chemical entities with antibacterial activity. [18]Quinoline derivatives have a storied history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. Bromo-substituted quinolines, in particular, have demonstrated potent activity against a range of bacteria, including drug-resistant strains. [6][19]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
A primary mechanism for the antibacterial action of many quinoline derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. [7][19]These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting their function, these compounds effectively halt bacterial proliferation. [19]
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. The data below is derived from studies on bromo-substituted indolizinoquinoline-diones, which serve as excellent structural proxies to understand the potential of the this compound scaffold.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Key Structural Features |
| Indolizinoquinoline-dione (27) | S. aureus (MRSA) ATCC43300 | 0.031 | 9-bromo substituted core |
| Indolizinoquinoline-dione (1) | S. aureus ATCC25923 | ≤1.0 | 9-bromo substituted core |
| E. faecalis ATCC29212 | ≤1.0 | Inhibits DNA gyrase and Topoisomerase IV | |
| Indolizinoquinoline-dione (28) | Clinical MRSA Strains (MIC₉₀) | <0.0078 | Optimized for solubility and anti-MRSA activity |
| Quinolinequinone (QQ1, QQ5, QQ6) | S. aureus | 1.22 | Core quinolinequinone structure |
| Quinolinequinone (QQ2) | Clinically Resistant Staphylococcus spp. (MIC₅₀) | 2.44 | Core quinolinequinone structure |
Data synthesized from multiple sources for comparative illustration. [19][20][21] Structure-Activity Relationship Insights: The potent activity of compound 27 , with an MIC of just 0.031 µg/mL against Methicillin-resistant S. aureus (MRSA), underscores the significant contribution of the bromo-substitution to antibacterial potency. [19]Studies on these related compounds consistently show strong activity against Gram-positive bacteria. [19][21]The development of derivative 28 highlights a key aspect of drug development: modifying a potent scaffold to improve physicochemical properties like solubility, which is crucial for bioavailability and clinical utility. [20]
Visualizing the Antimicrobial Workflow & Mechanism
Determining the MIC is the foundational step in evaluating a compound's antibacterial potential. [22]
Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
The mechanism of action involves disrupting the crucial process of DNA replication in bacteria.
Caption: Inhibition of DNA gyrase by bromo-quinoline derivatives blocks DNA replication, leading to cell death.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism. [22][23][24]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). A typical concentration range might be 256 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. [22]
Conclusion and Future Directions
The comparative analysis of this compound derivatives and their structural analogs reveals a scaffold of significant therapeutic promise. The strategic incorporation of amino, bromo, and methyl groups provides a robust foundation for developing potent anticancer and antimicrobial agents. Structure-activity relationships inferred from related compounds strongly suggest that these molecules are likely to exhibit potent cytotoxicity against various cancer cell lines and significant inhibitory activity against pathogenic bacteria, particularly Gram-positive strains like MRSA.
Future research should focus on synthesizing a focused library of this compound derivatives to systematically explore the structure-activity relationship. Promising lead compounds identified through the in vitro assays described herein should be advanced to mechanistic studies to confirm their molecular targets and subsequently evaluated in in vivo models of cancer and infection to assess their efficacy and safety profiles. The continued exploration of this chemical space holds considerable potential for the discovery of next-generation therapeutic agents.
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The Evolving Landscape of Quinolines: A Comparative Efficacy Guide for Drug Discovery
An In-Depth Analysis of 4-Amino-8-bromo-2-methylquinoline in the Context of Established and Novel Quinoline-Based Bioactive Compounds
For Immediate Release
Shanghai, China – January 17, 2026 – The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] From the historical success of quinine and chloroquine in combating malaria to the recent approval of quinoline-based drugs for various cancers, this versatile structure continues to be a focal point for drug discovery and development.[2][3] This guide provides a comparative analysis of the efficacy of various quinoline-based compounds, with a special focus on the potential of this compound, a synthetic intermediate poised for the development of novel bioactive molecules.[4]
The Quinoline Core: A Privileged Scaffold in Therapeutics
Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and pharmacological activities, making it a highly valuable template in drug design.[8] The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure, with specific substitutions significantly influencing their mechanism of action and potency.
Anticancer Efficacy: A Tale of Diverse Mechanisms
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[9][10] Their mechanisms of action are multifaceted and often involve the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[9]
Comparative Anticancer Activity of Substituted Quinolines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several representative quinoline derivatives against various cancer cell lines, providing a quantitative comparison of their potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38[9] |
| HCT-116 (Colon) | 5.34[9] | ||
| MCF-7 (Breast) | 5.21[9] | ||
| 4-Amino-7-Chloroquinoline Derivative | N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | Not specified[5] |
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3[9] |
| Quinoline 12 | PC3 (Prostate) | 31.37[9] | |
| Quinoline 11 | PC3 (Prostate) | 34.34[9] | |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15[9] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml[10] |
| U937 (Leukemia) | 43.95 ± 3.53 µg/ml[10] | ||
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³[10] | |
| HTC-8 (Colon) | 0.314 - 4.65 µg/cm³[10] | ||
| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³[10] |
Key Signaling Pathways Targeted by Anticancer Quinolines
Quinoline-based anticancer agents often exert their effects by inhibiting critical signaling pathways. The diagram below illustrates a generalized representation of a key pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a known target for some quinoline derivatives.
Caption: Generalized signaling pathway inhibited by some anticancer quinoline derivatives.
Antimalarial Efficacy: A Legacy of Fighting Parasites
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a prime example.[11] The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's food vacuole.[1]
Structure-Activity Relationship (SAR) of 4-Aminoquinolines
The efficacy of 4-aminoquinoline derivatives against Plasmodium falciparum is highly dependent on their substitution pattern. Key SAR insights include:
-
7-Chloro Group: The presence of a 7-chloro group on the quinoline ring is often considered crucial for antimalarial activity.[1]
-
Side Chain: The nature of the side chain at the 4-amino position significantly influences activity and can help overcome chloroquine resistance.[1][12]
-
Electron-withdrawing groups: Electron-withdrawing groups at the 7-position can lower the pKa of the quinoline nitrogen, which may affect drug accumulation in the parasite's acidic food vacuole.[13]
Comparative Antimalarial Activity of Substituted Quinolines
The following table presents the in vitro antimalarial activity (IC50 values) of various quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound Class | Derivative | P. falciparum Strain | IC50 (nM) |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid | 4b | 3D7 (CQS) | 13.0 ± 0.2[14] |
| K1 (CQR) | 20 ± 10[14] | ||
| Quinoline Triazole Amide Analogues | 40 | D10 (CQS) | 349-1247[15] |
| K1 (CQR) | 349-1247[15] | ||
| 45 | D10 (CQS) | 349-1247[15] | |
| K1 (CQR) | 349-1247[15] | ||
| Monoquinoline (MAQ) | W2 (CQR) | 11.2 (HRPII assay)[16] | |
| 3D7 (CQS) | 5.8 (HRPII assay)[16] | ||
| Bisquinoline (BAQ) | W2 (CQR) | 10.8 (HRPII assay)[16] | |
| 3D7 (CQS) | 7.2 (HRPII assay)[16] |
The Potential of this compound
While direct experimental data on the biological efficacy of this compound is not yet publicly available, its structure suggests significant potential as a scaffold for novel therapeutic agents. It is primarily used as a building block in the synthesis of bioactive molecules, particularly for antimalarial and anticancer applications.[4]
Based on established SAR principles, the substituents on this molecule could contribute to its activity in the following ways:
-
4-Amino Group: Provides a key pharmacophoric feature for antimalarial activity and a site for further derivatization to modulate anticancer properties.
-
8-Bromo Group: The presence of a halogen at this position could influence the electronic properties of the quinoline ring system and potentially enhance interactions with biological targets. Previous studies have shown that halogen substitutions, particularly bromine and chlorine, can enhance antimalarial activity.[17]
-
2-Methyl Group: This group can impact the steric and electronic properties of the molecule, potentially influencing its binding affinity and selectivity for target proteins.
Experimental Protocols for Efficacy Evaluation
The assessment of the efficacy of quinoline-based compounds relies on a series of well-established in vitro and in vivo assays. The following provides a general overview of the experimental workflow.
Caption: General experimental workflow for evaluating the efficacy of quinoline-based compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
β-Hematin Inhibition Assay for Antimalarial Activity
This assay measures the ability of a compound to inhibit the formation of β-hematin (hemozoin), a crucial detoxification process for the malaria parasite.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a hematin solution, the test compound, and a buffer.
-
Induction of Precipitation: Initiate hemozoin formation by adding a solution like sodium acetate.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 60°C) for a set time.
-
Centrifugation: Centrifuge the samples to pellet the β-hematin.
-
Quantification: Wash the pellet and dissolve it in a known concentration of NaOH. Measure the absorbance to quantify the amount of β-hematin formed.
Conclusion and Future Directions
The quinoline scaffold remains a highly privileged and versatile platform in the quest for novel therapeutics. While a wealth of data exists for a multitude of derivatives, the specific biological profile of this compound remains to be fully elucidated. Its structural features, however, suggest a promising starting point for the development of potent anticancer and antimalarial agents. Further synthesis of derivatives and comprehensive biological evaluation are warranted to unlock the full therapeutic potential of this and other novel quinoline-based compounds. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of quinoline-based drugs.
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A Researcher's Guide to Validating the Mechanism of Action of 4-Amino-8-bromo-2-methylquinoline Analogs as Kinase Inhibitors
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring role in bioactive compounds, particularly as kinase inhibitors.[1] Molecules built on this framework, such as the 4-Amino-8-bromo-2-methylquinoline series, are promising candidates for targeted therapies in oncology and immunology.[2][3] Their therapeutic potential is predicated on a specific mechanism of action (MoA): the direct inhibition of key protein kinases that drive disease pathology.[4][5]
However, a phenotypic effect in a cell-based assay is merely the starting point. Rigorous MoA validation is the bedrock of translational success, differentiating a specific, on-target inhibitor from a promiscuous or cytotoxic compound. This guide provides a comprehensive, logic-driven framework for validating the hypothesized MoA of this compound analogs as kinase inhibitors. We will progress through a self-validating cascade of experiments, from confirming direct target binding in the complex cellular environment to quantifying downstream pathway modulation and the ultimate cellular outcome.
Part 1: The First Pillar of Validation: Confirming Target Engagement in a Live Cell Context
The foundational question for any targeted agent is: does the compound bind to its intended target inside a living cell? Answering this definitively requires moving beyond purified protein assays, which strip away the complexities of the cellular milieu—membrane permeability, intracellular ATP concentrations, and target protein localization—that profoundly influence a drug's behavior.[6][7] We will compare two robust, orthogonal methods for confirming target engagement in situ.
Method A: Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: The principle of CETSA is elegantly simple yet powerful: the binding of a ligand, such as our quinoline analog, stabilizes its target protein, making it more resistant to heat-induced denaturation.[8][9][10] This thermal stabilization provides direct, physical evidence of an interaction within the cell. It is a label-free method, making it ideal for interrogating the native target protein without genetic modification.
Caption: CETSA workflow from cell treatment to data analysis.
Trustworthiness: A Self-Validating Protocol for CETSA
This protocol is designed to provide clear, interpretable results for a hypothetical target, Kinase X.
-
Cell Preparation: Culture a relevant cell line (e.g., a cancer line known to express Kinase X) in 10 cm dishes to ~80% confluency.
-
Compound Treatment: Treat cells with either 10 µM of a this compound analog or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments), followed by a 3-minute cooling step at 25°C.[10]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[9]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of Kinase X using a standard Western blot protocol with a specific antibody.[11]
Data Presentation: Quantifying the Thermal Shift
The expected outcome is a rightward shift in the melting curve for the analog-treated cells, indicating target stabilization.
| Temperature (°C) | Vehicle Control (% Soluble Kinase X) | Analog A (10 µM) (% Soluble Kinase X) |
| 42 | 100% | 100% |
| 48 | 95% | 98% |
| 54 | 52% (Tm) | 89% |
| 60 | 15% | 55% (Tm) |
| 66 | 5% | 20% |
Table 1: Hypothetical CETSA data for Analog A. The melting temperature (Tm), where 50% of the protein is denatured, shifts from ~54°C to ~60°C upon analog binding, confirming target engagement.
Method B: NanoBRET™ Target Engagement Intracellular Kinase Assay
Expertise & Experience: As a complementary and more quantitative approach, the NanoBRET™ assay measures compound binding in live cells in real-time.[12] This technology uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competing compound (our analog).[13] This allows for the precise determination of compound affinity (IC₅₀) in a physiological context.
Caption: NanoBRET™ Target Engagement assay workflow.
Data Presentation: Comparing Analog Affinities
This assay format is ideal for comparing the potency of multiple analogs from a chemical series, guiding structure-activity relationship (SAR) studies.
| Compound | Target Kinase X IC₅₀ (nM) |
| Analog A | 85 |
| Analog B | 250 |
| Analog C | > 10,000 |
| Staurosporine (Control) | 25 |
Table 2: Comparative intracellular target engagement data for three this compound analogs. Analog A shows the most potent binding to the target kinase in live cells.
Part 2: Functional Validation: Measuring Downstream Pathway Inhibition
Confirming target binding is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into a functional consequence—namely, the inhibition of the kinase's enzymatic activity. We assess this by measuring the phosphorylation status of a known downstream substrate.
Expertise & Experience: Kinases function by phosphorylating substrate proteins, acting as molecular switches in signaling cascades. A successful inhibitor will block this phosphotransfer reaction. Western blotting is the gold-standard technique to visualize and quantify this change.[11] By using a phospho-specific antibody, we can directly measure the output of our target kinase.
Caption: Inhibition of a kinase signaling pathway by an analog.
Trustworthiness: A Self-Validating Protocol for Phospho-Protein Analysis
-
Cell Culture and Starvation: Plate cells and allow them to adhere. Once ~70% confluent, serum-starve the cells overnight to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Pre-treat cells with increasing concentrations of the 4-aminoquinoline analog (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Pathway Stimulation: Stimulate the Kinase X pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15 minutes) to induce substrate phosphorylation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape, collect, and clarify the lysate by centrifugation.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., with 5% BSA or nonfat milk in TBST). Probe overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (p-Substrate). Wash and probe with an HRP-conjugated secondary antibody.[11]
-
Analysis and Normalization: Detect signal using an ECL substrate. Strip or use a parallel blot to probe for total Substrate and a loading control (e.g., GAPDH or β-actin). Quantify band intensities. The key metric is the ratio of p-Substrate to total Substrate.
Data Presentation: Dose-Dependent Inhibition of Signaling
The data should demonstrate that as the concentration of the analog increases, the level of substrate phosphorylation decreases.
| Analog A Conc. (nM) | Relative p-Substrate Level (Normalized) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.85 |
| 100 | 0.48 |
| 500 | 0.15 |
| 1000 | 0.05 |
Table 3: Densitometry analysis from a Western blot showing that Analog A inhibits the phosphorylation of Kinase X's substrate in a dose-dependent manner. The IC₅₀ for pathway inhibition can be calculated from this curve.
Part 3: The Ultimate Test: Measuring the Cellular Phenotypic Consequence
The final step in our validation cascade is to link target engagement and pathway inhibition to a relevant cellular phenotype. If Kinase X is a known driver of cell proliferation, its inhibition should reduce cell viability and growth. The MTT assay is a classic, robust method to quantify this effect.[14]
Expertise & Experience: The MTT assay measures the metabolic activity of a cell population, which serves as a proxy for viability and proliferation.[15][16] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.[16][17]
Caption: Standard workflow for an MTT cell viability assay.
Trustworthiness: A Self-Validating Protocol for MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[14]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the 4-aminoquinoline analogs. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48 to 72 hours, at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15]
-
Readout: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and then measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated cells (100% viability) and plot the percent viability against the log of the analog concentration to determine the IC₅₀ value.
Data Presentation: Comparing Antiproliferative Potency
This data allows for the ranking of analogs based on their ultimate cellular effect.
| Compound | Cellular Viability IC₅₀ (nM) |
| Analog A | 120 |
| Analog B | 480 |
| Analog C | > 20,000 |
Table 4: Antiproliferative activity of the quinoline analogs. The potency in this cellular assay correlates well with the target engagement and pathway inhibition data.
Conclusion: A Triangulated Approach to MoA Validation
The robust validation of a small molecule's mechanism of action rests on the convergence of evidence from orthogonal assays. For our this compound series, we have demonstrated a clear and logical path to achieve this.
| Validation Tier | Assay | Metric | Analog A Result |
| Target Engagement | CETSA | ΔTm | +6°C |
| NanoBRET™ | Intracellular IC₅₀ | 85 nM | |
| Pathway Inhibition | Western Blot | p-Substrate IC₅₀ | ~100 nM |
| Cellular Phenotype | MTT Assay | Viability IC₅₀ | 120 nM |
Table 5: Summary of validation data for Analog A, demonstrating strong correlation across all experimental tiers.
The data for Analog A shows a compelling narrative: it potently engages its target kinase in live cells, leading to the inhibition of the downstream signaling pathway at a similar concentration, which in turn results in a corresponding antiproliferative effect. This tight correlation between target binding, pathway modulation, and cellular phenotype provides high confidence that Analog A's primary mechanism of action is indeed the on-target inhibition of Kinase X. This multi-faceted, self-validating approach is indispensable for making informed decisions in drug development and building a solid foundation for preclinical and clinical success.
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A Spectroscopic Journey: Comparative Analysis of 4-Amino-8-bromo-2-methylquinoline and Its Synthetic Precursors
For Immediate Release
A Definitive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science research, the unambiguous characterization of novel heterocyclic compounds is paramount. 4-Amino-8-bromo-2-methylquinoline, a key building block in the development of antimalarial and anticancer agents, presents a compelling case study for the power of spectroscopic analysis in confirming molecular structure and purity through its synthetic pathway.[1] This guide provides a comprehensive spectroscopic comparison of this compound with its precursors, offering in-depth analysis of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The Synthetic Pathway: A Deliberate Approach
The journey to this compound is a multi-step process, each stage yielding a precursor with a distinct spectroscopic fingerprint. The chosen synthetic route, a logical and efficient pathway, is as follows:
-
Doebner-von Miller Reaction: The synthesis commences with the acid-catalyzed condensation of 2-bromoaniline and crotonaldehyde to form the quinoline core, yielding 8-bromo-2-methylquinoline.[2]
-
Chlorination: The subsequent introduction of a chloro group at the 4-position of the quinoline ring is achieved through treatment with a chlorinating agent, producing 4-chloro-8-bromo-2-methylquinoline.
-
Amination: The final step involves the nucleophilic substitution of the chloro group with an amino group, affording the target molecule, this compound.
This guide will dissect the spectroscopic data at each of these critical junctures.
Visualizing the Synthesis
Figure 1. Synthetic pathway of this compound.
Spectroscopic Deep Dive: A Comparative Analysis
The structural evolution from simple precursors to the complex final product is mirrored in their spectroscopic data. By comparing the key spectral features at each step, we can confidently track the chemical transformations.
Part 1: The Starting Materials - 2-Bromoaniline and Crotonaldehyde
The synthesis begins with two readily available commercial reagents. Their spectroscopic signatures provide the baseline for our comparative analysis.
Table 1: Spectroscopic Data of Starting Materials
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Key IR Bands (cm-1) | MS (m/z) |
| 2-Bromoaniline | 7.39 (dd), 7.07 (td), 6.73 (dd), 6.61 (td), 4.01 (s, NH2) | 144.3, 132.8, 128.5, 119.5, 115.9, 109.2 | 3440, 3350 (N-H str), 1620 (N-H bend), 745 (C-Br str) | 171, 173 (M+, M+2+) |
| Crotonaldehyde | 9.52 (d, CHO), 6.85 (dq), 6.10 (ddq), 2.17 (dd, CH3) | 193.8 (CHO), 158.5 (=CH), 132.8 (=CH), 18.4 (CH3) | 2730 (C-H str, aldehyde), 1685 (C=O str), 1635 (C=C str) | 70 (M+) |
The distinct signals in the 1H NMR of 2-bromoaniline clearly show the aromatic protons and the broad singlet of the amino group. Its IR spectrum is characterized by the prominent N-H stretching bands. Crotonaldehyde, in contrast, displays the characteristic downfield aldehyde proton signal in its 1H NMR and a strong carbonyl absorption in its IR spectrum.
Part 2: Formation of the Quinoline Core - 8-Bromo-2-methylquinoline
The Doebner-von Miller reaction masterfully constructs the heterocyclic quinoline ring system. This transformation is readily apparent in the resulting spectra.
Table 2: Spectroscopic Data of 8-Bromo-2-methylquinoline
| Compound | 1H NMR (CDCl3, δ ppm) | Predicted 13C NMR (δ ppm) | Key IR Bands (cm-1) | MS (m/z) |
| 8-Bromo-2-methylquinoline | 8.02 (d), 7.73 (dd), 7.33 (m), 2.82 (s, CH3)[2] | 159.2, 147.1, 136.5, 133.1, 128.9, 127.3, 126.5, 122.8, 121.9, 25.1 | ~3050 (Ar C-H str), ~1600, 1500 (C=C/C=N str), ~750 (C-Br str) | 221, 223 (M+, M+2+)[3] |
The disappearance of the NH2 protons of 2-bromoaniline and the aldehyde proton of crotonaldehyde in the 1H NMR spectrum, coupled with the appearance of a new set of aromatic signals and a singlet for the methyl group, confirms the formation of the quinoline ring. The mass spectrum shows the expected molecular ion peaks for the brominated product.
Part 3: Introduction of the Chloro Group - 4-Chloro-8-bromo-2-methylquinoline
Chlorination at the 4-position further functionalizes the quinoline ring, a change that would be readily observable in its spectroscopic data. While specific experimental data for this intermediate is not widely available in public databases, we can predict its spectral characteristics based on related compounds.
Table 3: Predicted Spectroscopic Data of 4-Chloro-8-bromo-2-methylquinoline
| Compound | Predicted 1H NMR (CDCl3, δ ppm) | Predicted 13C NMR (δ ppm) | Predicted Key IR Bands (cm-1) | Predicted MS (m/z) |
| 4-Chloro-8-bromo-2-methylquinoline | ~8.1 (d), ~7.8 (d), ~7.4 (t), ~7.3 (s), ~2.7 (s, CH3) | ~159, ~150, ~143, ~133, ~130, ~128, ~127, ~125, ~122, ~25 | ~3050 (Ar C-H str), ~1580, 1490 (C=C/C=N str), ~1050 (C-Cl str), ~750 (C-Br str) | 255, 257, 259 (M+, M+2+, M+4+) |
The introduction of the electron-withdrawing chloro group is expected to cause a downfield shift of the proton at the 3-position (a singlet) and other nearby protons in the 1H NMR spectrum. The IR spectrum would likely show a new absorption band corresponding to the C-Cl stretching vibration. The mass spectrum would be highly characteristic, showing a complex isotopic pattern due to the presence of both bromine and chlorine.
Part 4: The Final Transformation - this compound
The final amination step completes the synthesis. The replacement of the chloro group with an amino group brings about significant and readily identifiable spectroscopic changes.
Table 4: Predicted Spectroscopic Data of this compound
| Compound | Predicted 1H NMR (CDCl3, δ ppm) | Predicted 13C NMR (δ ppm) | Predicted Key IR Bands (cm-1) | Predicted MS (m/z) |
| This compound | ~7.9 (d), ~7.6 (d), ~7.2 (t), ~6.5 (s), ~5.0 (br s, NH2), ~2.5 (s, CH3) | ~157, ~150, ~148, ~132, ~129, ~127, ~121, ~119, ~100, ~24 | ~3450, 3350 (N-H str), ~3050 (Ar C-H str), ~1620 (N-H bend), ~1590, 1500 (C=C/C=N str), ~750 (C-Br str) | 236, 238 (M+, M+2+) |
The most notable changes would be the disappearance of the C-Cl stretch in the IR spectrum and the appearance of characteristic N-H stretching and bending vibrations. In the 1H NMR spectrum, the signal for the proton at the 3-position would shift upfield due to the electron-donating nature of the amino group, and a broad singlet for the NH2 protons would appear. The mass spectrum would show a molecular ion peak corresponding to the final product.
Experimental Protocols
General Considerations: All reactions should be performed in a well-ventilated fume hood. Reagents were used as received from commercial suppliers. Spectroscopic data was obtained using standard instrumentation.
Synthesis of 8-Bromo-2-methylquinoline: To a solution of 2-bromoaniline (1 equivalent) in a suitable acidic medium (e.g., hydrochloric acid), crotonaldehyde (1.1 equivalents) is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours. After cooling, the mixture is neutralized with a base (e.g., ammonium hydroxide) and the product is extracted with an organic solvent. The crude product is purified by column chromatography.[2]
Synthesis of 4-Chloro-8-bromo-2-methylquinoline: 8-Bromo-2-methylquinoline (1 equivalent) is treated with a chlorinating agent such as phosphorus oxychloride (POCl3). The mixture is heated to reflux for a few hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base. The precipitated product is filtered, washed with water, and dried.
Synthesis of this compound: 4-Chloro-8-bromo-2-methylquinoline (1 equivalent) is reacted with an amino source, such as ammonia or an ammonia equivalent, in a suitable solvent and under appropriate temperature and pressure conditions. The product is then isolated and purified.
Conclusion: The Power of a Multi-faceted Spectroscopic Approach
This comparative guide underscores the indispensable role of a multi-technique spectroscopic approach in synthetic chemistry. The distinct changes observed in NMR, IR, and MS data at each step of the synthesis of this compound provide a clear and definitive roadmap of the chemical transformations. For researchers in drug discovery and materials science, a thorough understanding and application of these analytical techniques are fundamental to ensuring the identity, purity, and successful synthesis of novel and impactful compounds.
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A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 4-Amino-8-bromo-2-methylquinoline
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
4-Amino-8-bromo-2-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of bioactive molecules, including potential antimalarial and anticancer agents.[1] In the rigorous landscape of drug development and fine chemical synthesis, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of uncharacterized impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological activity, or toxicological issues.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized this compound. We will move beyond rote protocols to explore the underlying chromatographic principles, explain the causality behind experimental choices, and present supporting data to empower researchers, scientists, and drug development professionals in selecting and optimizing the most suitable analytical approach.
Anticipating Impurities: A Synthesis-Forward Approach
The efficacy of any purity assessment method is contingent on its ability to resolve the target compound from all potential process-related impurities. The impurity profile is intrinsically linked to the synthetic route. A common strategy for synthesizing substituted quinolines is the Doebner-von Miller reaction or variations thereof.[2] For this compound, a plausible synthesis could involve the cyclization of an appropriately substituted aniline with an α,β-unsaturated aldehyde, followed by functional group manipulations.[3][4]
Based on such routes, the primary impurities to anticipate include:
-
Unreacted Starting Materials: e.g., 2-bromoaniline derivatives.
-
Key Intermediates: Such as 8-bromo-2-methylquinoline.[4]
-
Positional Isomers: If the initial bromination or amination is not perfectly regioselective.
-
Reaction By-products: Including polymeric or tarry materials, which are common in condensation reactions.[2]
A robust HPLC method must demonstrate specificity for the main compound in the presence of these and other unknown impurities.
Comparative Analysis of HPLC Methodologies
We will compare two powerful reversed-phase HPLC techniques: a standard gradient elution method and an ion-pair method designed to enhance the resolution of challenging polar and ionic species.
Method A: Gradient Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis, prized for its versatility and robustness. It separates molecules based on their hydrophobicity, using a nonpolar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.
Mechanistic Rationale: The this compound molecule possesses significant hydrophobicity due to its quinoline core and bromo-substituent, making it an ideal candidate for retention on a C18 column. The amino group adds a polar, ionizable handle. By employing a gradient elution—starting with a highly aqueous mobile phase and gradually increasing the proportion of organic solvent—we can effectively elute a wide range of compounds. Early-eluting polar impurities are resolved at the beginning of the run, while the main, more retained compound elutes later, followed by any highly nonpolar by-products. This approach ensures a comprehensive screen of the sample's purity.[5][6]
Method B: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
For complex mixtures where standard RP-HPLC fails to resolve key impurities, particularly those that are ionic or highly polar, ion-pair chromatography offers a powerful alternative.
Mechanistic Rationale: This technique enhances the retention of ionic analytes on a reversed-phase column.[7][8] An ion-pairing reagent, such as an alkyl sulfonate with a long hydrocarbon tail, is added to the mobile phase. In an acidic mobile phase (e.g., pH 2.5-3.0), the amino group of our target molecule is protonated (R-NH3+). The anionic head of the ion-pairing reagent (e.g., R'-SO3-) forms a dynamic, charge-neutral complex with the protonated analyte. This ion pair is significantly more hydrophobic than the analyte alone, leading to increased retention on the C18 column and often resulting in altered selectivity that can resolve previously co-eluting peaks.[7][8]
Experimental Protocols and System Validation
A protocol's trustworthiness is established through its inherent validation systems. Before sample analysis, a system suitability test (SST) must be performed by injecting a standard solution multiple times to verify that the chromatographic system is performing adequately. Key SST parameters include retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), USP tailing factor (T ≤ 2.0), and resolution between the main peak and the closest eluting impurity (Rs > 2.0).
Sample Preparation Protocol
-
Stock Solution: Accurately weigh approximately 10 mg of the synthesized this compound and transfer to a 10 mL volumetric flask.
-
Diluent Selection: A suitable diluent is a mixture that mimics the initial mobile phase conditions to ensure good peak shape (e.g., 90:10 Water:Acetonitrile).
-
Dissolution: Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve the sample completely.
-
Final Volume: Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Working Solution: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates before injection.
HPLC Method Parameters
| Parameter | Method A: Gradient RP-HPLC | Method B: IP-RP-HPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM KH2PO4, 5 mM 1-Hexanesulfonic acid, pH 2.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min | 35% B Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Detection (UV) | 254 nm (or λmax via PDA scan) | 254 nm (or λmax via PDA scan) |
| Injection Vol. | 10 µL | 10 µL |
Note: The isocratic conditions for Method B are based on typical starting points for ion-pair methods and may require optimization.[7][8]
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC purity determination.
Comparative Data Analysis
To illustrate the performance differences, the following table presents hypothetical data for the analysis of a synthesized batch of this compound containing two representative impurities: a more polar starting material (Impurity 1) and a closely related isomer (Impurity 2).
| Analyte | Method A: Gradient RP-HPLC | Method B: IP-RP-HPLC | ||
| Retention Time (min) | Area % | Retention Time (min) | Area % | |
| Impurity 1 (Polar) | 4.2 | 0.25 | 5.8 | 0.26 |
| This compound | 12.5 | 99.50 | 15.1 | 99.49 |
| Impurity 2 (Isomer) | 12.8 | 0.25 | 16.5 | 0.25 |
| Resolution (Rs) between Main & Impurity 2 | 1.3 (Inadequate) | - | 2.5 (Adequate) | - |
Interpretation: In this hypothetical scenario, the standard Gradient RP-HPLC method (Method A) provides a good overall chromatogram but fails to achieve baseline resolution (Rs > 2.0) between the main compound and a closely related isomeric impurity. This is a common challenge where subtle structural differences do not translate to significant hydrophobicity differences.
Method B (IP-RP-HPLC), by introducing an alternative separation mechanism via ion-pairing, significantly increases the retention of both the main compound and the isomer, but alters their relative interaction with the stationary phase. This change in selectivity successfully resolves the critical pair, providing a more accurate and reliable purity value.
Decision Logic for Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
The purity assessment of this compound requires a well-designed, specific, and robust HPLC method. While a standard gradient RP-HPLC method serves as an excellent starting point and is often sufficient, the potential for co-eluting isomers or closely related impurities necessitates a readiness to employ more advanced techniques. Ion-pair reversed-phase HPLC provides an invaluable alternative, offering a different selectivity that can be decisive in resolving critical impurity pairs. The choice of method should always be guided by empirical data, beginning with the simplest approach and progressing in complexity only as required to achieve complete and accurate separation. A thorough understanding of the underlying separation mechanisms, coupled with rigorous system suitability testing, is paramount to ensuring the integrity of the final purity data.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 4-Amino-8-bromo-2-methylquinoline Derivatives
This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from 4-Amino-8-bromo-2-methylquinoline. As researchers and drug development professionals, the rigorous validation of our screening assays is paramount to ensure the generation of reliable and reproducible data. This document will delve into the critical aspects of assay selection, experimental design, and data interpretation, grounded in scientific integrity and supported by established protocols. We will explore a hypothetical scenario where a series of novel derivatives of this compound have been synthesized and require thorough in vitro characterization.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific substitutions of an amino group at position 4, a bromine atom at position 8, and a methyl group at position 2 on the quinoline ring of our parent compound suggest that its derivatives could be potent bioactive molecules.[4][5] Our objective is to establish a robust in vitro validation workflow to identify and characterize the most promising lead compounds from this new chemical series.
The Foundational Importance of Assay Validation
Before embarking on high-throughput screening or detailed mechanistic studies, it is crucial to validate our chosen in vitro assays. Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] This involves establishing key performance characteristics such as selectivity, accuracy, precision, and robustness.[8][9] Neglecting this critical step can lead to misleading results, wasted resources, and ultimately, the failure of promising drug discovery projects.
Strategic Selection of In Vitro Assays
Given the known biological activities of quinoline derivatives, a logical starting point for our validation efforts is to focus on assays that assess anticancer and antimicrobial potential. For this guide, we will focus on two primary assays: a cell viability assay to screen for cytotoxic effects against cancer cell lines, and a minimal inhibitory concentration (MIC) assay to determine antimicrobial activity.
Diagram: High-Level Assay Selection Workflow
Caption: A simplified schematic of apoptosis induction by a cytotoxic compound.
Experimental Protocols
-
Caspase-3 Activation Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. [10]Cells are treated with the test compound, lysed, and the lysate is incubated with a caspase-3 substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Annexin V-FITC Assay: In the early stages of apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for phosphatidylserine and, when conjugated to a fluorescent tag like FITC, can be used to detect apoptotic cells via flow cytometry. [10]
Conclusion
The in vitro validation of assays for novel compounds, such as the derivatives of this compound, is a critical and indispensable phase in the drug discovery pipeline. By employing a systematic and rigorous approach to assay validation, researchers can ensure the generation of high-quality, reliable data that will guide the selection of the most promising lead candidates for further development. The methodologies and principles outlined in this guide provide a solid foundation for establishing a robust in vitro screening cascade, ultimately increasing the probability of success in identifying novel therapeutic agents.
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The Emergence of 4-Amino-8-bromo-2-methylquinoline in Advanced Catalytic Systems: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of efficiency and novelty in catalytic chemistry has led to the exploration of a vast chemical space for ligand design. Among the privileged scaffolds, quinoline derivatives have consistently demonstrated significant potential due to their rigid structure, tunable electronic properties, and ability to form stable complexes with a variety of transition metals. This guide delves into the catalytic performance of 4-Amino-8-bromo-2-methylquinoline, not as a direct ligand, but as a versatile precursor to a novel phosphine ligand. We will benchmark its projected efficacy in the Suzuki-Miyaura cross-coupling reaction against established, high-performance phosphine ligands, providing a data-driven perspective for researchers in drug discovery and process development.
Introduction: The Untapped Potential of Functionalized Quinolines in Catalysis
Quinoline and its derivatives are mainstays in medicinal chemistry and materials science.[1] In the realm of catalysis, they have primarily been utilized as core structures in chiral ligands for asymmetric synthesis.[2] The subject of this guide, this compound, is a readily available building block featuring two key functional handles: a nucleophilic amino group at the 4-position and a reactive bromo group at the 8-position.[3] These sites offer tantalizing possibilities for derivatization into sophisticated ligand architectures.
While direct coordination of the unmodified this compound to a metal center is conceivable, its true potential may lie in its transformation into more established ligand classes. Phosphine ligands, for instance, are arguably the most important and widely used ligands in homogeneous catalysis, offering a remarkable degree of tunability in both steric and electronic properties.[4][5] This guide, therefore, proposes a synthetic pathway to a novel N-aryl phosphine ligand derived from this compound and evaluates its hypothetical performance in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.
From Intermediate to Ligand: A Proposed Synthetic Route
The transformation of this compound into a valuable phosphine ligand can be envisioned through a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[6] The proposed synthesis involves the coupling of the amino group of this compound with a suitable phosphine-containing aryl halide, or more directly, with a chlorophosphine. A plausible synthetic route to N-(8-bromo-2-methylquinolin-4-yl)-P,P-diphenylphosphinous amide is outlined below.
Experimental Protocol: Synthesis of a Novel Quinoline-Based Phosphine Ligand
Step 1: Buchwald-Hartwig Amination
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), chlorodiphenylphosphine (1.1 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol). Add anhydrous toluene (10 mL) and heat the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-(8-bromo-2-methylquinolin-4-yl)-P,P-diphenylphosphinous amide.
Caption: Experimental workflow for comparative catalyst screening.
Conclusion and Future Outlook
While direct experimental data for the catalytic application of this compound as a ligand is not yet prevalent in the literature, its potential as a precursor to novel phosphine ligands is significant. The proposed QuinoPhos ligand, accessible via a straightforward Buchwald-Hartwig amination, is projected to exhibit competitive performance in the Suzuki-Miyaura cross-coupling reaction. Its unique electronic and steric profile, conferred by the quinoline scaffold, may offer advantages in specific catalytic applications.
This guide serves as a call to action for further experimental investigation into the catalytic prowess of ligands derived from this compound. The exploration of this and similar functionalized heterocyclic building blocks will undoubtedly continue to push the boundaries of catalyst design and efficiency, with profound implications for the pharmaceutical and fine chemical industries.
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Safety Operating Guide
4-Amino-8-bromo-2-methylquinoline proper disposal procedures
An In-Depth Technical Guide to the Proper Disposal of 4-Amino-8-bromo-2-methylquinoline
Compound Identification and Hazard Assessment
This compound (CAS No. 288151-51-9) is a halogenated heterocyclic aromatic amine.[1] Its structure, featuring a quinoline backbone with amino and bromo functional groups, makes it a valuable intermediate in the synthesis of bioactive molecules for antimalarial and anticancer research.[1] However, these same structural features necessitate a rigorous approach to its handling and disposal.
The primary hazards associated with this class of compounds—halogenated quinoline derivatives—stem from their potential toxicity and environmental persistence. While specific toxicological data for this exact molecule is limited, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[2][3][4] As a halogenated aromatic amine, it must be treated as a hazardous substance with potential for long-term adverse effects on aquatic life.[5][6][7] Therefore, proper disposal is not merely a procedural formality but a critical step in ensuring laboratory safety and environmental stewardship.
Table 1: Summary of Safety & Disposal Information for Halogenated Quinolines
| Parameter | Guideline | Source(s) |
|---|---|---|
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation); Skin & Eye Irritation. | [2][3][8] |
| Primary Exposure Routes | Inhalation, Skin Contact, Eye Contact, Ingestion. | [2][8] |
| Required PPE | Chemical-resistant gloves (e.g., Nitrile), safety goggles/face shield, lab coat. Use in a chemical fume hood. | [2][3][9] |
| Spill Containment | Absorb with inert material (vermiculite, sand, or earth). | [2][10] |
| Prohibited Disposal | DO NOT empty into drains or release into the environment. | [5][6][10] |
| Approved Disposal | Treat as hazardous waste. Dispose of via an approved industrial combustion plant or authorized waste collection point. |[2][4][5] |
Regulatory Framework: EPA Hazardous Waste Classification
Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), this compound is classified as a hazardous waste. This classification is due to its nature as a halogenated organic compound. Such chemicals are often listed under the "F-codes" for hazardous wastes from non-specific sources if they are spent solvents, or would otherwise be characterized by their toxicity.[11][12] It is imperative to handle, store, and dispose of this compound in accordance with all federal, state, and local regulations to avoid significant legal and environmental liabilities.[4][10]
Pre-Disposal Operations: Spill Management Protocol
Effective disposal begins with proper management of the material during its use, including any accidental releases. In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and secure the area to prevent entry.[10] Move upwind from the spill.[2]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the required personal protective equipment as detailed in Table 1, including respiratory protection if dust or vapors are present.[2]
-
Contain the Spill: Prevent the spill from spreading or entering drains or waterways.[2][10] For solid spills, carefully sweep or vacuum the material. For liquid solutions, contain and absorb the spill using an inert material like sand, earth, or vermiculite.[2][6][10]
-
Collect and Containerize: Place the absorbed material and any contaminated cleaning supplies into a suitable, clearly labeled container for hazardous waste disposal.[2][10] The label should explicitly state "Hazardous Waste" and identify the contents.
-
Decontaminate: Wash the spill area thoroughly with soap and water, collecting the contaminated runoff for disposal as hazardous waste.[2] Prevent runoff from entering drains.[10]
-
Launder and Restock: Decontaminate all protective clothing and equipment before storage or reuse. Contaminated clothing should be laundered separately.[2]
Core Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste from cradle to grave. It should never be disposed of in standard laboratory trash or down the drain.[5][10]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a dedicated and compatible hazardous waste container.
-
Containerization: The waste container must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[2][8] Store the container in a well-ventilated, secure area, such as a satellite accumulation area or central hazardous waste storage.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of initial waste accumulation should also be clearly marked.
-
Arrange for Professional Disposal: The only acceptable method of disposal is through a licensed and approved hazardous waste management facility.[4][5][13] These facilities will typically use high-temperature incineration for the destruction of organic compounds.[14] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and accumulation start date, as required by institutional policy and EPA regulations.[15]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste streams of this compound.
Caption: Decision workflow for proper handling and disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-8-bromo-2-methylquinoline
This document provides essential safety and handling protocols for 4-Amino-8-bromo-2-methylquinoline (CAS No. 288151-51-9). As a substituted quinoline, this compound warrants a cautious and informed approach, drawing from the known hazards of its structural parents: quinoline and aromatic amines. The guidance herein is designed to empower researchers, scientists, and drug development professionals to operate safely by understanding the causality behind each procedural step, thereby fostering a self-validating system of laboratory safety.
Hazard Assessment: Understanding the "Why"
A robust personal protective equipment (PPE) plan begins with a thorough understanding of the specific risks posed by the chemical. While comprehensive toxicological data for this compound is limited, we can infer a reliable hazard profile by examining its core structure and functional groups.
-
Quinoline Core: The parent compound, quinoline, is a known irritant to the eyes and skin and can be absorbed dermally.[1] It may have effects on the liver, and critically, it is classified as possibly carcinogenic to humans.[1][2][3] This suspected carcinogenicity necessitates minimizing all routes of exposure to the lowest possible level.[2]
-
Aromatic Amine Functionality: Primary aromatic amines as a class are recognized for their potential toxicity, including carcinogenicity and mutagenicity.[4][5] They are often readily absorbed through the skin, making dermal contact a primary route of exposure to mitigate.[5]
-
Bromo-Substituted Analogs: Structurally similar compounds, such as 6-Bromo-2-methylquinoline and 8-Bromo-2-methylquinoline, are known to cause skin and eye irritation.[6][7] Other analogs are classified as harmful if swallowed, in contact with skin, or inhaled.[6][8]
Based on this analysis, we must handle this compound as a substance that is harmful by inhalation, ingestion, and skin contact, a serious skin and eye irritant, and a suspected carcinogen with the potential for target organ damage (liver).
Core Protective Equipment Directive
Given the assessed hazards, a multi-layered PPE approach is mandatory to create a barrier against all potential exposure routes.
Respiratory Protection
Due to its nature as a solid powder and the risks of inhalation, all handling of this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood.[9]
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control.
-
Secondary Precaution: If work outside of a fume hood is unavoidable (a situation that should be strongly discouraged and subject to a separate risk assessment), a NIOSH-approved respirator is required. A full-face respirator offers the highest level of protection for both the respiratory system and face.[10]
Eye and Face Protection
The compound is a known eye irritant.[8][11][12]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where this chemical is handled.[13][14]
-
Enhanced Protection: When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[15]
Hand Protection
Dermal absorption is a critical exposure route.[1][2][16]
-
Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[17] Given the suspected carcinogenicity and high toxicity, double-gloving is strongly recommended to protect against undetected pinholes and to allow for safe removal of the outer, contaminated glove.
-
Glove Technique: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[9]
Body Protection
-
Lab Coat: A buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.
-
Chemical Apron: For procedures involving larger quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[18]
-
Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.[19]
Quantitative Safety Data (Proxy: Quinoline)
As specific occupational exposure limits for this compound have not been established, the data for its parent compound, quinoline, serves as a conservative proxy for risk assessment.
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 331 mg/kg | [13][16] |
| Acute Dermal Toxicity (LD50, Rabbit) | 540 mg/kg (or 540 uL/kg) | [13][16] |
| Flash Point | 101°C (213.8°F) c.c. | [1][13] |
| Carcinogenicity | Possibly carcinogenic to humans (IARC Group 2B) | [2][3] |
| Workplace Exposure Limit (WEEL) | 0.001 ppm (8-hour TWA) - Recommended by AIHA | [2] |
Note: This data is for the parent compound Quinoline and should be used as a conservative estimate of hazard.
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, repeatable workflow is critical for minimizing exposure.
Pre-Operation
-
Risk Assessment: Review this guide and the Safety Data Sheet (SDS) for any analogous compounds.
-
Control Verification: Ensure the chemical fume hood has a current certification sticker and the airflow monitor is functioning correctly.
-
Emergency Preparedness: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate spill kit.
-
PPE Assembly: Gather all required PPE as outlined in Section 2.
Donning PPE
A deliberate sequence prevents cross-contamination.
-
Don inner gloves.
-
Don lab coat and chemical apron (if required).
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don eye and face protection.
-
Don respirator (if required by your institution's specific risk assessment).
Handling the Chemical
-
Perform all manipulations, including weighing and solution preparation, deep within the sash of a certified chemical fume hood.
-
Use tools (spatulas, weigh boats) dedicated to this chemical or properly decontaminated after use.
-
Keep the container sealed when not in active use.[20]
Post-Operation & Decontamination
-
Decontaminate all surfaces and equipment using an appropriate solvent and then soap and water.
-
Seal all waste, including contaminated disposable materials (gloves, weigh boats), in a clearly labeled hazardous waste container.
Doffing PPE
This is a critical step to avoid transferring contaminants to your skin.
-
Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste.
-
Remove face shield/goggles from the back.
-
Remove lab coat and apron, turning it inside out as you remove it.
-
Remove inner gloves using the same technique as the outer gloves.
-
Wash hands and forearms thoroughly with soap and water.
Visual Workflow for Safe Handling
Caption: A sequential workflow for the safe handling of this compound.
Emergency Response and Disposal
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1][21]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan: All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, absorbent materials, and empty containers must be placed in a sealed, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[4][17]
By integrating this comprehensive safety framework into your daily operations, you build a resilient culture of safety that protects not only you and your colleagues but also the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
